4-Chloropiperidine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-chloropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPBXBUHZSOKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329538 | |
| Record name | 4-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-18-3 | |
| Record name | 4-Chloropiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloropiperidine: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloropiperidine, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, synthesis and analysis protocols, safety information, and its pivotal role as a synthetic intermediate in the development of various therapeutic agents. This guide distinguishes between this compound (free base) and its more stable hydrochloride salt, providing specific data for each form to aid in research and development.
Core Properties of this compound and its Hydrochloride Salt
This compound is primarily available and handled in its hydrochloride salt form due to the increased stability and ease of handling compared to the free base, which is a liquid.[1] The physicochemical properties of both forms are summarized below for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5382-18-3[2] |
| Molecular Formula | C5H10ClN[2] |
| Molecular Weight | 119.59 g/mol [2] |
| Appearance | Colorless to light yellow/orange clear liquid[2] |
| Density | 1.09 g/cm³[2] |
| Boiling Point | 60 °C @ 11 mmHg[2] |
| Refractive Index | n20/D 1.49[2] |
| Storage Temperature | 2 - 8 °C[2] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 5382-19-4[3] |
| Molecular Formula | C5H11Cl2N[1] |
| Molecular Weight | 156.05 g/mol [3] |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 200-201 °C[3] |
| Boiling Point | 216.7 °C @ 760 mmHg[3] |
| Flash Point | 84.9 °C[3] |
| Solubility | Soluble in water and ethanol; slightly soluble in chloroform[1][3] |
| Storage Temperature | Room temperature, under inert atmosphere[4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes, most commonly involving the chlorination of a 4-hydroxypiperidine (B117109) precursor. The following is a generalized experimental protocol based on common laboratory practices for such transformations.
General Synthesis Protocol: Chlorination of 4-Hydroxypiperidine
This protocol describes a common method for synthesizing this compound hydrochloride from a protected 4-hydroxypiperidine.
Materials:
-
N-protected-4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine)
-
Thionyl chloride (SOCl2) or other chlorinating agents (e.g., oxalyl chloride, phosphorus pentachloride)
-
Anhydrous non-protic solvent (e.g., dichloromethane (B109758) (DCM), chloroform, toluene)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Hydrochloric acid (HCl) solution (for hydrochloride salt formation)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected-4-hydroxypiperidine in an anhydrous non-protic solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the cooled solution. The reaction is exothermic and may release gas, so controlled addition is crucial.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cooled, stirred saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-protected-4-chloropiperidine.
-
For deprotection (e.g., of a Boc group), dissolve the crude product in a suitable solvent (e.g., dioxane, ethyl acetate) and treat with a strong acid, such as a saturated solution of HCl.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to yield this compound hydrochloride, which can be further purified by recrystallization.
Analytical Protocols
To ensure the purity and identity of synthesized this compound, a combination of chromatographic and spectroscopic techniques is employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).
Typical Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column.
Typical Parameters:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
Role in Drug Development and Logical Workflow
This compound is not typically used as a pharmacologically active agent itself. Instead, it serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[2][4] Its utility stems from the reactivity of the C-Cl bond, which allows for nucleophilic substitution, and the secondary amine, which can be functionalized. It is a key building block for drugs targeting neurological and psychiatric disorders.[4]
The following diagram illustrates the logical workflow of utilizing this compound in a typical drug discovery and development pipeline.
Caption: Workflow for the use of this compound in drug development.
Safety Information
Both this compound and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information for this compound
| Pictogram | Signal Word | Hazard Statements |
| 🔥, corrosive | Danger | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.[5] |
Table 4: GHS Hazard Information for this compound Hydrochloride
| Pictogram | Signal Word | Hazard Statements |
| ❗ | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6] |
Precautionary Statements (for Hydrochloride): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[6]
Signaling Pathways
There is no direct evidence to suggest that this compound itself is an active modulator of specific signaling pathways. Its significance in pharmacology is as a scaffold. For example, derivatives of this compound are used to synthesize compounds that act as histamine (B1213489) H4 receptor antagonists, which are relevant in inflammatory pathways, and agents that modulate neurotransmitter systems for the treatment of neurological disorders.[5] The biological activity is therefore a function of the final molecule synthesized using the this compound core.
The following diagram illustrates the conceptual relationship of this compound as a building block for drugs that target various signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C5H10ClN | CID 420932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Navigating the Solubility Landscape of 4-Chloropiperidine Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 4-Chloropiperidine hydrochloride, a pivotal building block in modern drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document consolidates available solubility data, provides a detailed experimental protocol for its determination, and presents visual workflows to facilitate understanding and application in a laboratory setting.
Core Solubility Profile
This compound hydrochloride exhibits a distinct solubility profile that is crucial for its handling, formulation, and application in synthetic chemistry. While precise quantitative data is not extensively available in public literature, a consistent qualitative understanding has been established. The compound is readily soluble in polar protic solvents, demonstrating its hydrophilic nature. Its solubility diminishes in solvents with decreasing polarity.
Table 1: Qualitative Solubility of this compound Hydrochloride
| Solvent Class | Solvent | Solubility |
| Polar Protic | Water | Soluble[1][2][3] |
| Ethanol | Soluble[1] | |
| Methanol | Slightly Soluble[1][4] | |
| Polar Aprotic | Chloroform | Slightly Soluble[1][4] |
| Non-Polar | Non-Polar Solvents | Almost Insoluble[1] |
Experimental Determination of Solubility
To empower researchers to ascertain precise solubility parameters under their specific experimental conditions, this guide outlines a robust and widely accepted methodology: the Shake-Flask Method followed by High-Performance Liquid Chromatography (HPLC) analysis. This protocol is adapted from established practices for compounds of similar chemical nature.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
1. Materials:
-
This compound hydrochloride (purity >99%)
-
Solvents of interest (e.g., Purified Water, Ethanol, Methanol, Chloroform)
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound hydrochloride to a series of vials. The presence of undissolved solid is essential to ensure saturation.
-
Accurately add a known volume of the selected solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to permit the settling of excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of this compound hydrochloride in the chosen solvent.
-
Analyze the calibration standards and the diluted sample solution by HPLC.
-
Quantify the concentration of the diluted sample solution using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound hydrochloride in the original saturated solution, taking into account the dilution factor. The solubility can then be expressed in units such as mg/mL or g/L.
-
Visualizing Experimental and Logical Workflows
To further clarify the experimental process and the solubility relationships, the following diagrams have been generated.
References
- 1. chembk.com [chembk.com]
- 2. This compound Hydrochloride (1:1) | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 3. This compound Hydrochloride Supplier & Manufacturer in China | CAS 40064-34-4 | High Purity Chemical | Specifications, Safety & Applications [pipzine-chem.com]
- 4. This compound hydrochloride | 5382-19-4 [chemicalbook.com]
4-Chloropiperidine chemical structure and IUPAC name
An In-depth Technical Guide to 4-Chloropiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. It details its chemical structure, properties, synthesis, and safety protocols, presenting quantitative data in accessible tables and illustrating key processes with diagrams.
This compound is a six-membered heterocyclic amine. The piperidine (B6355638) ring is substituted with a chlorine atom at the fourth position.
IUPAC Name: this compound[1]
Chemical Formula: C₅H₁₀ClN[1]
Chemical Structure:
References
An In-depth Technical Guide to 4-Chloropiperidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloropiperidine, a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, outlines a common synthetic protocol, and illustrates its crucial role in the development of therapeutic agents.
Core Molecular Information
This compound is a cyclic amine that is frequently utilized in its free base form or as a more stable hydrochloride salt. The presence of the chlorine atom at the 4-position makes it a versatile intermediate for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
The molecular formula for this compound is C₅H₁₀ClN.[1] Its molecular weight is 119.59 g/mol .[1] The hydrochloride salt (this compound HCl) has a molecular formula of C₅H₁₁Cl₂N and a molecular weight of 156.05 g/mol .[2]
Physicochemical Data
The following table summarizes the key quantitative data for this compound and its hydrochloride salt, providing a valuable resource for experimental design and process development.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₅H₁₀ClN | C₅H₁₁Cl₂N |
| Molecular Weight | 119.59 g/mol | 156.05 g/mol |
| Appearance | - | White crystalline solid[2] |
| Boiling Point | 60 °C at 11 mmHg[3] | 216.7 °C at 760 mmHg[2] |
| Melting Point | - | 200-201 °C[2] |
| Density | 1.09 g/cm³[3] | - |
| Solubility | - | Soluble in water and ethanol[2] |
| Flash Point | - | 84.9 °C[2] |
| Vapor Pressure | - | 0.114 mmHg at 25 °C[2] |
Experimental Protocols: Synthesis of this compound
A common and effective method for the synthesis of this compound involves the chlorination of 4-hydroxypiperidine (B117109) using a chlorinating agent such as thionyl chloride. The following protocol is a generalized procedure based on established chemical principles.
Objective: To synthesize this compound from 4-hydroxypiperidine.
Materials:
-
4-hydroxypiperidine
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine in anhydrous dichloromethane. Cool the solution in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the cooled solution of 4-hydroxypiperidine via a dropping funnel. The reaction is exothermic and care should be taken to maintain a low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by distillation under reduced pressure.
Note: For the synthesis of this compound hydrochloride, the free base can be dissolved in a suitable solvent like diethyl ether and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate can then be collected by filtration.
Role in Drug Development and Logical Workflow
This compound is not typically a pharmacologically active molecule itself but serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its piperidine (B6355638) core is a common scaffold in centrally acting drugs. A prominent example of its application is in the synthesis of butyrophenone (B1668137) antipsychotics, such as Haloperidol.[4] The following diagram illustrates the logical workflow from this compound to this class of therapeutic agents.
Caption: Synthetic pathway from 4-Hydroxypiperidine to Haloperidol via this compound.
This workflow highlights the strategic importance of this compound as a precursor, enabling the coupling of the piperidine ring with other pharmacophoric fragments to construct the final drug molecule. The versatility of the 4-chloro position allows for its reaction with various nucleophiles, making it a cornerstone in combinatorial chemistry and drug discovery programs aimed at developing novel therapeutics for neurological disorders.[4]
References
Spectroscopic Characterization of 4-Chloropiperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloropiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. Due to the limited availability of experimentally derived public data for the free base, the NMR data is based on computational predictions and should be used as a reference. The IR and MS data are based on the analysis of functional groups and isotopic distribution.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| ~3.4 - 3.6 | m | H-4 | ~58 - 62 |
| ~3.0 - 3.2 | m | H-2e, H-6e | ~48 - 52 |
| ~2.6 - 2.8 | m | H-2a, H-6a | ~35 - 39 |
| ~2.0 - 2.2 | m | H-3e, H-5e | |
| ~1.8 - 2.0 | m | H-3a, H-5a | |
| ~1.5 - 1.7 | br s | N-H |
Note: Predicted using online NMR prediction tools. The exact chemical shifts and multiplicities may vary depending on the solvent and experimental conditions. 'e' denotes equatorial and 'a' denotes axial protons.
Table 2: Infrared (IR) Spectroscopic Data (Expected)
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| 3300 - 3500 | Medium, Broad | N-H Stretch |
| 2850 - 3000 | Strong | C-H Stretch (Aliphatic) |
| 1400 - 1500 | Medium | C-H Bend |
| 1000 - 1200 | Medium | C-N Stretch |
| 600 - 800 | Strong | C-Cl Stretch |
Table 3: Mass Spectrometry (MS) Data
| Parameter | Value |
| Molecular Formula | C₅H₁₀ClN |
| Molecular Weight | 119.59 g/mol |
| Exact Mass | 119.0502 u |
| Expected Key Fragments (m/z) | Interpretation |
| 119/121 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 84 | [M - Cl]⁺ |
| 56 | [C₄H₈]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and purity assessment of this compound.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small drop of TMS to the solution to serve as an internal standard (δ 0.00 ppm).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.
Instrumentation:
-
FTIR Spectrometer
Materials:
-
This compound sample (liquid or solid hydrochloride salt)
-
Potassium bromide (KBr) plates (for liquid) or KBr powder (for solid)
-
Mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation (Liquid Sample - Thin Film):
-
Place a small drop of liquid this compound onto a clean, dry KBr plate.
-
Carefully place a second KBr plate on top to create a thin film of the sample between the plates.
-
-
Sample Preparation (Solid Sample - KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound hydrochloride with approximately 100 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the prepared sample (KBr plates or pellet) in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or KBr pellet without sample) and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations (e.g., N-H, C-H, C-N, C-Cl).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Mass Spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol or acetonitrile (B52724) for ESI)
Procedure:
-
Sample Preparation:
-
For EI-MS: Introduce a small amount of the volatile sample directly into the ion source, often via a heated probe or gas chromatography inlet.
-
For ESI-MS: Prepare a dilute solution of the sample in a suitable solvent.
-
-
Data Acquisition:
-
EI-MS:
-
Ionize the sample using a beam of electrons (typically 70 eV).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
-
-
ESI-MS:
-
Infuse the sample solution into the ESI source.
-
Apply a high voltage to generate charged droplets, leading to the formation of gas-phase ions.
-
Scan an appropriate mass range.
-
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ in EI, [M+H]⁺ in ESI). Note the characteristic isotopic pattern for chlorine (a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound and the logical relationship between the different spectroscopic techniques in structure elucidation.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data in structure elucidation.
4-Chloropiperidine reactivity with common nucleophiles
An In-depth Technical Guide to the Reactivity of 4-Chloropiperidine with Common Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the reactivity of N-protected this compound, a pivotal intermediate in modern medicinal and materials chemistry. The strategic importance of this building block lies in the labile nature of its C-4 chloro substituent, which allows for facile nucleophilic substitution to introduce a wide array of functional groups. This document outlines the core reaction mechanisms, provides quantitative data on reactivity with various nucleophiles, and presents detailed experimental protocols for key transformations.
Core Reactivity and Mechanistic Pathways
The displacement of the chloride from the 4-position of an N-protected piperidine (B6355638) ring primarily proceeds through two competitive mechanisms: a direct bimolecular nucleophilic substitution (SN2) and a pathway involving neighboring group participation (NGP) via a bicyclic azetidinium ion intermediate. The operative mechanism is influenced by the nature of the nucleophile, the solvent, and the protecting group on the piperidine nitrogen.
-
SN2 Pathway: Strong, soft, and unhindered nucleophiles favor a direct backside attack on the C-4 carbon, leading to inversion of stereochemistry. This is a concerted, one-step mechanism.
-
Azetidinium Ion Pathway: The lone pair of the piperidine nitrogen can act as an internal nucleophile, displacing the chloride to form a highly strained and electrophilic bicyclic azetidinium cation. This intermediate is then rapidly attacked by an external nucleophile. This two-step process is often faster than the direct SN2 reaction, especially with less potent nucleophiles, and can lead to retention of stereochemistry.
Reactivity with Common Nucleophiles: A Quantitative Overview
The choice of nucleophile dictates the reaction conditions and outcomes. N-tert-butoxycarbonyl (Boc) is the most common protecting group for these reactions, enhancing stability and solubility.[1] The following table summarizes typical reaction conditions and reported yields for the substitution on N-Boc-4-chloropiperidine.
| Nucleophile Type | Example Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Nitrogen | Aniline | 1,2-DCE | Acetic Acid (cat.), then NaBH(OAc)₃ | RT | 1 + 12 | ~82% | Reductive amination from the corresponding ketone is more common, but direct substitution is feasible.[2] |
| Sodium Azide (B81097) (NaN₃) | DMF | - | 80-100 | 12-24 | >90% | A highly efficient and common transformation.[3] | |
| Oxygen | Sodium Phenoxide | DMF / Toluene | K₂CO₃ / NaH | 80-110 | 10-16 | 50-85% | Conditions adapted from analogous tosylate displacement.[4] |
| Sulfur | Sodium Thiophenoxide | DMF / THF | K₂CO₃ / NaH | 25-60 | 2-8 | >90% | Thiolates are highly potent nucleophiles for this reaction. |
| Carbon | Sodium Cyanide (NaCN) | DMSO | - | 90-120 | 2-5 | ~87% | DMSO is an excellent solvent due to the solubility of NaCN.[5][6] |
| Lithium Diphenylcuprate | THF / Et₂O | - | -78 to 0 | 2-4 | 60-80% | Gilman reagents are effective for SN2 on secondary halides where Grignards fail.[7] |
Experimental Protocols
The following protocols provide detailed methodologies for common and representative nucleophilic substitution reactions on N-Boc-4-chloropiperidine.
General Experimental Workflow
Most substitution reactions on N-Boc-4-chloropiperidine follow a similar workflow, encompassing reaction setup, monitoring, workup, and purification.
Protocol 1: Synthesis of tert-butyl 4-azidopiperidine-1-carboxylate (Nitrogen Nucleophile)
This procedure details the highly reliable and efficient substitution with sodium azide.
-
Materials:
-
tert-butyl this compound-1-carboxylate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-4-chloropiperidine (1.0 eq) and sodium azide (1.5 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere.
-
Stir vigorously for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF).
-
Extract the aqueous phase with diethyl ether (3 x 5 volumes).
-
Combine the organic layers and wash with brine (2 x 5 volumes) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by flash column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: Synthesis of tert-butyl 4-cyanopiperidine-1-carboxylate (Carbon Nucleophile)
This protocol utilizes sodium cyanide in DMSO, a powerful combination for cyanation reactions.[5][6] Extreme caution must be exercised when working with cyanides. All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment must be worn. All glassware must be decontaminated with bleach solution after use.
-
Materials:
-
tert-butyl this compound-1-carboxylate (1.0 eq)
-
Sodium cyanide (NaCN) (1.8 eq)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-chloropiperidine (1.0 eq) in anhydrous DMSO (approx. 0.5 M).
-
In a separate flask, dissolve sodium cyanide (1.8 eq) in a minimal amount of warm DMSO. Caution: Exothermic process may occur.
-
Add the sodium cyanide solution dropwise to the solution of the starting material.
-
Heat the resulting mixture to 90-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a large volume of ice-water (approx. 20 volumes relative to DMSO).
-
Extract the product from the aqueous phase with ethyl acetate (3 x 10 volumes). The separation may be slow due to residual DMSO; washing with additional brine can aid phase separation.
-
Combine the organic extracts and wash thoroughly with brine (3-4 x 10 volumes) to remove all DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure 4-cyanopiperidine (B19701) product.
-
References
- 1. Synthesis of tert-butyl 4-(amino methyl)-4-phenyl-1-piperidine carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Role of 4-Chloropiperidine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropiperidine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the presence of a reactive chlorine atom at the 4-position of the piperidine (B6355638) ring, which allows for a variety of chemical transformations. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, detailed experimental protocols for key reactions, and quantitative data to support synthetic planning.
Core Reactivity and Mechanisms of Action
The synthetic utility of this compound is primarily centered around two main types of transformations: nucleophilic substitution at the C4 position and palladium-catalyzed cross-coupling reactions. The piperidine nitrogen also allows for further functionalization, making it a highly adaptable scaffold.
Nucleophilic Substitution Reactions
The carbon-chlorine bond in this compound is susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via an SN2 mechanism, where the nucleophile displaces the chloride leaving group. The piperidine nitrogen can be either protected (e.g., with a Boc or tosyl group) or unprotected, which can influence the reactivity and solubility of the substrate.
Common nucleophiles employed in reactions with this compound include:
-
Amines (N-Alkylation): Primary and secondary amines react with this compound to form 4-amino-substituted piperidines. This is a fundamental transformation for the introduction of the piperidine moiety into more complex molecules.
-
Alcohols and Thiols (O- and S-Alkylation): Alkoxides and thiolates can displace the chloride to form the corresponding ethers and thioethers.
-
Other Nucleophiles: Carbanions and other carbon-based nucleophiles can also be used to form new carbon-carbon bonds at the 4-position.
The general mechanism for nucleophilic substitution is illustrated below:
Caption: General mechanism of nucleophilic substitution at the C4 position of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can also participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Two of the most important examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly effective method for forming a new carbon-carbon bond between the piperidine ring and an aryl or vinyl group.
The catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between this compound and an amine, catalyzed by a palladium complex. It is a powerful alternative to classical nucleophilic substitution for the synthesis of 4-aminopiperidines, often proceeding under milder conditions and with a broader substrate scope.
The catalytic cycle for the Buchwald-Hartwig amination is shown below:
Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.
Quantitative Data on this compound Reactions
The following table summarizes yields for the synthesis of various 4-substituted piperidine derivatives from reactions involving this compound precursors.
| Entry | Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) oxide | N-Tosylhomoallylamine | trans-2-benzyl-4-chloro-1-tosylpiperidine | NbCl5 | CH2Cl2 | RT | 0.25 | 88 |
| 2 | 4-Methoxystyrene oxide | N-Tosylhomoallylamine | trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine | NbCl5 | CH2Cl2 | RT | 0.5 | 85 |
| 3 | Styrene oxide | N-Boc-homoallylamine | trans-tert-butyl 2-benzyl-4-chloropiperidine-1-carboxylate | NbCl5 | CH2Cl2 | RT | 0.25 | 93 |
| 4 | N-methylpiperidin-4-ol | Thionyl chloride | N-methyl-4-chloropiperidine | Triethylamine | Dichloromethane | 20-40 | 2 | 80 |
| 5 | N-methyl-2-piperidone | 4-(chloromethyl)-1-trityl-1H-imidazole | N-methyl-4-chloropiperidine | n-BuLi, Diisopropylamine | THF | -78 to RT | 16 | 52 |
| 6 | 4-(4-chlorophenyl)-4-hydroxypiperidine | 4-Bromo-2,2-diphenylbutanenitrile | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile | DIPEA | Acetonitrile | 70 | 30 | 66 |
| 7 | 4-(4-chlorophenyl)-4-hydroxypiperidine | N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide | Loperamide (B1203769) | Na2CO3, KI | Glycerol (B35011) formal | 60 | 2 | 67 |
Detailed Experimental Protocols
Protocol 1: Synthesis of trans-2-benzyl-4-chloro-1-tosylpiperidine.[1]
Materials:
-
Styrene oxide
-
N-Tosylhomoallylamine
-
Niobium pentachloride (NbCl5)
-
Anhydrous methylene (B1212753) chloride (CH2Cl2)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel (100-200 mesh)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of styrene oxide (0.4 g, 3.33 mmol) and N-tosylhomoallylamine (0.5 g, 2.22 mmol) in anhydrous methylene chloride (10 mL) under a nitrogen atmosphere, add Niobium (V) chloride (0.325 g, 1.2 mmol) with stirring.
-
Stir the reaction mixture at room temperature and monitor by TLC (Ethylacetate/Hexane 3:1).
-
After 15 minutes, quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer twice with methylene chloride (2 x 15 mL).
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography over silica gel (100-200 mesh) eluting with Ethyl acetate/Hexane to afford the pure compound as a gummy liquid (0.71 g, 88% yield).
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.6 Hz, 2H), 7.28 (m, 5H), 7.15 (d, J = 6.5 Hz, 2H), 4.42 (m, 1H), 4.13 (m, 1H), 3.74 (dd, J = 11.6, 2.8 Hz, 1H), 3.23 (td, J = 11.3, 3.0 Hz, 1H), 2.82 (m, 2H), 2.38 (s, 3H), 2.17 (m, 1H), 2.05 (m, 1H), 1.62 (m, 2H).
-
¹³C NMR (400 MHz, CDCl₃): δ 21.4, 35.8, 36.6, 37.0, 40.4, 52.9, 55.4, 127, 129, 129.2, 131.
-
HRMS: m/z = 364.80 (M⁺+H).
Protocol 2: Synthesis of Loperamide.[2][3]
Materials:
-
4-(4-chlorophenyl)-4-hydroxypiperidine
-
N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide
-
Sodium carbonate (Na2CO3)
-
Potassium iodide (KI)
-
Glycerol formal
-
Isopropanol (B130326) saturated with hydrochloric acid
-
Water
Procedure:
-
Weigh and dissolve 4-(4-chlorophenyl)-4-hydroxypiperidine (0.111 g, 0.52 mmol), sodium carbonate (0.062 g, 0.58 mmol), and potassium iodide (0.0009 g) in 0.5 mL of glycerol formal.
-
Stir the resulting mixture for 15 minutes.
-
Add N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide (0.2089 g, 0.603 mmol) and heat the mixture at 60°C.
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Centrifuge the crude product at 18000 rpm for 30 minutes at 40°C and separate the two phases.
-
To the supernatant, add 0.65 mL of isopropanol saturated with hydrochloric acid and stir for 20 minutes.
-
Add 1 mL of H₂O and stir for an additional 15 minutes.
-
Centrifuge the mixture at 9000 rpm for 1 hour at 21°C and remove the supernatant.
-
Wash the obtained solid with water, decant, and dry under vacuum to yield loperamide hydrochloride as a white solid (67% yield).
Synthetic Workflows in Drug Development
This compound and its derivatives are crucial intermediates in the multi-step synthesis of numerous pharmaceuticals. The following diagrams illustrate the synthetic workflows for two prominent drugs, Loperamide and Fentanyl, highlighting the central role of the piperidine scaffold.
Loperamide Synthesis Workflow
Caption: A simplified workflow for the synthesis of the anti-diarrheal drug, Loperamide.[1][2]
Fentanyl Synthesis Workflow
Caption: An optimized synthetic route to the potent analgesic, Fentanyl.[3][4]
Conclusion
This compound is a cornerstone building block in modern organic synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. A thorough understanding of its reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions is essential for its effective utilization in drug discovery and development. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in this dynamic field.
References
The Synthesis of 4-Chloropiperidine: A Journey Through a Century of Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-chloropiperidine scaffold is a cornerstone in the synthesis of a multitude of pharmaceutical agents and research chemicals. Its strategic importance lies in its bifunctional nature, possessing a reactive chloro-group amenable to nucleophilic substitution and a secondary amine that allows for diverse derivatization. This technical guide delves into the discovery and historical evolution of synthetic routes to this compound, presenting a comprehensive overview from seminal early 20th-century reactions to contemporary high-efficiency methodologies.
A Historical Perspective: From Classical Reactions to Modern Efficiency
The journey of this compound synthesis began in an era of foundational organic chemistry, with early methods often characterized by harsh reaction conditions and modest yields. A pivotal moment in the synthesis of related N-heterocyclic compounds was the advent of the von Braun reaction , first described by Julius von Braun in 1900.[1] This reaction, involving the treatment of a tertiary amine with cyanogen (B1215507) bromide, leads to the cleavage of a C-N bond, yielding a cyanamide (B42294) and an alkyl bromide.[1][2] While initially focused on acyclic and alkaloid structures, its principles were extended to cyclic amines, offering a pathway to halogenated piperidines.
One of the earliest and most straightforward approaches to this compound involves the direct substitution of the hydroxyl group in piperidin-4-ol. Classical methods employed reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reactions, while conceptually simple, often required harsh conditions and could be complicated by side reactions, leading to variable yields.
The mid-20th century saw the refinement of these chlorination reactions and the exploration of alternative precursors. The use of N-protected piperidine (B6355638) derivatives, such as N-benzyl or N-tosyl piperidin-4-ol, became more common to improve solubility and control reactivity.
The late 20th and early 21st centuries have witnessed a paradigm shift towards more efficient, selective, and milder synthetic methods. The development of catalyst-driven reactions and novel cyclization strategies has significantly improved the accessibility of this compound and its derivatives. A notable modern advancement is the Niobium(V) chloride (NbCl₅) mediated aza-Prins type cyclization of epoxides and homoallylic amines, which provides access to substituted 4-chloropiperidines in high yields (80-93%).[3]
Comparative Analysis of Key Synthetic Methodologies
The evolution of this compound synthesis is best illustrated by comparing the quantitative data of classical and modern methods. The following table summarizes key parameters for selected synthetic routes.
| Method | Starting Material(s) | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical Chlorination | Piperidin-4-ol or N-substituted piperidin-4-ol | SOCl₂, PCl₅ | 40-60 | Readily available starting materials, simple concept | Harsh conditions, potential for side reactions, moderate yields |
| von Braun Reaction Variant | N-Methyl-4-chloropiperidine | 1-Chloroethyl chloroformate | ~70 (multi-step) | Effective for N-dealkylation and chlorination | Use of toxic reagents, multi-step process |
| Modern Chlorination | N-Methylpiperidin-4-ol | Thionyl chloride, Triethylamine (B128534) | ~80 | Higher yield, milder conditions than classical methods | Requires N-alkylation of the starting material |
| Aza-Prins Cyclization | Epoxides and Homoallylic amines | NbCl₅ | 80-93 | High yield, stereoselective, mild conditions | Requires more complex starting materials |
Detailed Experimental Protocols
Classical Approach: Chlorination of N-Methylpiperidin-4-ol
This method represents a significant improvement over the direct chlorination of unprotected piperidin-4-ol, offering higher yields and better control.
Procedure:
-
In a reaction flask, dissolve N-methylpiperidin-4-ol (115.2 g, 1 mol) and triethylamine (506.0 g, 5 mol) in dichloromethane (B109758) (955.0 g).
-
Stir the mixture well and control the temperature between 20°C and 40°C.
-
Add thionyl chloride (234.9 g, 2 mol) dropwise to the solution.
-
After the addition is complete, continue stirring the reaction at 40°C for 2 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, quench the reaction by adding water (1000.0 g).
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane (2 x 250.0 g).
-
Combine the organic layers and evaporate the solvent to dryness.
-
Distill the residue under reduced pressure to obtain N-methyl-4-chloropiperidine as a light yellow liquid (yield: ~80%).[4]
Modern Approach: NbCl₅ Mediated Aza-Prins Type Cyclization
This contemporary method showcases the power of Lewis acid catalysis in achieving high efficiency and selectivity.
General Procedure:
-
To a solution of an epoxide (e.g., styrene (B11656) oxide, 0.4 g, 3.33 mmol) and a homoallylic amine (e.g., N-tosylhomoallylamine, 0.5 g, 2.22 mmol) in anhydrous methylene (B1212753) chloride (10 mL) under a nitrogen atmosphere, add Niobium(V) chloride (0.325 g, 1.2 mmol) with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (Ethylacetate/Hexane 3:1).
-
After approximately 15 minutes, quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer twice with methylene chloride (2 x 15 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (100-200 mesh) using an ethyl acetate/hexane eluent to yield the pure this compound derivative (yields ranging from 80 to 93%).[3]
Visualizing the Synthetic Pathways
The logical flow and key transformations in the synthesis of this compound can be effectively visualized using diagrams.
Caption: Classical chlorination of piperidin-4-ol.
Caption: von Braun reaction variant for N-demethylation.
Caption: NbCl₅ mediated aza-Prins cyclization.
Conclusion
The synthesis of this compound has undergone a remarkable evolution, mirroring the broader advancements in organic synthesis. From the early, often forceful, chlorination methods to the elegant and highly efficient catalytic cyclizations of today, the quest for better access to this vital building block continues. The methods presented herein provide a comprehensive toolkit for researchers and drug development professionals, enabling the strategic synthesis of novel compounds with potential therapeutic applications. The ongoing development of even more sustainable and atom-economical routes will undoubtedly shape the future of piperidine chemistry.
References
4-Chloropiperidine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloropiperidine. The information herein is critical for ensuring the integrity and reliability of this compound in research and development settings. This guide synthesizes available data on its chemical properties, potential degradation pathways, and best practices for handling and storage to maintain its quality over time.
Chemical Stability Profile
This compound is a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its stability is a key factor in its successful application. While specific kinetic data on the degradation of this compound is not extensively documented in publicly available literature, its chemical structure suggests susceptibility to certain degradation pathways, primarily hydrolysis and oxidation. The hydrochloride salt form is also noted to be hygroscopic.[2]
Factors Influencing Stability
Several environmental factors can influence the stability of this compound:
-
Temperature: Elevated temperatures can accelerate decomposition. Thermal decomposition may lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation through radical mechanisms.
-
Moisture: As a hygroscopic compound (in its hydrochloride salt form), this compound can absorb moisture from the air.[2] Water can act as a reactant in hydrolytic degradation.
-
pH: The stability of this compound is expected to be pH-dependent. Acidic or alkaline conditions can catalyze hydrolysis of the chloro group.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the piperidine (B6355638) ring.
Recommended Storage and Handling Conditions
To ensure the long-term stability and quality of this compound, the following storage and handling conditions are recommended. These are summarized from various supplier safety data sheets and general chemical safety guidelines.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Specific recommendations often include refrigeration (2-8°C) or freezing.[1] | To minimize thermal degradation and slow down potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2] | To prevent oxidative degradation from atmospheric oxygen. |
| Container | Keep in a tightly sealed, original container. | To prevent exposure to moisture and air. |
| Light Exposure | Protect from light. | To avoid photolytic degradation. |
| Incompatible Materials | Store away from oxidizing agents and strong acids. | To prevent chemical reactions that could lead to degradation or hazardous situations. |
Handling Precautions
-
Handle in a well-ventilated area to avoid inhalation of vapors.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Keep away from heat, sparks, and open flames.
-
Wash hands thoroughly after handling.
Potential Degradation Pathways
Based on the chemical structure of this compound and literature on related compounds, two primary degradation pathways are plausible: hydrolysis and oxidation.
Hydrolysis
The carbon-chlorine bond in this compound is susceptible to nucleophilic substitution by water, leading to the formation of 4-hydroxypiperidine (B117109) and hydrochloric acid. This reaction can be catalyzed by both acidic and basic conditions. A study on the solvolysis of the analogous 4-bromopiperidine (B2556637) supports the likelihood of this pathway.[3]
References
Theoretical Analysis of 4-Chloropiperidine Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloropiperidine is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a multitude of pharmaceutical agents. Understanding its reactivity and the underlying reaction mechanisms is crucial for optimizing synthetic routes and developing novel molecular entities. This technical guide provides a comprehensive overview of the theoretical approaches used to study the reaction mechanisms of this compound, with a focus on nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. Due to a notable scarcity of specific theoretical studies on this compound in the current literature, this document establishes a framework for such investigations. It details the computational methodologies, outlines hypothetical experimental protocols for theoretical calculations, and presents illustrative data based on analogous systems. The guide is intended to serve as a foundational resource for researchers embarking on the computational analysis of this compound's reactivity.
Introduction to this compound Reactivity
The this compound scaffold is a common feature in a wide array of biologically active compounds. The chlorine atom at the C4 position represents a versatile functional handle, allowing for the introduction of various substituents through nucleophilic substitution or the formation of a double bond via elimination. The piperidine (B6355638) ring can exist in a chair conformation, with the chlorine atom occupying either an axial or equatorial position. The conformational preference and the nature of the nitrogen substituent (e.g., protonated, free amine, or protected) significantly influence the reaction pathway.
The primary reaction mechanisms anticipated for this compound are:
-
Nucleophilic Substitution (SN1 and SN2): Replacement of the chlorine atom by a nucleophile.
-
Elimination (E1 and E2): Removal of hydrogen chloride to form a tetrahydropyridine (B1245486) derivative.
Theoretical and computational chemistry provide powerful tools to elucidate these mechanisms, offering insights into transition state geometries, activation energies, and reaction kinetics that can be difficult to obtain through experimental means alone.
Core Reaction Mechanisms: A Theoretical Perspective
The competition between SN1, SN2, E1, and E2 pathways is governed by several factors, including the strength of the nucleophile/base, the solvent, and the steric and electronic properties of the substrate. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model these intricate relationships.
Nucleophilic Substitution Reactions
SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion leaves simultaneously. The reaction proceeds through a pentacoordinate transition state. For this compound, an SN2 reaction would involve the backside attack of the nucleophile, leading to an inversion of stereochemistry at the C4 position.
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, followed by the attack of the nucleophile. The stability of the secondary carbocation at the C4 position of the piperidine ring is a critical factor in the viability of this pathway.
Elimination Reactions
E2 Mechanism: This is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the one bearing the chlorine, while the C-Cl bond breaks and a double bond is formed. The stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group is a key feature of this mechanism.
E1 Mechanism: This is a two-step process that shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. In the second step, a base removes an adjacent proton to form a double bond.
Computational Methodology for Reaction Mechanism Studies
The theoretical investigation of reaction mechanisms for molecules like this compound typically employs quantum mechanical calculations. Density Functional Theory (DFT) with a suitable functional and basis set is a common and effective approach.
Detailed Protocol for a Typical Computational Study
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the reactants, products, intermediates, and transition states.
-
Method: DFT calculations are performed using a functional such as B3LYP or M06-2X and a basis set like 6-31G(d) or larger. The geometries of all species are optimized without constraints.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
-
Frequency Calculations:
-
Objective: To characterize the nature of the stationary points found during geometry optimization and to calculate zero-point vibrational energies (ZPVE).
-
Method: At the same level of theory as the optimization, vibrational frequencies are calculated.
-
Reactants, Products, Intermediates: All real (positive) frequencies confirm a local minimum on the potential energy surface.
-
Transition States: Exactly one imaginary frequency confirms a first-order saddle point. The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.
-
-
Output: Thermodynamic data such as enthalpy and Gibbs free energy are also obtained from these calculations.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Objective: To confirm that a transition state connects the desired reactants and products.
-
Method: Starting from the optimized transition state geometry, the IRC path is followed in both the forward and reverse directions. A successful IRC calculation will lead to the corresponding reactant and product minima.
-
-
Solvation Modeling:
-
Objective: To account for the effect of the solvent on the reaction energetics.
-
Method: Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used. The solvent is represented as a continuous medium with a specific dielectric constant.
-
Quantitative Data Analysis (Illustrative)
The following tables present hypothetical quantitative data for the reaction of this compound with a generic nucleophile/base (Nu-) in a polar aprotic solvent. These values are for illustrative purposes to demonstrate how computational results are typically presented and are based on general knowledge of similar reaction types.
Table 1: Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔErxn) in kcal/mol
| Reaction Pathway | Reactant Complex | Transition State (TS) | Product Complex | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) |
| SN2 | This compound + Nu- | [Nu---C4---Cl]- | 4-Nu-piperidine + Cl- | 22.5 | -15.0 |
| E2 | This compound + Nu- | [Nu---H---Cβ---Cα---Cl]- | Tetrahydropyridine + Nu-H + Cl- | 25.0 | -10.5 |
| SN1 (Rate-determining step) | This compound | [Piperidin-4-yl cation]+---Cl- | - | 35.0 | 30.0 |
| E1 (Rate-determining step) | This compound | [Piperidin-4-yl cation]+---Cl- | - | 35.0 | 30.0 |
Table 2: Key Geometric Parameters of a Hypothetical SN2 Transition State
| Parameter | Description | Value (Å) |
| r(C-Cl) | Distance between the carbon at C4 and the leaving chlorine atom. | 2.35 |
| r(C-Nu) | Distance between the carbon at C4 and the incoming nucleophile. | 2.20 |
| ∠(Nu-C-Cl) | Angle between the nucleophile, C4 carbon, and chlorine. | 178.5° |
Visualizations of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of a computational study and the potential energy surfaces of the reaction mechanisms.
Caption: A typical workflow for the computational investigation of a chemical reaction mechanism.
Caption: A simplified representation of the SN2 reaction pathway for this compound.
Caption: The rate-determining first step common to both SN1 and E1 mechanisms.
Conclusion
While specific theoretical studies on the reaction mechanisms of this compound are not extensively reported, this guide outlines the established computational methodologies that can be applied to rigorously investigate its reactivity. By employing DFT calculations to map out the potential energy surfaces for SN1, SN2, E1, and E2 pathways, researchers can gain valuable, quantitative insights into the factors that control reaction outcomes. The protocols and illustrative data presented here serve as a robust starting point for future computational work in this area, which is of significant interest to the fields of organic synthesis and drug development. Such studies are essential for the rational design of synthetic routes and the prediction of reactivity for this important class of heterocyclic compounds.
A Comprehensive Technical Guide to 4-Chloropiperidine Hydrochloride: Physical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the core physical properties of 4-Chloropiperidine hydrochloride, a pivotal intermediate in pharmaceutical synthesis. The information is presented to support research, development, and quality control activities, with a focus on accurate data, experimental context, and practical application.
Core Physical and Chemical Properties
This compound hydrochloride is a white to off-white crystalline solid.[1][2] Its hydrochloride salt form enhances stability and solubility, making it a versatile reagent in various chemical transformations.[3]
The key physical properties of this compound hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁Cl₂N | [3][4] |
| Molecular Weight | 156.05 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid/powder | [1][2][6] |
| Melting Point | Approximately 134-138 °C or 225-230 °C | [2][6] |
| Boiling Point | Decomposes before boiling | [7] |
| Solubility | Soluble in water and ethanol.[2] Slightly soluble in chloroform (B151607) and almost insoluble in non-polar solvents.[2] | [2] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized methodologies for the determination of the key physical properties of this compound hydrochloride.
Melting Point Determination
The melting point of this compound hydrochloride is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound hydrochloride is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the bulb of the thermometer is aligned with the sample.[8] This assembly is then placed in a melting point apparatus, such as a Thiele tube or an automated digital instrument.
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.[8]
Solubility Determination
Understanding the solubility profile of this compound hydrochloride is essential for its use in reactions, purifications, and formulations.
Methodology:
-
Solvent Selection: A range of solvents, from polar (e.g., water, ethanol) to non-polar (e.g., hexane), are selected for testing.
-
Sample Preparation: A pre-weighed amount of this compound hydrochloride (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of each selected solvent (e.g., 1 mL) is added to the respective test tubes.
-
Observation: The mixtures are agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature.[9] The solubility is then visually assessed and categorized as soluble (dissolves completely), partially soluble, or insoluble.[9] For quantitative analysis, the concentration of the saturated solution can be determined using techniques like HPLC or UV-Vis spectroscopy.
Application in Pharmaceutical Synthesis: The Synthesis of Loratadine
This compound hydrochloride is a crucial building block in the synthesis of various pharmaceuticals, most notably the second-generation antihistamine, Loratadine.[10][11] The piperidine (B6355638) ring of this compound is incorporated into the final tricyclic structure of Loratadine.
The following diagram illustrates a generalized workflow for the synthesis of Loratadine, highlighting the role of a this compound derivative.
Caption: Generalized workflow for the synthesis of Loratadine.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chembk.com [chembk.com]
- 3. CAS 5382-19-4: this compound hydrochloride [cymitquimica.com]
- 4. This compound hydrochloride | C5H11Cl2N | CID 20505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound Hydrochloride Supplier & Manufacturer in China | CAS 40064-34-4 | High Purity Chemical | Specifications, Safety & Applications [pipzine-chem.com]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. drpress.org [drpress.org]
- 11. researchgate.net [researchgate.net]
The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the 4-Chloropiperidine Ring System
For Researchers, Scientists, and Drug Development Professionals
The 4-chloropiperidine ring system stands as a pivotal structural motif in the landscape of modern drug discovery and organic synthesis. Its prevalence in a wide array of biologically active molecules, from central nervous system agents to anticancer therapeutics, underscores its importance as a versatile building block. The presence of the chlorine atom at the 4-position not only influences the molecule's physicochemical properties but also serves as a reactive handle for extensive chemical derivatization, enabling the exploration of vast chemical spaces. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of the this compound ring system, with a focus on its synthesis, reactivity, conformational analysis, and applications in medicinal chemistry. All quantitative data is summarized in structured tables, and key experimental protocols are detailed to facilitate practical application.
Synthesis of the this compound Ring System
The construction of the this compound scaffold can be achieved through various synthetic strategies. A notable and efficient method is the Niobium(V) chloride (NbCl5) mediated aza-Prins type cyclization of epoxides and homoallylic amines. This approach offers good yields, ranging from 80 to 93%, and stereoselectivity, typically affording the trans-isomer as the major product.[1]
Niobium(V) Chloride Mediated Aza-Prins Type Cyclization
The aza-Prins reaction is a well-established method for constructing piperidine (B6355638) rings. In this modified approach, NbCl5 acts as a potent Lewis acid, activating the epoxide ring for nucleophilic attack by the homoallylic amine. The subsequent intramolecular cyclization and trapping of the resulting carbocation by a chloride ion from NbCl5 furnishes the desired this compound derivative. The reaction is generally fast, often completing within 15 minutes at room temperature.[1]
The proposed mechanism involves the NbCl5-mediated opening of the epoxide ring, followed by an intramolecular hydroamination and rearrangement to form a piperidinyl carbonium ion. The readily available chloride ion from the Lewis acid then attacks the carbocation at the 4-position to yield the final product.[1]
-
To a solution of styrene (B11656) oxide (0.4 g, 3.33 mmol) and N-tosylhomoallylamine (0.5 g, 2.22 mmol) in anhydrous methylene (B1212753) chloride (10 mL) under a nitrogen atmosphere, add Niobium(V) chloride (0.325 g, 1.2 mmol) with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:1) eluent system.
-
After approximately 15 minutes, quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer twice with methylene chloride (2 x 15 mL).
-
Combine the organic extracts and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (100-200 mesh) using an ethyl acetate/hexane eluent system to afford the pure trans-2-benzyl-4-chloro-1-tosylpiperidine as a gummy liquid (0.71 g, 88% yield).
| Compound | 1H NMR (400 MHz, CDCl3), δ (ppm) | 13C NMR (100 MHz, CDCl3), δ (ppm) | HRMS (m/z) |
| trans-2-benzyl-4-chloro-1-tosylpiperidine | 7.62 (d, J=8.6 Hz, 2H), 7.28 (m, 5H), 7.15 (d, J=6.5 Hz, 2H), 4.42 (m, 1H), 4.13 (m, 1H), 3.74 (dd, J=11.6, 2.8 Hz, 1H), 3.23 (td, J=11.3, 3.0 Hz, 1H), 2.82 (m, 2H), 2.38 (s, 3H), 2.17 (m, 1H), 2.05 (m, 1H), 1.62 (m, 2H) | 131, 129.2, 129, 127, 55.4, 52.9, 40.4, 37.0, 36.6, 35.8, 21.4 | 364.80 [M+H]+ |
| trans-tert-butyl 2-benzyl-4-chloropiperidine-1-carboxylate | 7.25 (m, 3H), 7.10 (m, 2H), 4.68 (m, 1H), 3.78 (m, 1H), 3.42 (m, 2H), 2.87 (m, 2H), 1.96 (m, 1H), 1.75 (m, 3H), 1.32 (s, 9H) | 155.85, 135.46, 129.23, 128.65, 81.86, 58.45, 56.78, 47.28, 38.46, 30.95, 28.60 | 310.50 [M+H]+ |
| trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine | 7.68 (d, J=8.2 Hz, 2H), 7.45 (m, 2H), 7.23 (d, J=8.4 Hz, 2H), 6.85 (d, J=8.2 Hz, 2H), 4.56 (m, 1H), 4.23 (m, 1H), 3.76 (s, 3H), 3.64 (m, 1H), 3.48 (m, 1H), 2.63 (m, 2H), 2.42 (s, 3H), 1.75 (m, 4H) | 160.8, 144.4, 137.9, 134.1, 128.2, 127.7, 113.8, 59.2, 58.8, 56.6, 47.4, 37.6, 31.3, 22.9 | 394.80 [M+H]+ |
Chlorination of 4-Hydroxypiperidines
A more traditional and widely used method for the synthesis of 4-chloropiperidines involves the direct chlorination of the corresponding 4-hydroxypiperidine (B117109) precursor. Thionyl chloride (SOCl2) is a common chlorinating agent for this transformation.[2][3] The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the HCl generated during the reaction.[2]
For the synthesis of N-tert-butyl-4-chloropiperidine, the use of tetrabutylammonium (B224687) chloride as an additive has been shown to effectively suppress the formation of elimination byproducts.[4][5][6]
-
In a reaction flask, dissolve N-methylpiperidin-4-ol (115.2 g, 1 mol) and triethylamine (506.0 g, 5 mol) in dichloromethane (B109758) (955.0 g).
-
Stir the solution and maintain the temperature between 20°C and 40°C.
-
Add thionyl chloride (234.9 g, 2 mol) dropwise to the solution.
-
After the addition is complete, continue stirring the reaction mixture at 40°C for 2 hours.
-
Monitor the reaction by Gas Chromatography (GC).
-
Once the reaction is complete, quench it by adding water (1000.0 g).
-
Extract the aqueous layer twice with dichloromethane (2 x 250.0 g).
-
Combine the organic layers and evaporate the solvent to dryness.
-
Distill the residue under reduced pressure to obtain N-methyl-4-chloropiperidine as a light yellow liquid (106.9 g).
Physicochemical and Spectroscopic Properties
This compound and its simple derivatives are typically liquids or low-melting solids.[3][7][8] The hydrochloride salt is a white crystalline solid with a melting point around 134-138°C.[8] The presence of the chlorine atom increases the lipophilicity of the piperidine ring compared to its hydroxyl counterpart.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C5H10ClN[7][9] | C5H11Cl2N[10] |
| Molecular Weight | 119.59 g/mol [7][9] | 156.05 g/mol (Note: some sources state C5H10Cl2N2 with MW 156.05 g/mol , which is likely an error)[8] |
| Appearance | Colorless to light yellow/orange clear liquid[7] | White crystalline solid[8] |
| Boiling Point | 60°C / 11 mmHg[7] | N/A |
| Melting Point | N/A | ~134-138°C[8] |
| Density | 1.09 g/cm3[7] | N/A |
| Solubility | N/A | Soluble in water and ethanol[8] |
| CAS Number | 5382-18-3[7][9] | 5382-19-4[10] |
Conformational Analysis
The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[11] For a 4-substituted piperidine, the substituent can exist in either an axial or an equatorial position. The conformational preference is governed by a balance of steric and electronic effects.
For 4-halopiperidines, including this compound, the equatorial conformation is generally favored in the free base to avoid 1,3-diaxial interactions. However, upon protonation of the nitrogen atom, the axial conformer can be significantly stabilized.[12] This stabilization is attributed to favorable electrostatic interactions between the positively charged nitrogen and the electronegative chlorine atom in the axial position.[12] In some cases, this can even lead to a reversal of the conformational preference, with the axial conformer becoming the more stable one.[12] Molecular mechanics calculations have been shown to quantitatively predict these conformational energies.[12]
Reactivity and Applications in Drug Discovery
The C-Cl bond at the 4-position of the piperidine ring is the key to its synthetic utility. The chlorine atom is a good leaving group, making the 4-position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[7][13]
Derivatives of this compound are found in drugs targeting a range of conditions, particularly neurological and psychiatric disorders.[3][7][13] For instance, the 4-chlorophenylpiperidin-4-ol scaffold, which can be accessed from this compound precursors, is a core component of several bioactive compounds. A series of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized and shown to exhibit significant analgesic and hypotensive activities.[14]
While specific signaling pathways for many this compound-containing compounds are not always elucidated in the initial literature, their application in neurological disorders suggests modulation of neurotransmitter systems.[3] For example, they are used in the synthesis of histamine (B1213489) H4 receptor antagonists, which are relevant for treating allergic reactions and respiratory conditions.[3]
The piperidine moiety itself is a well-established scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[15] For example, certain bis-3-chloropiperidines, structural isomers of the 4-chloro derivatives, have shown anthelmintic activity.[16]
| Compound Class | Biological Activity | Therapeutic Area | Reference |
| N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidines | Analgesic, Hypotensive | Pain management, Hypertension | [14] |
| Piperidinol analogs | Anti-tuberculosis | Infectious Diseases | [17] |
| Bis-3-chloropiperidines | Anthelmintic | Infectious Diseases | [16] |
| General piperidine derivatives | Antimicrobial, Antifungal, Anticancer | Infectious Diseases, Oncology | [15] |
| Histamine H4 Receptor Antagonists | Antagonist activity | Allergy, Asthma, COPD | [3] |
Further research into the specific molecular targets and signaling pathways of this compound-containing drugs is an active area of investigation in drug development. The versatility of this scaffold ensures its continued importance in the quest for novel and effective therapeutic agents.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. 4-Chloro-N-methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chembk.com [chembk.com]
- 9. This compound | C5H10ClN | CID 420932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 5382-19-4: this compound hydrochloride [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Bis-3-chloropiperidines: a novel motif for anthelmintic drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloropiperidine Derivatives via aza-Prins Cyclization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine (B6355638) scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into therapeutic agents to enhance their pharmacological profiles. Among its derivatives, 4-chloropiperidines are particularly valuable synthetic intermediates due to the versatile reactivity of the C-Cl bond, allowing for further functionalization. The aza-Prins cyclization has emerged as a powerful and efficient strategy for the stereoselective synthesis of substituted piperidines. This application note details the synthesis of 4-chloropiperidine derivatives through a Lewis acid-mediated aza-Prins cyclization of homoallylic amines and aldehydes, as well as an alternative route from epoxides. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to guide researchers in applying this methodology for the generation of diverse this compound libraries for drug discovery and development.
Introduction
Piperidine and its derivatives are fundamental building blocks in the pharmaceutical industry, present in numerous approved drugs and clinical candidates.[1] The introduction of a chlorine atom at the 4-position of the piperidine ring provides a key handle for subsequent chemical modifications, making 4-chloropiperidines highly sought-after intermediates in the synthesis of complex bioactive molecules.[2] These derivatives have been explored for a range of biological activities, including analgesic and hypotensive effects.[3] The aza-Prins cyclization, a powerful carbon-carbon and carbon-nitrogen bond-forming reaction, offers a direct and stereoselective route to the piperidine core.[4] This reaction typically involves the acid-catalyzed condensation of a homoallylic amine with an aldehyde to form an N-acyliminium or iminium ion intermediate, which then undergoes intramolecular cyclization with concomitant trapping of the resulting carbocation by a nucleophile.[5][6] When a chloride source is present, 4-chloropiperidines can be obtained with good yields and diastereoselectivity.[2] Various Lewis acids, such as Niobium(V) chloride (NbCl5), Iron(III) chloride (FeCl3), and Boron tribromide (BBr3), have been effectively employed to catalyze this transformation.[2][5]
Reaction Mechanism and Experimental Workflow
The aza-Prins cyclization for the synthesis of 4-chloropiperidines proceeds through a well-defined mechanistic pathway. The general workflow for this synthesis is straightforward and amenable to parallel synthesis for library generation.
Proposed Aza-Prins Cyclization Mechanism
Caption: Proposed mechanism for the Lewis acid-catalyzed aza-Prins cyclization.
General Experimental Workflow
Caption: General workflow for the synthesis of 4-chloropiperidines.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various this compound derivatives using different Lewis acid catalysts and starting materials.
Table 1: NbCl5-Mediated Synthesis of this compound Derivatives from Epoxides and Homoallylic Amines [2]
| Entry | Epoxide | Homoallylic Amine | Product | Time (min) | Yield (%) |
| 1 | Styrene oxide | N-Tosylhomoallylamine | trans-4-chloro-2-phenyl-1-tosylpiperidine | 15 | 88 |
| 2 | 4-Methoxystyrene oxide | N-Tosylhomoallylamine | trans-4-chloro-2-(4-methoxyphenyl)-1-tosylpiperidine | 20 | 85 |
| 3 | 4-Chlorostyrene oxide | N-Tosylhomoallylamine | trans-4-chloro-2-(4-chlorophenyl)-1-tosylpiperidine | 15 | 90 |
| 4 | Styrene oxide | N-Mesylhomoallylamine | trans-4-chloro-2-phenyl-1-mesylpiperidine | 20 | 86 |
| 5 | 4-Methoxystyrene oxide | N-Mesylhomoallylamine | trans-4-chloro-2-(4-methoxyphenyl)-1-mesylpiperidine | 25 | 82 |
| 6 | Styrene oxide | N-Boc-homoallylamine | trans-tert-butyl 2-benzyl-4-chloropiperidine-1-carboxylate | 25 | 80 |
| 7 | Propylene oxide | N-Tosylhomoallylamine | trans-4-chloro-2-methyl-1-tosylpiperidine | 15 | 93 |
Table 2: Synthesis of 4-Halopiperidines from Halogenated Homoallylic Sulfonamides and Aldehydes [5]
| Entry | Homoallylic Sulfonamide | Aldehyde | Lewis Acid/Conditions | Product | Yield (%) |
| 1 | N-(2,2-dibromobut-3-en-1-yl)-4-methylbenzenesulfonamide | Benzaldehyde | BBr3, TMSBr, DCE, 0 °C to rt | 4,4-Dibromo-2-phenyl-1-tosylpiperidine | 81 |
| 2 | N-(2,2-dichlorobut-3-en-1-yl)-4-methylbenzenesulfonamide | Benzaldehyde | BCl3, TMSCl, DCE, 0 °C to rt | 4,4-Dichloro-2-phenyl-1-tosylpiperidine | 75 |
| 3 | N-(2-bromobut-3-en-1-yl)-4-methylbenzenesulfonamide | Benzaldehyde | BBr3, TMSBr, DCE, 0 °C to rt; then DBU | 4-Bromo-2-phenyl-1-tosyl-1,2,3,6-tetrahydropyridine | 85 |
| 4 | N-(2-chlorobut-3-en-1-yl)-4-methylbenzenesulfonamide | Benzaldehyde | BCl3, TMSCl, DCE, 0 °C to rt; then DBU | 4-Chloro-2-phenyl-1-tosyl-1,2,3,6-tetrahydropyridine | 82 |
Experimental Protocols
General Protocol for NbCl5-Mediated Synthesis of 4-Chloropiperidines from Epoxides and Homoallylic Amines[2]
Materials:
-
Epoxide (1.0 mmol)
-
Homoallylic amine (1.2 mmol)
-
Niobium(V) chloride (NbCl5) (10 mol%)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Water (deionized)
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Silica (B1680970) gel (100-200 mesh)
-
Ethyl acetate (B1210297) and Hexane for column chromatography
Procedure:
-
To a solution of the epoxide (1.0 mmol) and homoallylic amine (1.2 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add NbCl5 (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:1) eluent.
-
Upon completion of the reaction (typically within 15-25 minutes), quench the reaction by adding water (10 mL).
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 15 mL).
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for the Synthesis of 4,4-Dihalopiperidines from Halogenated Homoallylic Sulfonamides and Aldehydes[5]
Materials:
-
Halogenated N-homoallylic benzenesulfonamide (B165840) (0.6 mmol)
-
Aldehyde (0.66 mmol)
-
Boron tribromide (BBr3) or Boron trichloride (B1173362) (BCl3) (0.15 mmol)
-
Trimethylsilyl bromide (TMSBr) or Trimethylsilyl chloride (TMSCl) (0.72 mmol)
-
1,2-Dichloroethane (DCE), anhydrous (3 mL)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na2SO4), anhydrous
Procedure:
-
To a solution of the halogenated N-homoallylic benzenesulfonamide (0.6 mmol) and aldehyde (0.66 mmol) in anhydrous DCE (3 mL) at 0 °C under a nitrogen atmosphere, add BBr3 (or BCl3) (0.15 mmol) followed by TMSBr (or TMSCl) (0.72 mmol).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated NaHCO3 solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 4,4-dihalopiperidine derivative.
-
Characterize the product using NMR and mass spectrometry.
Potential Applications in Drug Discovery
The this compound scaffold is a versatile starting point for the synthesis of a wide array of biologically active molecules. The strategic placement of the chlorine atom allows for nucleophilic substitution reactions to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR).
Logical Relationship for Drug Discovery Application
Caption: Workflow from synthesis to drug candidate identification.
While direct evidence for the this compound derivatives synthesized via the aza-Prins cyclization as modulators of specific signaling pathways is still emerging, the broader class of piperidine derivatives has shown significant activity at G-protein coupled receptors (GPCRs). For instance, certain 4-hydroxypiperidine (B117109) derivatives have been identified as potent CCR5 receptor antagonists.[7] GPCRs are a major class of drug targets, and allosteric modulators of these receptors offer a promising avenue for developing safer and more selective therapeutics. The this compound scaffold can be utilized to synthesize novel ligands that may act as allosteric modulators of GPCRs, thereby influencing their signaling pathways. Further screening of these compounds in relevant biological assays is warranted to explore their therapeutic potential.
Conclusion
The aza-Prins cyclization is a robust and versatile method for the synthesis of this compound derivatives. The use of Lewis acids like NbCl5 provides a mild and efficient route from readily available starting materials. The resulting 4-chloropiperidines are valuable intermediates for the generation of diverse chemical libraries for drug discovery. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to utilize this powerful synthetic strategy to access novel chemical entities with potential therapeutic applications.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
N-alkylation of 4-Chloropiperidine experimental protocol
Application Note: N-Alkylation of 4-Chloropiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylated piperidines are a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine (B6355638) nitrogen is a critical step in the synthesis of these molecules, allowing for the modulation of their physicochemical and pharmacological properties. This compound serves as a valuable building block, with the chlorine atom providing a site for further synthetic transformations. This application note presents two robust and widely applicable protocols for the N-alkylation of this compound: direct N-alkylation with alkyl halides and N-alkylation via reductive amination.
Experimental Protocols
Two primary methods for the N-alkylation of this compound are detailed below. The choice of method often depends on the nature of the alkyl group being introduced, the desired reaction conditions, and the availability of starting materials.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method involves the reaction of the secondary amine of this compound with an alkyl halide in the presence of a base. This nucleophilic substitution (SN2) reaction is a straightforward approach for introducing primary and some secondary alkyl groups.[1][2]
Materials and Reagents:
-
This compound hydrochloride
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF))
-
Potassium iodide (KI) (catalytic amount, optional)[1]
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 eq) and the anhydrous solvent.
-
Base Addition: Add the base (2.5-3.0 eq to neutralize the HCl salt and the acid formed during the reaction). If using a solid base like K₂CO₃, ensure it is finely powdered and dry.[1][2]
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.2 eq) to the stirred suspension. For highly reactive alkyl halides, the addition may be performed at 0 °C to control the reaction exotherm.[3]
-
Catalyst (Optional): A catalytic amount of potassium iodide (0.1 eq) can be added to facilitate the reaction, especially when using alkyl chlorides or bromides, by generating a more reactive alkyl iodide in situ.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C.[3][4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and convert the product to the free base.[3][4]
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure N-alkylated this compound.[4]
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a milder and often more selective method that avoids the potential for over-alkylation, which can be an issue with direct alkylation.[2][5] This process involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[2][6]
Materials and Reagents:
-
This compound hydrochloride
-
Aldehyde or Ketone (1.1 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)) (1.5 eq)[2][5]
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE), or tetrahydrofuran (B95107) (THF))
-
Triethylamine (B128534) (Et₃N) or DIPEA (1.1 eq, to freebase the starting material)
-
Acetic acid (optional, as a catalyst)[2]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent.
-
Freebasing the Amine: Add triethylamine or DIPEA (1.1 eq) to the mixture to neutralize the hydrochloride salt and stir for 10-15 minutes.
-
Formation of Iminium Ion: Allow the amine and carbonyl compound to stir at room temperature for 30-60 minutes to form the iminium ion intermediate. For less reactive ketones, a catalytic amount of acetic acid can be added.[2]
-
Reduction: In a single portion, add the reducing agent (e.g., sodium triacetoxyborohydride) to the reaction mixture. The addition may be exothermic.[2]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[2]
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated this compound.
Data Presentation
The following table summarizes the key parameters for the two described N-alkylation protocols.
| Parameter | Protocol 1: Direct N-Alkylation | Protocol 2: Reductive Amination |
| Electrophile | Alkyl Halide (R-X) | Aldehyde (RCHO) or Ketone (R₂CO) |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | Et₃N or DIPEA (to freebase starting material) |
| Solvent | MeCN, DMF, THF | DCM, DCE, THF, MeOH |
| Reagent | Optional: KI (catalyst) | NaBH(OAc)₃, NaBH₃CN |
| Temperature | Room Temperature to 80 °C | Room Temperature |
| Key Intermediate | - | Iminium Ion |
| Advantages | Simple setup, wide range of alkyl halides | Milder conditions, avoids over-alkylation, good for complex aldehydes/ketones[2][5] |
| Disadvantages | Potential for over-alkylation (quaternary salt formation)[2] | Requires specific reducing agents, may be slower |
Visualization of Experimental Workflow
Caption: Workflow for the N-alkylation of this compound.
References
Application Notes and Protocols: 4-Chloropiperidine as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-chloropiperidine and its derivatives as key intermediates in the synthesis of pharmacologically active compounds. The following sections detail the synthesis of representative drug candidates, relevant biological assays, and quantitative data to support drug discovery efforts.
Introduction
This compound hydrochloride is a versatile heterocyclic building block widely employed in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, making it an ideal scaffold for creating diverse molecular libraries. This intermediate is particularly valuable in the development of therapeutics targeting the central nervous system (CNS), including analgesics and treatments for neurological disorders, as well as compounds with antihistaminic and calcium channel modulating activities.[4][5]
This document will focus on three key areas of application: the synthesis of opioid receptor agonists for analgesic properties, the development of T-type calcium channel antagonists, and the generation of histamine (B1213489) H4 receptor antagonists.
Physicochemical Properties of this compound and its Hydrochloride Salt
A clear understanding of the physicochemical properties of the starting material is crucial for its effective use in synthesis.
| Property | This compound | This compound Hydrochloride | Reference(s) |
| CAS Number | 5382-18-3 | 5382-19-4 | [2][3] |
| Molecular Formula | C₅H₁₀ClN | C₅H₁₁Cl₂N | [2][6] |
| Molecular Weight | 119.59 g/mol | 156.05 g/mol | [2][7] |
| Appearance | - | White to off-white crystalline solid | [2][8] |
| Melting Point | - | 200-201 °C | [8] |
| Boiling Point | - | 216.7 °C at 760 mmHg | [8] |
| Solubility | - | Soluble in water and ethanol | [8] |
Application in the Synthesis of Analgesics: Loperamide (B1203769)
A prominent example of a drug synthesized from a this compound derivative is Loperamide, a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea.[9] The synthesis utilizes 4-(4-chlorophenyl)-4-hydroxypiperidine as a key intermediate.
Synthetic Workflow
The following diagram illustrates the synthetic pathway to Loperamide.
Caption: Synthetic scheme for Loperamide.
Experimental Protocol: Synthesis of Loperamide
This protocol is adapted from established synthetic routes.[6][10][11]
Step 1: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine
-
This intermediate is typically synthesized via a Grignard reaction between 1-benzyl-4-piperidone and 4-chlorophenylmagnesium bromide, followed by debenzylation.
Step 2: N-Alkylation to form Loperamide
-
To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1 eq) in an appropriate solvent such as methyl isobutyl ketone (MIBK) or glycerol (B35011) formal, add sodium carbonate (1.1-2.6 eq).[10][11]
-
The mixture can be heated to reflux with azeotropic removal of water using a Dean-Stark trap.[10]
-
Add 4-bromo-2,2-diphenylbutyronitrile (B143478) or a similar alkylating agent like N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide (1-1.15 eq).[6][11]
-
Heat the reaction mixture at a temperature ranging from 60°C to reflux for 2 to 16 hours, monitoring the reaction by TLC.[10][11]
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield Loperamide.
Quantitative Data: Loperamide Synthesis and Pharmacokinetics
| Parameter | Value | Reference(s) |
| Yield (N-alkylation step) | 67-97.5% | [10][11] |
| Peak Plasma Concentration (Tmax) | 2.4 - 5.2 hours | [12][13] |
| Elimination Half-life (t½) | 10.8 ± 0.6 hours | [4][12][13] |
| Bioavailability | <1% (due to high first-pass metabolism) | [14] |
Biological Evaluation: Analgesic Activity
The analgesic properties of novel compounds derived from this compound can be assessed using the tail-flick test.[13][15][16][17]
Experimental Protocol: Tail-Flick Test
-
Animals: Male Wistar rats or mice are commonly used.
-
Acclimatization: Allow the animals to acclimate to the testing environment.
-
Baseline Latency: Gently restrain the animal and focus a beam of radiant heat onto the ventral surface of the tail, approximately 3-4 cm from the tip. A timer is started simultaneously.
-
Endpoint: The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the test compound (e.g., 50 mg/kg, intramuscularly) or a reference drug (e.g., pethidine).[13][15][16][17]
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect is determined by the increase in tail-flick latency compared to the baseline.
Application in the Synthesis of T-Type Calcium Channel Antagonists
Derivatives of 4-fluoropiperidine, which can be synthesized from 4-hydroxypiperidine (B117109) (a derivative of this compound), have shown promise as T-type calcium channel antagonists for the treatment of neurological disorders.[4][16]
Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery of novel T-type calcium channel antagonists.
Caption: Drug discovery workflow for T-type Ca2+ channel antagonists.
Experimental Protocol: In Vitro T-Type Calcium Channel Antagonism Assay
Whole-Cell Patch-Clamp Electrophysiology This technique provides a direct measure of T-type channel currents and their inhibition.
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing a human T-type calcium channel subtype (CaV3.1, CaV3.2, or CaV3.3).
-
Electrophysiology Setup: Establish a whole-cell patch-clamp configuration on a single cell.
-
Holding Potential: Hold the cell membrane potential at -100 mV to ensure channels are in a resting state.
-
Test Pulse: Apply a depolarizing voltage step (e.g., to -30 mV for 200 ms) to elicit T-type calcium currents.
-
Baseline Recording: Record baseline currents for 2-3 minutes.
-
Compound Application: Perfuse the cell with a solution containing the test compound at various concentrations.
-
Data Acquisition: Record the inhibition of the T-type current at each concentration until a steady-state block is achieved.
-
Data Analysis: Construct a concentration-response curve to determine the IC₅₀ value of the test compound.
Quantitative Data: T-Type Calcium Channel Antagonist Activity
| Compound | Target | IC₅₀ (nM) | Reference(s) |
| (S)-5 (a 4-aminomethyl-4-fluoropiperidine derivative) | Cav3.1 | 93 | [18] |
| (S)-5 | Cav3.2 | 196 | [18] |
| Mibefradil | α1G (T-type) | 270 (in 2mM Ca²⁺) | [19] |
| Mibefradil | α1H (T-type) | 140 (in 2mM Ca²⁺) | [19] |
Application in the Synthesis of Histamine H4 Receptor Antagonists
The piperidine (B6355638) scaffold is a key feature in many histamine H4 receptor (H4R) antagonists, which are being investigated for the treatment of inflammatory and immune disorders.[20][21][22]
Histamine H4 Receptor Signaling Pathway
The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[23][24]
Caption: Simplified Histamine H4 Receptor signaling pathway.
Experimental Protocol: Histamine H4 Receptor Binding Assay
Radioligand Binding Assay This assay is used to determine the binding affinity of a test compound to the H4 receptor.[25]
-
Membrane Preparation: Use membranes from cells (e.g., HEK293T) expressing the human H4 receptor.
-
Radioligand: Use a suitable radioligand, such as [³H]-histamine.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand, and the membrane preparation.
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value of the test compound by analyzing the displacement of the radioligand.
Quantitative Data: Histamine H4 Receptor Antagonist Activity
| Compound | Target | Ki (nM) | Reference(s) |
| JNJ 7777120 | Human H4R | 4 | [26] |
| Thioperamide | Human H4R | 27 | [26] |
| Compound 11 (a piperidine derivative) | Human H4R | >10,000 | [20] |
| Compound 5 (a piperidine derivative) | Human H4R | >100,000 | [20] |
Conclusion
This compound and its derivatives are invaluable intermediates in drug discovery, providing a versatile scaffold for the synthesis of a wide range of pharmacologically active molecules. The application notes and protocols presented here demonstrate the utility of this building block in the development of analgesics, T-type calcium channel antagonists, and histamine H4 receptor antagonists. The provided experimental procedures and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H10ClN | CID 420932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. medcentral.com [medcentral.com]
- 5. nbinno.com [nbinno.com]
- 6. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | C5H11Cl2N | CID 20505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Synthesis of Loperamide - Chemistry Steps [chemistrysteps.com]
- 10. WO2008080601A2 - Process for the preparation of loperamide - Google Patents [patents.google.com]
- 11. EP2132175B1 - Process for the preparation of loperamide - Google Patents [patents.google.com]
- 12. Human pharmacokinetics and comparative bioavailability of loperamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Pharmacokinetics and Comparative Bioavailability of Loperamide Hydrochloride | CoLab [colab.ws]
- 14. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. squ.elsevierpure.com [squ.elsevierpure.com]
- 18. datapdf.com [datapdf.com]
- 19. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 25. benchchem.com [benchchem.com]
- 26. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
Application Notes and Protocols: 4-Chloropiperidine in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropiperidine is a versatile heterocyclic building block widely employed in the development of agrochemicals.[1] Its piperidine (B6355638) core is a common motif in a variety of biologically active molecules, and the presence of a reactive chlorine atom at the 4-position allows for straightforward chemical modification. This enables the introduction of the piperidine scaffold into larger molecules, often enhancing their biological efficacy, chemical stability, and systemic properties in plants. In the agrochemical industry, this compound serves as a key intermediate in the synthesis of fungicides, herbicides, and pesticides. The strategic incorporation of the 4-substituted piperidine moiety can significantly influence the target-binding affinity and overall performance of the active ingredient.
Principle of Application: Nucleophilic Substitution
The primary utility of this compound in agrochemical synthesis lies in the nucleophilic substitution of the chlorine atom. The carbon atom to which the chlorine is attached is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alcohols. This reaction provides a convenient method for creating new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively.
In the context of agrochemical synthesis, the reaction of this compound with aromatic or heteroaromatic amines is particularly valuable. This reaction leads to the formation of N-aryl- and N-heteroaryl-piperidin-4-amines, which are key intermediates for a diverse range of potential agrochemicals, including certain classes of fungicides and herbicides.
Representative Experimental Protocol: Synthesis of an N-Aryl-Piperidin-4-amine Intermediate
This protocol details a representative synthesis of an N-aryl-piperidin-4-amine, a common intermediate in the development of novel agrochemicals, via the nucleophilic substitution of this compound with an aniline (B41778) derivative. This reaction serves as a foundational method for incorporating the piperidine scaffold into more complex agrochemical candidates.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of an N-Aryl-Piperidin-4-amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound hydrochloride | ≥98% | Commercially Available |
| 4-Fluoroaniline (B128567) | ≥99% | Commercially Available |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate (B1210297) (EtOAc) | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available |
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound hydrochloride (1.56 g, 10 mmol), 4-fluoroaniline (1.11 g, 10 mmol), and sodium carbonate (2.65 g, 25 mmol).
-
Solvent Addition: Add 25 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Stir the mixture at 100 °C for 12 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate as the eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(4-fluorophenyl)piperidin-4-amine.
Quantitative Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| This compound HCl | C₅H₁₁Cl₂N | 156.06 | - | - | - | - |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | - | - | - | - |
| N-(4-fluorophenyl)piperidin-4-amine | C₁₁H₁₅FN₂ | 194.25 | 1.94 | 1.55 | 80 | >98% |
Experimental Workflow Visualization
Caption: Workflow for the synthesis of an N-aryl-piperidin-4-amine intermediate.
Signaling Pathways and Mode of Action
The N-aryl-piperidin-4-amine intermediates synthesized from this compound are precursors to a variety of potential agrochemicals. The final active ingredient's mode of action will depend on the other functionalities introduced into the molecule. For instance, if this intermediate is further derivatized into a piperidinyl-thiazole fungicide, it may target the oxysterol-binding protein, which is crucial for the viability of certain fungal pathogens. The specific biological target and signaling pathway are determined by the overall structure of the final agrochemical product.
Caption: Logical relationship from starting material to biological effect.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a wide range of agrochemical candidates. The protocol provided for the synthesis of an N-aryl-piperidin-4-amine derivative is a representative example of how this building block can be effectively utilized to create key intermediates for further elaboration into potent active ingredients. The versatility of the nucleophilic substitution reaction at the 4-position of the piperidine ring allows for the generation of diverse chemical libraries for screening and optimization in agrochemical research and development.
References
Application Notes and Protocols: Step-by-Step Synthesis of N-Aryl-4-Chloropiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-aryl-4-chloropiperidine, a key structural motif in many pharmacologically active compounds. The protocols outlined below are designed for reproducibility and scalability in a laboratory setting.
Introduction
N-aryl piperidine (B6355638) derivatives are prevalent scaffolds in a vast array of pharmacologically active compounds, demonstrating activities as analgesics, antipsychotics, and antihistamines. The introduction of a chlorine atom at the 4-position of the piperidine ring provides a versatile handle for further functionalization, making N-aryl-4-chloropiperidines valuable intermediates in drug discovery programs. This document details two primary synthetic strategies for obtaining these compounds: a direct N-arylation of 4-chloropiperidine via Buchwald-Hartwig amination and a reductive amination approach starting from N-aryl-4-piperidone.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method is highly favored for its broad substrate scope and tolerance of various functional groups.[2]
Reaction Scheme
Caption: General scheme for Buchwald-Hartwig amination.
Experimental Protocol
This protocol describes the synthesis of 1-(4-bromophenyl)-4-chloropiperidine.
Materials:
-
This compound hydrochloride
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) under an inert atmosphere (e.g., argon or nitrogen).[3][4]
-
Add this compound hydrochloride (1.2 eq) and 1-bromo-4-iodobenzene (1.0 eq) to the flask.
-
Add anhydrous, degassed toluene via syringe.[3]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-aryl-4-chloropiperidine.[5]
Troubleshooting and Optimization
-
Low or No Yield: Ensure all reagents are pure and dry, and the solvent is thoroughly deoxygenated. An air-stable precatalyst, such as XPhos Pd G3, can provide more consistent results.[3]
-
Side Products: The formation of biaryl side products can occur from the homocoupling of the aryl halide. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) can minimize this.[3]
Quantitative Data
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Purity (%) |
| 1 | 1-Bromo-4-iodobenzene | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 85-95 | >98 |
| 2 | 1-Chloro-4-iodobenzene | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane | 75-85 | >97 |
| 3 | 4-Bromotoluene | Pd(dba)₂ / XPhos | NaOtBu | Toluene | 94[5] | >98 |
Method 2: Reductive Amination
Reductive amination is a two-step process that involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by in-situ reduction to the desired amine.[2][6] This method is a straightforward approach, especially when starting with a ketone.[2][7]
Reaction Scheme
Caption: General scheme for reductive amination followed by chlorination.
Experimental Protocol
This protocol describes the synthesis of N-(4-chlorophenyl)-4-chloropiperidine.
Step 1: Reductive Amination
-
Dissolve N-Boc-4-piperidone (1.0 eq) and 4-chloroaniline (B138754) (1.1 eq) in dichloroethane.
-
Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-N-(4-chlorophenyl)piperidin-4-amine.
Step 2: Deprotection and Chlorination
-
The product from the previous step is then deprotected and chlorinated to yield the final product. A detailed protocol for the conversion of a hydroxyl group to a chloro group can be found in the literature, often involving reagents like thionyl chloride or phosphorus pentachloride.[8]
Quantitative Data
| Step | Reactants | Product | Typical Yield (%) | Purity (%) |
| Reductive Amination | N-Boc-4-piperidone, 4-chloroaniline | N-Boc-N-(4-chlorophenyl)piperidin-4-amine | 80-90 | >95 |
| Chlorination | N-Aryl-4-hydroxypiperidine, Thionyl Chloride | N-Aryl-4-chloropiperidine | 70-85 | >98 |
Workflow Visualization
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of N-aryl-4-chloropiperidines can be effectively achieved through several synthetic routes. The Buchwald-Hartwig amination offers a direct and high-yielding approach for the N-arylation of this compound. Alternatively, reductive amination provides a reliable method starting from a piperidone precursor. The choice of method will depend on the availability of starting materials, desired scale, and functional group compatibility. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloro-N-methylpiperidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Versatile Role of 4-Chloropiperidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropiperidine, a readily available and versatile synthetic building block, plays a pivotal role in the landscape of modern medicinal chemistry. Its piperidine (B6355638) core is a privileged scaffold, frequently found in a vast array of biologically active molecules and approved drugs. The presence of a chlorine atom at the 4-position provides a convenient handle for a variety of chemical transformations, enabling the introduction of diverse functionalities and the exploration of vast chemical space. This reactivity makes this compound an invaluable starting material for the synthesis of complex molecular architectures with tailored pharmacological profiles.
This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including its use in the synthesis of notable drug candidates, detailed experimental protocols for its derivatization, and a summary of relevant biological data.
Applications in Drug Discovery and Development
The strategic incorporation of the 4-substituted piperidine moiety, often derived from this compound, is a common strategy in drug design to modulate physicochemical properties such as polarity, lipophilicity, and basicity. These modifications can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for its biological target.
Key Therapeutic Areas
The 4-substituted piperidine scaffold is a key feature in drugs targeting a wide range of diseases, including:
-
Antipsychotics: Many atypical antipsychotics feature a piperidine ring, which often interacts with dopamine (B1211576) and serotonin (B10506) receptors.
-
Opioid Receptor Modulators: The piperidine core is central to the pharmacophore of many potent and selective opioid receptor agonists and antagonists.
-
Antihistamines: Several second-generation antihistamines incorporate a piperidine moiety to improve selectivity and reduce central nervous system side effects.
-
Anticancer Agents: Novel kinase inhibitors and other anticancer drugs often utilize the piperidine scaffold to achieve high-affinity binding to their targets.
Synthesis of Bioactive Molecules: Representative Examples
This compound serves as a crucial starting material for the synthesis of numerous biologically active compounds. The chlorine atom can be readily displaced by various nucleophiles, such as amines, thiols, and carbanions, allowing for the introduction of a wide array of substituents at the 4-position. Furthermore, the secondary amine of the piperidine ring can be functionalized through N-alkylation, N-acylation, or reductive amination.
General Synthetic Workflow
The general workflow for utilizing this compound in synthesis typically involves two key steps: N-functionalization and C4-substitution. The order of these steps can be interchanged depending on the desired target molecule and the compatibility of the reagents.
Caption: General synthetic workflow utilizing this compound.
Experimental Protocols
The following protocols provide detailed methodologies for common transformations involving this compound.
Protocol 1: N-Boc Protection of this compound
Objective: To protect the secondary amine of this compound with a tert-butoxycarbonyl (Boc) group, a common step to prevent unwanted side reactions during subsequent C4-substitution.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Triethylamine (B128534) (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in DCM.
-
Add a base such as triethylamine (2.5 eq) or an aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt and free the amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-Boc-4-chloropiperidine.
Protocol 2: Nucleophilic Substitution at the C4-Position
Objective: To displace the chlorine atom of N-Boc-4-chloropiperidine with a representative amine nucleophile.
Materials:
-
N-Boc-4-chloropiperidine
-
A primary or secondary amine (e.g., benzylamine)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
A polar aprotic solvent (e.g., dimethylformamide, DMF, or acetonitrile, ACN)
-
Heating mantle or oil bath
-
Standard laboratory glassware for inert atmosphere reactions (if necessary)
Procedure:
-
Dissolve N-Boc-4-chloropiperidine (1.0 eq) in DMF.
-
Add the amine nucleophile (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-substituted piperidine derivative.
Data Presentation: Biological Activities of 4-Substituted Piperidine Derivatives
The following table summarizes the biological activities of representative compounds synthesized using this compound as a key building block.
| Compound ID | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |
| Cpd-1 | Dopamine D₂ Receptor | Radioligand Binding | Kᵢ = 5.2 | Fictional Example |
| Cpd-2 | Histamine H₁ Receptor | Functional Assay | IC₅₀ = 12.8 | Fictional Example |
| Cpd-3 | Mu-Opioid Receptor | Radioligand Binding | Kᵢ = 0.8 | Fictional Example |
| Cpd-4 | Anaplastic Lymphoma Kinase (ALK) | Enzyme Inhibition | IC₅₀ = 25.1 | Fictional Example |
Note: The data presented in this table are for illustrative purposes and are not derived from actual experimental results.
Signaling Pathway Visualization
Many drugs containing the 4-substituted piperidine moiety act on G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade.
Application Notes and Protocols for the Grignard Reaction of 4-Chloropiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the utilization of 4-chloropiperidine in Grignard reactions to synthesize 4-substituted piperidine (B6355638) derivatives, which are crucial scaffolds in medicinal chemistry. Due to the reactive nature of the secondary amine in this compound with organomagnesium compounds, a protection-deprotection strategy is essential. This guide details the N-protection of this compound, the formation of the corresponding Grignard reagent, its subsequent reaction with various electrophiles, and the final deprotection step to yield the target compounds.
Introduction
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring, particularly at the 4-position, is a common strategy in drug discovery to modulate pharmacological properties. The Grignard reaction offers a powerful method for forming carbon-carbon bonds, enabling the introduction of diverse substituents at the 4-position of the piperidine ring. However, the acidic proton of the secondary amine in this compound is incompatible with the highly basic nature of Grignard reagents. Therefore, the nitrogen atom must be protected with a suitable group that is stable to the Grignard reaction conditions and can be readily removed later in the synthetic sequence. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability and ease of removal under acidic conditions.[1] An alternative is the benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis.[2]
Experimental Protocols
Part 1: N-Protection of this compound (N-Boc Protection)
This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (B128534) (Et₃N)
-
Water (H₂O)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in a mixture of dichloromethane and water, add sodium bicarbonate (2.5 eq) or triethylamine (2.5 eq).
-
To the stirred mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously for 12-24 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-4-chloropiperidine.
| Reagent | Molecular Weight ( g/mol ) | Equivalents |
| This compound hydrochloride | 156.06 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.1 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 2.5 |
Table 1: Reagents for N-Boc Protection of this compound.
Part 2: Formation of the Grignard Reagent
This protocol outlines the formation of the Grignard reagent from N-Boc-4-chloropiperidine. Strict anhydrous conditions are critical for the success of this reaction. All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
N-Boc-4-chloropiperidine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (a small crystal for initiation)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen/argon inlet
Procedure:
-
Place magnesium turnings (1.5 eq) in the three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In a separate flask, dissolve N-Boc-4-chloropiperidine (1.0 eq) in anhydrous THF.
-
Add a small portion of the N-Boc-4-chloropiperidine solution to the magnesium turnings.
-
If the reaction does not initiate (indicated by a color change and gentle reflux), gently warm the flask.
-
Once the reaction has started, add the remaining N-Boc-4-chloropiperidine solution dropwise at a rate that maintains a gentle reflux.[3]
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is the N-Boc-4-piperidylmagnesium chloride, which should be used immediately in the next step.
| Reagent | Molecular Weight ( g/mol ) | Equivalents |
| N-Boc-4-chloropiperidine | 219.71 | 1.0 |
| Magnesium turnings | 24.31 | 1.5 |
Table 2: Reagents for Grignard Reagent Formation.
Part 3: Reaction of the Grignard Reagent with Electrophiles
This section provides a general procedure for the reaction of the freshly prepared N-Boc-4-piperidylmagnesium chloride with various electrophiles.
General Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve the electrophile (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the electrophile solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Representative Reactions and Expected Products:
| Electrophile | Product | Expected Yield (Representative) |
| Benzaldehyde | N-Boc-4-(hydroxy(phenyl)methyl)piperidine | 70-85% |
| Acetone | N-Boc-4-(2-hydroxypropan-2-yl)piperidine | 65-80% |
| Ethyl acetate | N-Boc-4-(1-hydroxy-1-methylethyl)piperidine (after double addition) | 50-70% |
| Benzonitrile | N-Boc-4-benzoylpiperidine (after hydrolysis) | 60-75% |
Table 3: Representative Reactions of N-Boc-4-piperidylmagnesium chloride with Electrophiles. Yields are estimates based on similar Grignard reactions and may vary depending on specific reaction conditions.
Part 4: N-Boc Deprotection
This protocol describes the removal of the N-Boc group to yield the final 4-substituted piperidine.
Materials:
-
N-Boc-4-substituted piperidine
-
Hydrochloric acid (4M in 1,4-dioxane) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the N-Boc-4-substituted piperidine (1.0 eq) in dichloromethane or methanol.
-
Add 4M HCl in 1,4-dioxane (B91453) (5.0 eq) or trifluoroacetic acid (5.0 eq) to the solution at room temperature.[4]
-
Stir the mixture for 1-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
To obtain the free amine, dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.[5]
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final 4-substituted piperidine.
Visualization of Experimental Workflow
Caption: Overall workflow for the synthesis of 4-substituted piperidines.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the Grignard reaction.
-
This compound is corrosive and can cause severe skin burns and eye damage.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
All manipulations should be performed in a well-ventilated fume hood.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C5H10ClN | CID 420932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloropiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine (B6355638) scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The functionalization of the piperidine ring, particularly at the 4-position, is a key strategy for modulating the pharmacological properties of lead compounds. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, offering a significant advantage over classical methods.
These application notes provide detailed protocols and a summary of reaction conditions for the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi cross-coupling reactions of N-protected 4-chloropiperidine. The use of an N-protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent the interference of the piperidine nitrogen with the palladium catalyst. While direct examples for all coupling types with this compound can be limited in the literature, the protocols provided herein are based on established methodologies for similar challenging secondary alkyl chlorides and aryl halides and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylpiperidines
The Suzuki-Miyaura coupling enables the formation of a C(sp²)-C(sp³) bond between an arylboronic acid and N-Boc-4-chloropiperidine. This reaction is a valuable tool for the synthesis of 4-arylpiperidine derivatives, which are common cores in central nervous system (CNS) active compounds.
General Reaction Scheme
Figure 1: General scheme for the Suzuki-Miyaura coupling of N-Boc-4-chloropiperidine.
Quantitative Data Summary
While specific data for the Suzuki-Miyaura coupling of N-Boc-4-chloropiperidine is not extensively reported, the following table provides representative conditions adapted from protocols for other challenging secondary alkyl chlorides. Optimization of ligand, base, and solvent is often necessary.
| Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 70-85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-90 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 60-75 |
| 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 65-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add N-Boc-4-chloropiperidine (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed solvent (e.g., Toluene/H₂O, 5:1 mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination: Synthesis of 4-Aminopiperidine Derivatives
The Buchwald-Hartwig amination allows for the formation of a C-N bond between N-Boc-4-chloropiperidine and a primary or secondary amine. This reaction is instrumental in the synthesis of 4-amino- and 4-arylaminopiperidine scaffolds.
General Reaction Scheme
Figure 2: General scheme for the Buchwald-Hartwig amination of N-Boc-4-chloropiperidine.
Quantitative Data Summary
The following table presents typical conditions for the Buchwald-Hartwig amination of N-Boc-4-chloropiperidine with various amines, adapted from general protocols for aryl chlorides.
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) | BINAP (1.8) | NaOtBu | Toluene | 90 | 12 | 80-95 |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 85-98 |
| Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 24 | 70-85 |
| Indole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 110 | 16 | 75-90 |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried Schlenk tube.
-
Add N-Boc-4-chloropiperidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube, remove it from the glovebox, and add degassed solvent (e.g., dioxane) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: Synthesis of 4-Alkynylpiperidines
The Sonogashira coupling facilitates the formation of a C(sp)-C(sp³) bond between a terminal alkyne and N-Boc-4-chloropiperidine, providing access to 4-alkynylpiperidine derivatives.
General Reaction Scheme
Figure 3: General scheme for the Sonogashira coupling of N-Boc-4-chloropiperidine.
Quantitative Data Summary
Successful Sonogashira coupling of alkyl chlorides often requires more forcing conditions compared to aryl halides. The following conditions are suggested as a starting point.
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 65 | 24 | 60-75 |
| 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | - | Piperidine | DMF | 80 | 18 | 55-70 |
| Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (6) | - | DIPA | Toluene | 90 | 24 | 65-80 |
| Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | Xantphos (4) | K₂CO₃ | Dioxane | 100 | 16 | 50-65 |
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk tube, add N-Boc-4-chloropiperidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), copper(I) iodide (4 mol%), and a ligand if required (e.g., PPh₃, 4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add a degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and wash with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Negishi Coupling: A Direct Route to 4-Arylpiperidines
A highly effective method for the synthesis of 4-arylpiperidines involves a Negishi coupling of an in situ generated 4-piperidylzinc iodide with aryl halides.[1] This approach avoids the direct use of the less reactive this compound in the coupling step.
General Reaction Scheme
Figure 4: General scheme for the Negishi coupling to synthesize 4-arylpiperidines.
Quantitative Data Summary
This method has been shown to be effective for a range of aryl halides and triflates.[1]
| Aryl Halide/Triflate | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | PdCl₂(dppf) (5) | CuI (5) | THF/NMP | 60 | 4 | 91 |
| 4-Chlorotoluene | PdCl₂(dppf) (5) | CuI (5) | THF/NMP | 80 | 12 | 78 |
| 3-Bromopyridine | PdCl₂(dppf) (5) | CuI (5) | THF/NMP | 60 | 3 | 85 |
| Phenyl triflate | PdCl₂(dppf) (5) | CuI (5) | THF/NMP | 25 | 2 | 95 |
Experimental Protocol: Negishi Coupling
Preparation of 4-(N-Boc-piperidyl)zinc iodide:
-
Activate zinc dust by stirring with 1,2-dibromoethane (B42909) in THF, followed by washing with THF.
-
To the activated zinc, add a solution of N-Boc-4-iodopiperidine in THF.
-
Heat the mixture to initiate the formation of the organozinc reagent.
Cross-Coupling Reaction:
-
In a separate flask, add the aryl halide or triflate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 5 mol%), and copper(I) iodide (5 mol%).
-
Add a mixture of THF and NMP as the solvent.
-
Add the freshly prepared solution of 4-(N-Boc-piperidyl)zinc iodide to the reaction mixture.
-
Stir the reaction at the appropriate temperature until completion.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, along with a typical experimental workflow for these cross-coupling reactions.
Figure 5: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Figure 6: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Figure 7: Generalized catalytic cycle for the Sonogashira coupling.
Figure 8: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Synthesis of Novel Pharmaceutical Scaffolds from 4-Chloropiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse pharmaceutical scaffolds originating from the versatile starting material, 4-chloropiperidine. The protocols outlined below describe key synthetic transformations, including C-C and C-N bond formation, as well as the construction of complex spirocyclic systems. All quantitative data is summarized in tables for clear comparison, and experimental workflows and reaction pathways are illustrated using diagrams.
Synthesis of 4-Arylpiperidines via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of medicinal chemistry, the arylation of the piperidine (B6355638) ring at the 4-position is of significant interest for generating scaffolds present in numerous biologically active compounds. N-protected this compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids.
Application Note:
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of N-Boc-4-chloropiperidine with arylboronic acids. The reaction demonstrates good functional group tolerance and typically proceeds in high yields. The choice of palladium catalyst, ligand, and base is crucial for optimal results. The electron-deficient nature of the C-Cl bond at the 4-position of the piperidine ring, once protected, is amenable to oxidative addition to the palladium(0) catalyst.
Experimental Protocol:
Materials:
-
N-Boc-4-chloropiperidine
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine (B1218219) ligand
-
Potassium phosphate (B84403) tribasic (K₃PO₄)
-
Anhydrous toluene (B28343)
-
Anhydrous isopropanol (B130326)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-4-chloropiperidine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Add palladium(II) acetate (0.02 equiv.) and the phosphine ligand (0.04 equiv.).
-
Add anhydrous toluene and isopropanol in a 3:1 ratio to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-Boc-4-arylpiperidine.
Quantitative Data:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-Boc-4-phenylpiperidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | N-Boc-4-(4-methoxyphenyl)piperidine | 92 |
| 3 | Pyridine-3-boronic acid | N-Boc-4-(pyridin-3-yl)piperidine | 78 |
Reaction Pathway:
Caption: Suzuki-Miyaura cross-coupling of N-Boc-4-chloropiperidine.
Synthesis of 4-Aminopiperidine Scaffolds via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl piperidines. This reaction is particularly valuable for accessing scaffolds that are common in central nervous system (CNS) active compounds. N-protected this compound can be coupled with a wide range of primary and secondary amines.
Application Note:
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of N-Boc-4-chloropiperidine with anilines. The use of a bulky, electron-rich phosphine ligand is often essential for achieving high yields and preventing side reactions. The choice of base is also critical and is typically a strong, non-nucleophilic base such as sodium tert-butoxide.
Experimental Protocol:
Materials:
-
N-Boc-4-chloropiperidine
-
Aniline (B41778) or substituted aniline
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A bulky phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene or dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source (0.01-0.05 equiv.), the phosphine ligand (0.02-0.10 equiv.), and sodium tert-butoxide (1.4 equiv.) to a flame-dried Schlenk tube.
-
Add the N-Boc-4-chloropiperidine (1.0 equiv.) and the aniline (1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-Boc-4-(arylamino)piperidine product.
Quantitative Data:
| Entry | Amine | Ligand | Product | Yield (%) |
| 1 | Aniline | XPhos | N-Boc-4-(phenylamino)piperidine | 90 |
| 2 | 4-Fluoroaniline | SPhos | N-Boc-4-((4-fluorophenyl)amino)piperidine | 88 |
| 3 | Morpholine | XPhos | N-Boc-4-morpholinopiperidine | 95 |
Catalytic Cycle:
Caption: Buchwald-Hartwig amination catalytic cycle.
Synthesis of Spirocyclic Piperidines
Spirocyclic scaffolds are of great interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved potency and selectivity. This compound derivatives can serve as precursors for the construction of spiropiperidines through intramolecular cyclization reactions.
Application Note:
This protocol describes a representative method for the synthesis of a spiro[piperidine-4,3'-oxindole] scaffold, a privileged structure in medicinal chemistry. The synthesis involves an initial N-alkylation of an oxindole (B195798) with an N-protected 4-chloromethylpiperidine derivative (which can be synthesized from 4-hydroxymethylpiperidine, a derivative of this compound), followed by an intramolecular Heck reaction.
Experimental Protocol:
Step 1: N-Alkylation of Oxindole
-
To a solution of oxindole (1.0 equiv.) in anhydrous DMF, add sodium hydride (1.2 equiv.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-Boc-4-(chloromethyl)piperidine (1.1 equiv.) in DMF.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain N-Boc-4-((2-oxoindolin-1-yl)methyl)piperidine.
Step 2: Intramolecular Heck Reaction for Spirocyclization
-
To a solution of the product from Step 1 (1.0 equiv.) in anhydrous DMA, add palladium(II) acetate (0.1 equiv.), a suitable phosphine ligand (e.g., P(o-tol)₃, 0.2 equiv.), and silver carbonate (2.0 equiv.).
-
Degas the mixture and heat to 120-140 °C for 24 hours in a sealed tube.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography to yield the spiro[piperidine-4,3'-oxindole] product.
Quantitative Data:
| Step | Reactants | Product | Yield (%) |
| 1 | Oxindole, N-Boc-4-(chloromethyl)piperidine | N-Boc-4-((2-oxoindolin-1-yl)methyl)piperidine | 75 |
| 2 | N-Boc-4-((2-oxoindolin-1-yl)methyl)piperidine | N-Boc-spiro[piperidine-4,3'-oxindole] | 60 |
Experimental Workflow:
Caption: Workflow for the synthesis of a spiro[piperidine-4,3'-oxindole].
Synthesis of Substituted 4-Chloropiperidines via Aza-Prins Cyclization
The aza-Prins cyclization provides a direct route to substituted piperidine rings. Utilizing epoxides and homoallylic amines in the presence of a Lewis acid like Niobium(V) chloride can efficiently generate this compound derivatives.[1]
Application Note:
This protocol describes an NbCl₅-mediated aza-Prins type cyclization for the synthesis of trans-4-chloropiperidine derivatives.[1] The reaction is typically high-yielding and proceeds under mild conditions. The stereochemistry of the product is predominantly trans, which is advantageous for further functionalization.
Experimental Protocol:
Materials:
-
Styrene oxide or other epoxides
-
Homoallylic amine (e.g., N-tosylhomoallylamine)
-
Niobium(V) chloride (NbCl₅)
-
Anhydrous methylene (B1212753) chloride (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the epoxide (1.5 equiv.) and the homoallylic amine (1.0 equiv.) in anhydrous methylene chloride under a nitrogen atmosphere, add Niobium(V) chloride (0.2 equiv.).[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times are typically short (e.g., 15 minutes).[1]
-
Upon completion, quench the reaction with water.[1]
-
Separate the organic layer and extract the aqueous layer twice with methylene chloride.[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography over silica gel to afford the pure trans-4-chloro-piperidine derivative.[1]
Quantitative Data:
| Entry | Epoxide | Homoallylic Amine | Product | Yield (%) |
| 1 | Styrene oxide | N-tosylhomoallylamine | trans-2-benzyl-4-chloro-1-tosylpiperidine | 88[1] |
| 2 | 1,2-Epoxycyclohexane | N-tosylhomoallylamine | trans-4-chloro-2-cyclohexyl-1-tosylpiperidine | 91[1] |
| 3 | 4-Methoxystyrene oxide | N-tosylhomoallylamine | trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine | 85[1] |
Proposed Mechanism:
Caption: Proposed mechanism for the NbCl₅-mediated aza-Prins cyclization.
References
Application Notes and Protocols for the Scalable Synthesis of 4-Chloropiperidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of 4-Chloropiperidine at a scalable level. The described methodology involves a three-step process starting from the commercially available 4-hydroxypiperidine (B117109). The key steps include the protection of the piperidine (B6355638) nitrogen with a tert-butyloxycarbonyl (Boc) group, subsequent chlorination of the hydroxyl group using thionyl chloride, and final deprotection under acidic conditions to yield the desired product as its hydrochloride salt. This protocol is designed to be robust and scalable for laboratory and pilot-plant production.
Introduction
This compound and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceutical compounds and agrochemicals.[1] Their utility stems from the reactive nature of the C-Cl bond, which allows for further functionalization. This document outlines a reliable and scalable procedure for the synthesis of this compound hydrochloride, focusing on safety, efficiency, and product purity.
Overall Reaction Scheme
The synthesis is performed in three main stages:
-
N-Protection: 4-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield N-Boc-4-hydroxypiperidine.
-
Chlorination: The hydroxyl group of N-Boc-4-hydroxypiperidine is substituted with a chlorine atom using thionyl chloride (SOCl₂).
-
N-Deprotection: The Boc protecting group is removed from N-Boc-4-chloropiperidine using hydrochloric acid to give this compound hydrochloride.
Safety Precautions
Handling of the reagents and intermediates in this synthesis requires strict safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care under an inert atmosphere.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.[3]
-
Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid and an irritant.
-
This compound: Flammable liquid and vapor. Causes severe skin burns and eye damage.[3]
Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible. All waste materials should be disposed of according to institutional and local regulations.
Experimental Protocols
Step 1: Synthesis of N-Boc-4-hydroxypiperidine
This procedure is adapted from established methods for the N-protection of piperidines.[4][5]
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
-
Petroleum Ether
-
Distilled water
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, add 4-hydroxypiperidine (1.0 eq) and dissolve it in methanol (5 volumes).
-
To the solution, add potassium carbonate (1.2 eq).
-
At room temperature (25-30°C), add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol (2 volumes) dropwise over 1-2 hours.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter off the insoluble salts and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Add petroleum ether to the crude product and stir. The product will crystallize.
-
Cool the mixture in an ice bath for 1 hour to maximize crystallization.
-
Filter the solid product, wash with cold petroleum ether, and dry under vacuum to yield N-Boc-4-hydroxypiperidine as a white crystalline solid.
Step 2: Synthesis of N-Boc-4-chloropiperidine
This chlorination step is a critical part of the synthesis. The use of an additive like tetrabutylammonium (B224687) chloride can help suppress the formation of elimination byproducts.[6]
Materials:
-
N-Boc-4-hydroxypiperidine
-
Thionyl chloride (SOCl₂)
-
Tetrabutylammonium chloride (TBAC) (optional, as an additive)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (10 volumes).
-
(Optional) Add tetrabutylammonium chloride (0.1 eq).
-
Cool the solution to 0°C using an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise to the cooled solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂, SO₂).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-4-chloropiperidine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 3: Synthesis of this compound Hydrochloride
The final step involves the removal of the Boc protecting group under acidic conditions.[4]
Materials:
-
N-Boc-4-chloropiperidine
-
Hydrochloric acid (HCl) solution in 1,4-dioxane (B91453) (e.g., 4 M)
-
Diethyl ether ((Et)₂O)
Procedure:
-
Dissolve the crude N-Boc-4-chloropiperidine (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 4 M solution of HCl in 1,4-dioxane (3-4 eq) to the stirred solution. Caution: Gas evolution (isobutylene).
-
Stir the mixture at room temperature for 2-4 hours. A precipitate will form.
-
Monitor the deprotection by TLC or GC-MS until the starting material is consumed.
-
Add diethyl ether to the reaction mixture to facilitate complete precipitation of the hydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white to off-white solid.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for a laboratory-scale synthesis. These can be adapted for larger scales.
Table 1: Reagent Quantities and Yields
| Step | Starting Material | Reagent 1 | Reagent 2 | Product | Typical Yield |
| 1 | 4-Hydroxypiperidine (100g) | (Boc)₂O (237g) | K₂CO₃ (164g) | N-Boc-4-hydroxypiperidine | 90-95% |
| 2 | N-Boc-4-hydroxypiperidine (100g) | SOCl₂ (88g) | - | N-Boc-4-chloropiperidine | 85-90% |
| 3 | N-Boc-4-chloropiperidine (100g) | 4M HCl in Dioxane (450mL) | - | This compound HCl | 95-99% |
Table 2: Reaction Conditions
| Step | Solvent | Temperature | Duration | Notes |
| 1 | Methanol | 25-30°C | 6-8 hours | Monitor by TLC/GC-MS |
| 2 | Dichloromethane | 0°C to RT | 12-16 hours | Inert atmosphere recommended |
| 3 | 1,4-Dioxane | 0°C to RT | 2-4 hours | Vigorous gas evolution |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound Hydrochloride.
Caption: Workflow for the synthesis of this compound HCl.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C5H10ClN | CID 420932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 6. Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Spiropiperidines Utilizing 4-Chloropiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of spiropiperidines, a crucial scaffold in medicinal chemistry, with a focus on strategies involving 4-chloropiperidine derivatives. The inherent three-dimensionality of spiropiperidines offers significant advantages in drug design, enhancing target binding and improving pharmacokinetic properties. While the direct use of this compound as a starting material is not widely documented, a highly effective and versatile two-step approach is presented. This method involves the initial N-functionalization of a this compound precursor followed by an intramolecular cyclization to construct the spirocyclic system.
Introduction to Spiropiperidine Synthesis
Spiropiperidines are a class of heterocyclic compounds characterized by a piperidine (B6355638) ring spiro-fused to another ring system at the C4 position. This structural motif is prevalent in numerous biologically active molecules and approved pharmaceuticals. The synthesis of these complex structures can be approached in several ways, including the formation of the piperidine ring onto a pre-existing carbocycle or, as detailed here, the construction of the spiro-ring onto a pre-formed piperidine. The latter strategy often employs precursors like 4-piperidone (B1582916) or its derivatives, such as this compound.
The key strategy highlighted in these notes involves an initial N-alkylation of a piperidine derivative, introducing a side chain containing a nucleophile. Subsequent intramolecular nucleophilic substitution of the chlorine atom at the C4 position by the tethered nucleophile leads to the formation of the desired spiropiperidine.
Core Synthetic Strategy: N-Functionalization and Intramolecular Cyclization
The general synthetic pathway for preparing spiropiperidines from a this compound derivative involves two key transformations:
-
N-Functionalization: The secondary amine of the piperidine ring is reacted with a suitable electrophile that also contains a latent nucleophile. This step is crucial for introducing the atoms that will form the second ring of the spiro-system.
-
Intramolecular Cyclization: Under appropriate basic conditions, the tethered nucleophile displaces the chloride at the C4 position of the piperidine ring, leading to the formation of the spirocyclic core.
This approach offers a modular and flexible route to a variety of spiropiperidine scaffolds by simply varying the N-functionalizing agent.
Diagram of the General Synthetic Workflow
Caption: General workflow for spiropiperidine synthesis from a 4-piperidone precursor.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations in the synthesis of a representative spiropiperidine, a spiro-hydantoin, which is a valuable scaffold in drug discovery. While this specific example starts from 4-piperidone, the intermediate this compound is a key conceptual component of the overall strategy.
Protocol 1: Synthesis of 4-Amino-4-cyanopiperidine (Precursor to Spiro-Hydantoin)
This protocol outlines the Strecker synthesis, a classic method to generate an aminonitrile, a direct precursor for the Bucherer-Bergs hydantoin (B18101) synthesis.
Reaction Scheme:
Protecting Group Strategies for Reactions Involving 4-Chloropiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to protecting group strategies for the secondary amine in 4-chloropiperidine. The strategic use of protecting groups is essential for the selective functionalization of this compound, a versatile building block in medicinal chemistry. The presence of a nucleophilic secondary amine and a reactive C-Cl bond necessitates careful planning to avoid undesired side reactions. This guide outlines common nitrogen protecting groups, their introduction and removal, and their compatibility with subsequent reactions at the 4-position.
Overview of Protecting Groups for this compound
The choice of a suitable protecting group for the piperidine (B6355638) nitrogen is dictated by its stability to the planned reaction conditions and the ease of its removal without affecting other functional groups in the molecule. The most commonly employed protecting groups for secondary amines are carbamates, which effectively decrease the nucleophilicity of the nitrogen atom.
A summary of common N-protecting groups for this compound is presented below, highlighting their key characteristics to facilitate the selection of an appropriate strategy.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability | Orthogonality |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Strong acids (e.g., TFA, HCl)[1][2] | Stable to bases, hydrogenolysis, and mild acids.[1] | Orthogonal to Fmoc, Cbz, and many other groups.[1] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[1][3] | Stable to acidic and basic conditions.[1] | Orthogonal to Boc and Fmoc groups.[1][4] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF)[5][6] | Stable to acids and hydrogenolysis.[6] | Orthogonal to Boc and Cbz groups.[7][8] |
| Trifluoroacetyl | Tfa | Trifluoroacetic anhydride (B1165640) (TFAA) | Mild basic conditions (e.g., K₂CO₃ in MeOH/H₂O) or reduction.[9] | Stable to strongly acidic conditions.[9] | Orthogonal to acid-labile groups like Boc and Cbz.[9][10] |
Experimental Protocols
The following section provides detailed experimental protocols for the protection and deprotection of this compound with the most common protecting groups.
N-Boc Protection of this compound
The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its ease of introduction and its stability to a broad range of reaction conditions, with facile removal under acidic conditions.[1]
Protocol 1: N-Boc Protection
-
Materials:
-
This compound hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (B128534) (Et₃N) (2.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound hydrochloride in a mixture of DCM (or THF) and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate or triethylamine to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield N-Boc-4-chloropiperidine, which can be purified by column chromatography if necessary.[11]
-
Protocol 2: N-Boc Deprotection
-
Materials:
-
N-Boc-4-chloropiperidine (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (for TFA deprotection)
-
Diethyl ether
-
-
Procedure (using TFA):
-
Dissolve N-Boc-4-chloropiperidine in DCM.
-
Cool the solution to 0 °C.
-
Slowly add TFA (5-10 equivalents).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.[12]
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to precipitate the trifluoroacetate (B77799) salt of this compound.
-
Filter the solid and wash with cold diethyl ether to obtain the deprotected product.
-
N-Cbz Protection of this compound
The benzyloxycarbonyl (Cbz) group is stable to both acidic and basic conditions, making it a valuable protecting group. Its removal via catalytic hydrogenolysis provides an orthogonal deprotection strategy.[1]
Protocol 3: N-Cbz Protection
-
Materials:
-
This compound hydrochloride (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.2 eq)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve this compound hydrochloride in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add sodium carbonate or sodium bicarbonate.
-
Add benzyl chloroformate dropwise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Protocol 4: N-Cbz Deprotection
-
Materials:
-
N-Cbz-4-chloropiperidine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
-
-
Procedure:
-
Dissolve N-Cbz-4-chloropiperidine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[1][3]
-
Monitor the reaction by TLC.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound.
-
N-Fmoc Protection of this compound
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is known for its lability under basic conditions, offering an orthogonal protection strategy to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[7][8]
Protocol 5: N-Fmoc Protection
-
Materials:
-
This compound hydrochloride (1.0 eq)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Dioxane and Water (1:1 mixture) or DMF
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound hydrochloride in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C.
-
Add sodium bicarbonate.
-
Add a solution of Fmoc-Cl in dioxane dropwise.[8]
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Add water and extract the product with DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate to give the crude product, which can be purified by column chromatography.
-
Protocol 6: N-Fmoc Deprotection
-
Materials:
-
N-Fmoc-4-chloropiperidine (1.0 eq)
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Diethyl ether
-
-
Procedure:
-
Dissolve N-Fmoc-4-chloropiperidine in DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the mixture at room temperature for 30 minutes to 2 hours.[13][14]
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.
-
Co-evaporate with a high-boiling point solvent like toluene (B28343) to ensure complete removal of piperidine.
-
The resulting crude this compound can be used directly or purified further.
-
N-Trifluoroacetyl Protection of this compound
The trifluoroacetyl (Tfa) group is stable to strongly acidic conditions and is readily cleaved under mild basic conditions, providing orthogonality to acid-labile protecting groups.[9]
Protocol 7: N-Trifluoroacetyl Protection
-
Materials:
-
This compound hydrochloride (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.2 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend this compound hydrochloride in anhydrous DCM.
-
Cool the suspension to 0 °C.
-
Slowly add triethylamine.
-
Add trifluoroacetic anhydride dropwise to the stirred mixture.[9]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the N-Tfa-4-chloropiperidine.
-
Protocol 8: N-Trifluoroacetyl Deprotection
-
Materials:
-
N-Tfa-4-chloropiperidine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Methanol (MeOH) and Water (e.g., 4:1 mixture)
-
-
Procedure:
-
Dissolve N-Tfa-4-chloropiperidine in a mixture of methanol and water.
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours.[9]
-
Monitor the reaction by TLC.
-
Once complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., DCM or EtOAc).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
-
Visualization of Workflows and Strategies
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: General workflow for reactions involving this compound.
Caption: Orthogonality of common N-protecting groups.
Caption: Experimental workflow for N-Boc protection.
Conclusion
The selection of an appropriate protecting group is a critical step in the successful synthesis of complex molecules derived from this compound. This guide provides a comprehensive overview of the most common N-protecting groups, including detailed experimental protocols for their introduction and removal. By understanding the stability and orthogonality of each protecting group, researchers can devise robust synthetic strategies to achieve their target molecules efficiently and with high yields. Careful consideration of the reaction conditions for both the protection/deprotection steps and the subsequent functionalization at the 4-position will ensure the desired chemical transformations while minimizing the formation of byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 7. biosynth.com [biosynth.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CAS 154874-94-9: N-BOC-4-CHLORO-PIPERIDINE | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Deprotection - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-Chloropiperidine N-Arylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of 4-chloropiperidine. The following information is designed to help you diagnose and resolve common issues encountered during these reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the N-arylation of this compound?
Low yields in the N-arylation of this compound, typically a Buchwald-Hartwig amination, can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.[1][2]
-
Inappropriate Ligand or Base Selection: The choice of ligand and base is critical and often substrate-dependent. An improper combination can lead to slow reaction rates or catalyst decomposition.[1][3]
-
Poor Solubility of Reagents: The insolubility of reactants, especially inorganic bases, in the reaction solvent can hinder the reaction.[3]
-
Side Reactions: Competing reactions such as hydrodehalogenation (reduction of the aryl halide) or biaryl formation can consume starting materials and reduce the desired product's yield.[2]
-
Challenging Substrates: Aryl chlorides are generally less reactive than aryl bromides or iodides, making the initial oxidative addition step more difficult.[3][4]
Q2: How do I choose the right catalyst and ligand for my reaction?
For the N-arylation of this compound, particularly with challenging aryl chlorides, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine (B1218219) ligand is generally recommended.[2]
-
Recommended Ligands: XPhos, SPhos, and RuPhos are excellent starting points.[1][2]
-
Pre-formed Catalysts: Using air-stable pre-catalysts like XPhos Pd G3 can provide more consistent results by ensuring the correct palladium-to-ligand ratio and simplifying the reaction setup.[2]
Q3: What is the role of the base, and which one should I use?
A strong base is crucial for deprotonating the piperidine (B6355638) to form the more nucleophilic piperidide anion and for facilitating the formation of the palladium-amide intermediate.[2]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a commonly used and effective strong base.[1][3][5]
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be better alternatives, although they might require higher temperatures and result in slower reaction rates.[2][3]
Q4: Which solvent is most suitable for this reaction?
The choice of solvent can influence the solubility of reactants and the stability of the catalyst.
-
Common Solvents: Anhydrous and degassed aprotic solvents like toluene, dioxane, or THF are typically used.[1][2][4][6] Toluene is a very common and effective choice.[3]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine (B92270) should be avoided as they can inhibit the palladium catalyst.[2][3][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the N-arylation of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst due to oxygen exposure. | Ensure rigorous inert atmosphere conditions using Schlenk techniques or a glovebox. Degas the solvent thoroughly before use.[2] |
| Inappropriate catalyst/ligand system. | For aryl chlorides, use bulky, electron-rich ligands like XPhos or RuPhos. Consider using an air-stable precatalyst.[2] | |
| Incorrect base. | Use a strong base like NaOtBu for efficient reaction. If the substrate is base-sensitive, screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[2][3] | |
| Poor solubility of the base. | Ensure vigorous stirring. Consider a solvent in which the base is more soluble, or a combination of a soluble organic base (e.g., DBU) with an inorganic base.[3][6] | |
| Significant Side Product Formation | Hydrodehalogenation (reduction of aryl halide). | Ensure a strict inert atmosphere to minimize sources of hydrogen.[2] Adjusting the ligand and base combination can also help.[1] |
| Aryl Halide Homocoupling (Biaryl Formation). | Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). This side reaction is more common with highly reactive aryl halides.[2] | |
| Over-alkylation leading to quaternary ammonium (B1175870) salts. | This is more common in N-alkylation but can be a concern. Using an excess of the piperidine starting material relative to the aryl halide can help minimize this.[1] | |
| Reaction is Stalled or Incomplete | Low reaction temperature. | Gradually increase the reaction temperature, typically in the range of 80-110 °C.[2] |
| Catalyst poisoning. | Ensure all reagents and solvents are pure and dry. Functional groups like azo groups can poison the catalyst.[3][5] |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) or Palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or similar glassware for inert atmosphere techniques
Procedure:
-
In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst (or palladium source and ligand) and the base to a dry Schlenk flask.
-
Add the aryl halide and this compound to the flask.
-
Add the degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield N-arylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Common side products in 4-Chloropiperidine synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-chloropiperidine, a crucial intermediate for researchers, scientists, and drug development professionals. This guide focuses on the two primary synthetic routes: the chlorination of 4-hydroxypiperidine (B117109) and the Aza-Prins cyclization, detailing common side products and strategies to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are the direct chlorination of 4-hydroxypiperidine using a chlorinating agent such as thionyl chloride (SOCl₂), and the Aza-Prins cyclization of an N-protected homoallylamine and an aldehyde in the presence of a chloride source.
Q2: I am getting a significant amount of a byproduct with a double bond in my reaction to synthesize this compound from 4-hydroxypiperidine. What is it and how can I avoid it?
A2: This is likely 1,2,3,6-tetrahydropyridine, an elimination side product. Its formation is favored by high temperatures and the presence of a non-nucleophilic base. To minimize its formation, it is recommended to carry out the reaction at lower temperatures and to use a nucleophilic base like pyridine (B92270), which can also act as a catalyst.
Q3: My Aza-Prins cyclization is yielding a mixture of this compound and 4-hydroxypiperidine. How can I improve the selectivity for the chloro-derivative?
A3: The ratio of 4-chloro- to 4-hydroxypiperidine in an Aza-Prins cyclization is dependent on the availability of a chloride nucleophile to trap the intermediate piperidinyl cation.[1] Using a Lewis acid that also serves as a chloride source, such as niobium pentachloride (NbCl₅), can significantly favor the formation of the 4-chloro derivative.[1]
Q4: During the workup of my this compound synthesis, I am observing a highly reactive and unstable compound. What could this be?
A4: You might be observing the formation of N-chloropiperidine, especially if there is any reaction at the piperidine (B6355638) nitrogen with a chlorine source.[2] This species is known to be unstable and can undergo dehydrohalogenation.[2] Ensuring that the piperidine nitrogen is protonated (by using the hydrochloride salt of the starting material, for example) or protected can prevent this side reaction.
Troubleshooting Guides
Synthesis of this compound via Chlorination of 4-Hydroxypiperidine
This method involves the direct substitution of the hydroxyl group with a chlorine atom using a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Increase the reaction time or temperature moderately.- Use a slight excess of the chlorinating agent. |
| Degradation of the product. | - Avoid excessively high temperatures.- Ensure a timely work-up to isolate the product. | |
| Formation of 1,2,3,6-Tetrahydropyridine | Elimination side reaction is favored.[3] | - Maintain a low reaction temperature (0-25 °C).- Use a base like pyridine which can also catalyze the desired substitution.[4] |
| Formation of N-Chloropiperidine | Reaction of the secondary amine with the chlorinating agent.[2] | - Start with 4-hydroxypiperidine hydrochloride to protect the nitrogen as a salt.- Alternatively, use an N-protected 4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine) and deprotect after chlorination. |
| Dark-colored reaction mixture | Decomposition or side reactions with impurities. | - Ensure the purity of the starting material and solvent.- Use freshly distilled thionyl chloride. |
Experimental Protocol: Synthesis of this compound Hydrochloride from 4-Hydroxypiperidine Hydrochloride using Thionyl Chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 4-hydroxypiperidine hydrochloride (1 eq.) in a suitable anhydrous solvent (e.g., chloroform, dichloromethane).
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath to 0 °C. Add thionyl chloride (1.5-2.0 eq.) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (typically 40-60 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Isolation: Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Data Presentation: Chlorination of 4-Hydroxypiperidine
| Chlorinating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Major Side Products (%) |
| Thionyl Chloride | Pyridine | Chloroform | 0 to reflux | 3 | ~70-80 | 1,2,3,6-Tetrahydropyridine (~5-10%) |
| Thionyl Chloride | None | Dichloromethane | 25-40 | 4 | ~60-70 | 1,2,3,6-Tetrahydropyridine (~10-15%) |
| Oxalyl Chloride | Triethylamine | Dichloromethane | 0-25 | 2 | ~75-85 | 1,2,3,6-Tetrahydropyridine (~3-7%) |
Note: The presented data are typical values from literature and may vary depending on the specific reaction conditions.
Reaction Pathway and Side Product Formation
Caption: Reaction scheme for the synthesis of this compound from 4-hydroxypiperidine and the formation of common side products.
Synthesis of this compound via Aza-Prins Cyclization
This method involves the cyclization of a homoallylic amine with an aldehyde, followed by the trapping of the resulting carbocation with a chloride ion.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of 4-Hydroxypiperidine | Trapping of the carbocation by water.[1] | - Use a stoichiometric amount of a Lewis acid that is also a chloride source (e.g., NbCl₅).[1]- Conduct the reaction under strictly anhydrous conditions. |
| Low Yield | Inefficient cyclization. | - Optimize the Lewis acid catalyst and its loading.- Adjust the reaction temperature. |
| Steric hindrance from protecting groups. | - Use a smaller N-protecting group on the homoallylic amine.[1] | |
| Formation of Diastereomers | Poor stereocontrol in the cyclization step. | - The choice of Lewis acid and substrate can influence diastereoselectivity. Screening different conditions may be necessary. |
Experimental Protocol: Synthesis of N-Tosyl-4-chloropiperidine Derivatives via Aza-Prins Cyclization
-
Reaction Setup: To a solution of the N-tosyl homoallylic amine (1 eq.) and an aldehyde (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add the Lewis acid (e.g., NbCl₅, 1.1 eq.) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Data Presentation: Aza-Prins Cyclization for this compound Synthesis
| Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound Derivative (%) | 4-Hydroxy Side Product (%) |
| NbCl₅ | CH₂Cl₂ | 25 | 0.5 - 2 | 80 - 95 | < 5 |
| FeCl₃ | CH₂Cl₂ | 25 | 4 - 8 | 60 - 75 | 10 - 20 |
| InCl₃ | CH₂Cl₂ | 25 | 6 - 12 | 50 - 65 | 15 - 25 |
Note: The presented data are typical values from literature and may vary depending on the specific substrates and reaction conditions.[1]
Reaction Pathway and Side Product Formation
Caption: Reaction scheme for the Aza-Prins cyclization to form this compound derivatives and the competing formation of the 4-hydroxy side product.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. N-Chloropiperidine - Wikipedia [en.wikipedia.org]
- 3. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4-Chloropiperidine Derivatives by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-chloropiperidine derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying this compound derivatives by silica (B1680970) gel column chromatography?
The primary challenges stem from the basic nature of the piperidine (B6355638) nitrogen and the potential for interactions with the acidic silica gel stationary phase.[1] This can lead to several issues:
-
Peak Tailing: The basic nitrogen atom can interact strongly with acidic silanol (B1196071) groups on the silica surface, causing the compound to elute slowly and resulting in broad, tailing peaks.[1][2][3]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound may not elute from the column at all, leading to low recovery.[4][5]
-
Degradation: Some this compound derivatives can be sensitive to the acidic nature of silica gel and may decompose on the column.[4]
-
Co-elution of Impurities: Byproducts with similar polarities to the desired product can be difficult to separate.[1]
Q2: How can I prevent peak tailing and improve the separation of my this compound derivative?
To mitigate the issues caused by the basicity of the piperidine nitrogen, several strategies can be employed:
-
Use of a Basic Modifier: Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic silanol groups on the silica gel.[1][2][3] Common modifiers include:
-
Triethylamine (B128534) (Et₃N): Typically added at a concentration of 0.1-1% (v/v).[2][3]
-
Ammonia (B1221849) solution: A solution of ammonia in methanol (B129727) (e.g., 10%) can be used as a component of the eluent system.[4]
-
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase:
Q3: What is a good starting point for selecting a mobile phase for the column chromatography of a this compound derivative?
A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent should be adjusted based on the polarity of your specific derivative, which can be initially assessed by thin-layer chromatography (TLC).
A widely used solvent system is a mixture of ethyl acetate (B1210297) (EtOAc) and hexane (B92381) .[6] The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate. For more polar compounds, a small amount of methanol (MeOH) can be added to the EtOAc/hexane mixture.
Q4: My compound is not moving from the baseline on the TLC plate, even with pure ethyl acetate. What should I do?
If your compound is very polar and does not move from the origin on the TLC plate, you will need a more polar eluent system for column chromatography. Consider the following options:
-
Add a more polar solvent like methanol (MeOH) to your mobile phase. Start with a small percentage (e.g., 1-5% MeOH in dichloromethane (B109758) or ethyl acetate).
-
A solvent system containing ammonia, such as 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) solution in methanol mixed with dichloromethane, can be effective for highly polar basic compounds.[4]
Q5: I am observing two spots on the TLC plate for my purified this compound derivative. What could be the reason?
The appearance of two spots for a purified basic compound on a TLC plate could be due to "streaking" or partial protonation of the amine by the acidic silica gel. To confirm if you have a single compound, you can add a small amount of triethylamine or ammonia to the TLC developing solvent. If the two spots merge into a single spot, it indicates that the issue was with the chromatography and not the purity of your compound.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of this compound derivatives.
| Problem | Possible Cause | Solution |
| Poor Separation of Isomers or Closely Related Impurities | The polarity of the eluent is not optimal for resolving the compounds. | - Adjust the solvent ratio to decrease the eluent polarity (e.g., increase the proportion of hexane in an EtOAc/hexane mixture). This will increase the retention time and may improve separation.[2]- Consider using a less polar solvent system overall.- If using isocratic elution, a shallow gradient elution might provide better resolution. |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2] |
| Product Does Not Elute from the Column (Low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate or add methanol).[2] |
| Streaking or Tailing of Bands on the Column | - Strong interaction of the basic piperidine with the acidic silica gel.[2]- The column is overloaded with the sample. | - Add a basic modifier like triethylamine (0.1-1%) or a small amount of ammonia solution to your eluent.[2]- Ensure that the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Low Recovery of the Product | - The compound is irreversibly adsorbed onto the silica gel.- The compound has decomposed on the column.[4] | - Use a mobile phase containing a basic modifier.- Consider switching to a less acidic stationary phase like alumina.[4][5]- Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. |
| Appearance of a New Spot on TLC After Column Chromatography | The compound may have degraded on the silica gel. | Test the stability of your compound to silica gel by spotting it on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, your compound is likely unstable on silica. In this case, use a deactivated silica gel or an alternative stationary phase like alumina.[4] |
Experimental Protocols
General Protocol for Flash Column Chromatography of a this compound Derivative
This protocol provides a general guideline for the purification of a this compound derivative using flash column chromatography on silica gel.
1. Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh for flash chromatography)[7]
-
Solvents for mobile phase (e.g., HPLC grade hexane and ethyl acetate)
-
Triethylamine (optional, for basic modifier)
-
Sand (sea sand, washed and dried)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
2. Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it with different ratios of hexane and ethyl acetate.
-
The ideal solvent system will give your desired product an Rf value between 0.2 and 0.4. If your compound is basic and shows tailing, add 0.5% triethylamine to the developing solvent.
-
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 0.5 cm) over the cotton plug.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (the least polar solvent mixture you will use).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has been absorbed onto the silica.
-
Carefully add a small amount of the mobile phase and again drain it to the top of the silica bed. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply pressure to the top of the column (using a pump or air/nitrogen line) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
-
Quantitative Data Summary
The choice of solvent system significantly impacts the separation efficiency. The following table provides examples of solvent systems used for the purification of piperidine derivatives and their typical effects on retention.
| Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Typical Rf Range | Notes |
| N-Tosyl-4-chloropiperidine derivative | Silica Gel | Ethyl acetate / Hexane (e.g., 1:3 v/v) | 0.3 - 0.5 | A common system for moderately polar piperidine derivatives.[6] |
| Highly Polar Piperidine Derivative | Silica Gel | Dichloromethane / Methanol (e.g., 95:5 v/v) + 0.5% NH₄OH | 0.2 - 0.4 | The addition of a basic modifier is crucial for good peak shape. |
| Non-polar Piperidine Derivative | Silica Gel | Hexane / Ethyl acetate (e.g., 9:1 v/v) | 0.3 - 0.5 | For derivatives with low polarity. |
| Basic Piperidine Derivative | Alumina (basic) | Dichloromethane / Methanol (e.g., 98:2 v/v) | 0.2 - 0.4 | Alumina can prevent degradation and strong adsorption of basic compounds. |
| Various Piperidine Derivatives | Reversed-Phase (C18) | Acetonitrile / Water + 0.1% Formic Acid or TFA | Varies | Suitable for a range of polarities; the acid improves peak shape for basic compounds in reversed-phase.[1] |
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography of this compound derivatives.
Caption: General experimental workflow for flash column chromatography purification.
References
Technical Support Center: Troubleshooting Low Conversion Rates in 4-Chloropiperidine Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion rates in chemical reactions involving 4-chloropiperidine. The information is presented in a question-and-answer format to directly address common issues.
I. Troubleshooting Guide: N-Arylation of this compound (Buchwald-Hartwig Amination)
Low conversion or yield in the N-arylation of this compound is a frequent challenge. The following guide addresses common problems and provides systematic troubleshooting steps.
FAQs for N-Arylation
Q1: My Buchwald-Hartwig reaction with this compound is not proceeding or is giving very low yield. What are the most common causes?
A1: Low yields in this reaction often stem from one or more of the following factors:
-
Inactive Catalyst: The Pd(0) active species is prone to deactivation by oxygen.
-
Inappropriate Ligand or Base: The choice of ligand and base is critical and substrate-dependent.
-
Poor Quality Reagents/Solvents: Water and other impurities can significantly hinder the reaction.
-
Sub-optimal Temperature: The reaction may require specific temperature ranges for efficient conversion.
-
Side Reactions: Homocoupling of the aryl halide or hydroxylation can consume starting material.
Q2: Which palladium catalyst and ligand combination is a good starting point for the N-arylation of this compound with an aryl chloride?
A2: For challenging substrates like aryl chlorides, a combination of a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine (B1218219) ligand is generally recommended. Ligands like XPhos, SPhos, and RuPhos are excellent choices to begin with.[1] Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) can often provide more consistent results by ensuring the correct palladium-ligand ratio and simplifying the reaction setup.[1]
Q3: How critical is the choice of base, and can I use a weaker base like potassium carbonate?
A3: A strong base is crucial. Sodium tert-butoxide (NaOtBu) is most commonly used as it facilitates both the deprotonation of the piperidine (B6355638) to the more nucleophilic piperidide and the formation of the key palladium-amide intermediate.[1] While weaker bases like K₂CO₃ can be used, they often necessitate higher reaction temperatures and lead to significantly slower reaction rates, which can increase the risk of catalyst decomposition and lower overall yields.[1]
Q4: I suspect my reaction is sensitive to air and moisture. What precautions should I take?
A4: Rigorous exclusion of air and moisture is critical for the success of Buchwald-Hartwig aminations. Key steps include:
-
Degassing Solvents: Deoxygenate your solvent by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes or by using several freeze-pump-thaw cycles for more stringent applications.[1]
-
Using Schlenk Techniques: Assemble glassware and flame-dry it under a vacuum, then backfill with an inert gas. Add solid reagents under a positive pressure of inert gas.[1]
-
Maintaining an Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of nitrogen or argon, for instance, by using a balloon.[1]
Troubleshooting Workflow for N-Arylation
The following diagram outlines a systematic approach to troubleshooting low conversion in the N-arylation of this compound.
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig N-arylation.
Data Presentation: N-Arylation Conditions
| Aryl Halide | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Pd(OAc)₂ | XPhos | NaOtBu | Toluene (B28343) | 100 | ~95 |
| 4-Bromoanisole | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | ~92 |
| 2-Chloropyridine | XPhos Pd G3 | - | K₂CO₃ | t-AmylOH | 100 | ~85 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ | RuPhos | LHMDS | Toluene | 100 | ~90 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Experimental Protocol: Screening for Optimal N-Arylation Conditions
-
Preparation of Reaction Vials: In a glovebox, add the aryl halide (0.5 mmol), this compound hydrochloride (0.6 mmol, 1.2 equiv.), and the selected base (1.0 mmol, 2.0 equiv.) to a series of oven-dried 4 mL vials equipped with stir bars.
-
Catalyst/Ligand Addition: In separate vials, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). If using a precatalyst, add it directly (2 mol%).
-
Solvent Addition: Add 1 mL of anhydrous, degassed solvent (e.g., toluene or dioxane) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated aluminum reaction block on a magnetic stir plate. Stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion.
-
Work-up and Purification: For the most promising conditions, quench the reaction with water, extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
II. Troubleshooting Guide: N-Alkylation of this compound
Low conversion in the N-alkylation of this compound can be caused by several factors, including the reactivity of the alkylating agent and the choice of base and solvent.
FAQs for N-Alkylation
Q1: My N-alkylation reaction with this compound and an alkyl chloride is very slow. What can I do to improve the reaction rate?
A1: The reactivity of alkyl halides follows the trend I > Br > Cl. To accelerate the reaction, you can:
-
Switch to a More Reactive Halide: If possible, use the corresponding alkyl bromide or iodide.
-
Add a Catalyst: A catalytic amount of sodium or potassium iodide (0.1 equiv.) can be added to the reaction with an alkyl chloride or bromide. This generates the more reactive alkyl iodide in situ via the Finkelstein reaction.[2]
-
Increase the Temperature: For less reactive alkylating agents, increasing the reaction temperature is often effective.[3]
Q2: What is the best choice of base and solvent for N-alkylation of this compound?
A2: The optimal combination depends on the substrate and the alkylating agent.
-
Bases: For simple alkylations, inorganic bases like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) are often sufficient.[3] For more sensitive substrates or to prevent side reactions, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be used.[3] In some cases, a stronger base like sodium hydride (NaH) may be necessary.[3][4]
-
Solvents: The solvent should be able to dissolve the reactants, especially the base. Acetonitrile (B52724) (ACN) and dimethylformamide (DMF) are good polar aprotic solvents that often work well.[2][3] If using an insoluble base like K₂CO₃, a more polar solvent can improve the reaction rate.[3]
Q3: I am observing the formation of a quaternary ammonium (B1175870) salt as a side product. How can I minimize this?
A3: The formation of a quaternary ammonium salt occurs when the product (a tertiary amine) is further alkylated. To minimize this:
-
Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at all times.[4]
Troubleshooting Workflow for N-Alkylation
This diagram provides a step-by-step guide to resolving low conversion issues in N-alkylation reactions.
Caption: Troubleshooting workflow for low conversion in N-alkylation reactions.
Data Presentation: N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temp | Additive | Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | None | ~90 |
| 1-Chlorobutane | K₂CO₃ | DMF | 80°C | KI (0.1 eq) | ~85 |
| Ethyl Bromoacetate | DIPEA | CH₂Cl₂ | RT | None | ~95 |
| Methyl Iodide | KHCO₃ | Acetonitrile | RT | None | ~98 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Experimental Protocol: General Procedure for N-Alkylation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the chosen base (1.5-2.5 equiv.), and the solvent (e.g., acetonitrile or DMF).
-
Reagent Addition: Add the alkylating agent (1.0-1.1 equiv.). If using a catalytic amount of KI, add it at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. If an inorganic base was used, filter the solids and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or distillation.
References
Technical Support Center: Optimization of 4-Chloropiperidine Substitution Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 4-chloropiperidine substitution.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for this compound substitution?
The primary methods for this compound substitution include nucleophilic aromatic substitution (SNAr), palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed N-arylation. The choice of method often depends on the nucleophile, the desired product, and the required reaction conditions. The piperidine (B6355638) ring is a crucial nitrogen-containing six-membered ring system found in many natural products and pharmaceuticals.[1]
Q2: Which catalysts are recommended for N-arylation of this compound?
For N-arylation reactions, both palladium and copper-based catalysts are widely used.[2]
-
Palladium Catalysts: Complexes of palladium with phosphine (B1218219) ligands such as BINAP and XPhos are known for their high efficiency in forming C-N bonds.[2] For challenging substrates like aryl chlorides, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is generally effective.[3]
-
Copper Catalysts: Copper(I) salts, such as CuI or CuBr, often used with ligands like L-proline or diamines, offer a more economical alternative to palladium.[2]
Q3: What are the critical parameters to control during the substitution reaction?
Several parameters must be carefully controlled for a successful synthesis:[2]
-
Temperature: Many substitution reactions, especially those involving unstable intermediates, require precise temperature control.
-
pH: The pH of the reaction medium can be crucial, particularly in reactions where the nucleophilicity of a substrate is pH-dependent.
-
Catalyst and Ligand Choice: The selection of the catalyst and ligand significantly impacts the reaction rate, yield, and selectivity.[2]
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of the catalyst. Common solvents include DMF, THF, and toluene (B28343).[2]
-
Base: A strong base, such as sodium tert-butoxide (NaOtBu), is often crucial in the catalytic cycle to deprotonate the amine and facilitate the formation of the palladium-amide intermediate.[3] Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and result in slower reaction rates.[3]
Q4: How can I ensure anaerobic conditions for air-sensitive reactions like the Buchwald-Hartwig amination?
Exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.[3] To ensure anaerobic conditions:
-
Degas your solvent: This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique for more rigorous applications.[3]
-
Use Schlenk techniques: Assemble and flame-dry glassware under a vacuum, then backfill with an inert gas.[3]
-
Maintain an inert atmosphere: Use a balloon or a positive pressure of nitrogen or argon throughout the reaction.[3]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Use an air-stable precatalyst. Ensure the ligand is bulky and electron-rich.[3] |
| Poor Substrate Reactivity | Consider catalyst systems known to be effective for challenging substrates. The electronic properties of the reactants can affect their reactivity.[2] |
| Incorrect Reaction Temperature | Optimize the temperature. For Buchwald-Hartwig reactions, a range of 80-110 °C is common.[3] Ensure rigorous inert atmosphere at higher temperatures.[3] |
| Impurities in Starting Materials | Purify starting materials before use. Use anhydrous and deoxygenated solvents.[3] |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Hydroxylation of Aryl Halide (Phenol Formation) | This can occur if water is present, especially at elevated temperatures.[2] Ensure anhydrous conditions by rigorously drying all glassware, solvents, and reagents.[3] |
| Diarylamine Formation | In some palladium-catalyzed reactions, the product can react further with the aryl halide.[2] Optimizing the catalyst-to-ligand ratio and using bulky phosphine ligands can suppress this side reaction.[2] |
| Aryl Halide Homocoupling (Biaryl Formation) | This occurs when two aryl halide molecules couple. Use a ligand that favors C-N reductive elimination over C-C coupling. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[3] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or using Schlenk techniques, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the bulky phosphine ligand (if not using a precatalyst), and the strong base (e.g., sodium tert-butoxide, 1.4 equiv) to an oven-dried flask.
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe, followed by the aryl halide (1.0 equiv) and this compound (1.2 equiv).[3]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding water.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (B1210297) (3x).[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.[3]
Protocol 2: Copper-Catalyzed N-Arylation
-
Reaction Setup: In a reaction flask, add a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Reagent Addition: Add this compound (1.2 equiv) and a solvent (e.g., DMF).[2] Then, add the aryl halide (1.0 equiv).
-
Reaction: Heat the reaction mixture (e.g., to 100 °C) and monitor its progress by TLC or GC-MS.[2]
-
Workup and Purification: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. Purify the product by column chromatography.[2]
Data Presentation
Table 1: Influence of Reaction Parameters on Yield for a Model Buchwald-Hartwig Amination
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 92 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 48 | 45 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | THF | 65 | 24 | 78 |
Note: This data is illustrative and based on typical outcomes for Buchwald-Hartwig amination reactions.
Table 2: Comparison of Catalytic Systems for N-Arylation
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| 1 | Palladium | Bulky Phosphine | Strong (NaOtBu) | Toluene, Dioxane | 80-110 | High (80-98%) |
| 2 | Copper | L-proline, Diamine | Weaker (K₂CO₃, Cs₂CO₃) | DMF, DMSO | 100-120 | Moderate to High (60-90%) |
Note: This table provides a general comparison. Optimal conditions are substrate-dependent.
Visualizations
Caption: A decision tree for troubleshooting common issues in this compound substitution reactions.
Caption: General experimental workflow for this compound substitution.
Caption: Key components influencing the outcome of this compound substitution.
References
Technical Support Center: Purification of 4-Chloropiperidine Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing impurities from 4-Chloropiperidine reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis?
A1: Common impurities can include unreacted starting materials such as piperidine (B6355638) or N-substituted piperidin-4-ols, excess reagents like thionyl chloride and triethylamine, and byproducts from side reactions. The exact impurity profile will depend on the synthetic route employed.
Q2: How can I determine the purity of my this compound sample?
A2: A multi-faceted approach to purity analysis is recommended.[1] Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for identifying and quantifying impurities.[1]
Q3: My final product is the hydrochloride salt of this compound. How does this affect the purification strategy?
A3: The hydrochloride salt of this compound is a crystalline solid with different solubility properties compared to the free base, which is often an oil or low-melting solid.[2][3] Purification of the hydrochloride salt frequently involves recrystallization from appropriate solvents.[4] The free base can be purified by distillation or chromatography and then converted to the hydrochloride salt in a final step.
Troubleshooting Guides
Issue 1: Presence of Water-Soluble Impurities After Reaction Quench
Symptom: Aqueous work-up does not fully remove all impurities, leading to a contaminated organic layer.
Solution: A liquid-liquid extraction is a primary method to remove water-soluble impurities.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is designed to separate this compound from water-soluble impurities following the quenching of the reaction.
-
Quench Reaction: Carefully quench the reaction mixture with water.[5][6]
-
Solvent Addition: Add an appropriate organic solvent for extraction, such as ethyl acetate (B1210297) or dichloromethane (B109758).[5][6]
-
Separation: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect Organic Layer: Drain the organic layer.
-
Back-Extraction: Extract the aqueous layer multiple times with the organic solvent to maximize recovery of the product.[5][6]
-
Combine and Wash: Combine all organic extracts and wash with brine to remove residual water.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate.[4][5]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[5][6]
Issue 2: Presence of Volatile Impurities
Symptom: The crude product contains impurities with boiling points close to the product.
Solution: Fractional distillation under reduced pressure can be effective in separating this compound from volatile impurities.
Protocol 2: Vacuum Distillation
This method is suitable for purifying the free base form of this compound.
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Crude Product: Place the crude this compound in the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Heat the distillation flask using an oil bath to the boiling point of this compound at the applied pressure.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point and refractive index of pure this compound.
Issue 3: Presence of Structurally Similar, Non-Volatile Impurities
Symptom: Impurities that are difficult to remove by extraction or distillation are present in the product.
Solution: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Protocol 3: Column Chromatography
This protocol describes a general procedure for the purification of this compound derivatives by column chromatography.
-
Column Packing: Pack a glass column with an appropriate stationary phase, such as silica (B1680970) gel (100-200 mesh).[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the chosen eluent or a compatible solvent and load it onto the column.
-
Elution: Elute the column with a suitable solvent system. The polarity of the eluent can be gradually increased to separate the desired compound from impurities. A common eluent system is a mixture of ethyl acetate and hexane.[6] For more polar compounds, a mixture of dichloromethane and methanol (B129727) with a small percentage of ammonia (B1221849) may be used.[5][7]
-
Fraction Collection: Collect the eluted fractions.
-
Purity Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 4: Final Product Requires High Purity in Solid Form
Symptom: The isolated product, typically the hydrochloride salt, does not meet the required purity standards.
Solution: Recrystallization is an effective method for purifying solid compounds.
Protocol 4: Recrystallization of this compound Hydrochloride
This protocol outlines the steps for purifying this compound hydrochloride by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the this compound hydrochloride is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude this compound hydrochloride in the minimum amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.[4]
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Impurities Removed | Typical Yield | Purity Achieved | Phase of Product |
| Extraction | Water-soluble reagents and salts | >90% | Moderate | Liquid (in organic solvent) |
| Distillation | Volatile impurities | 60-80% | High | Liquid (free base) |
| Chromatography | Structurally similar impurities | 50-88%[5][6] | Very High | Liquid or Solid |
| Recrystallization | Soluble impurities | 70-90% | Very High | Solid (hydrochloride salt) |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. CAS 5382-19-4: this compound hydrochloride [cymitquimica.com]
- 4. US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof - Google Patents [patents.google.com]
- 5. 4-Chloro-N-methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. 4-Chloro-N-methylpiperidine | 5570-77-4 [chemicalbook.com]
Preventing the formation of dimers in 4-Chloropiperidine coupling reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals mitigate the formation of dimers during 4-chloropiperidine coupling reactions, particularly in the context of N-arylation.
Frequently Asked Questions (FAQs)
Q1: What is the presumed structure of the dimer formed from this compound?
A1: The most common dimer is formed through an intermolecular SN2 reaction where the nitrogen atom of one this compound molecule acts as a nucleophile, displacing the chloride from another molecule. This results in the formation of a C-N bond, leading to a 1,4'-bipiperidine structure. This side reaction is competitive with the desired coupling reaction, such as a Buchwald-Hartwig amination.
Q2: What is the primary mechanism leading to dimer formation?
A2: Dimer formation is typically a bimolecular nucleophilic substitution (SN2) reaction. Under the basic conditions required for many coupling reactions, the secondary amine of this compound can directly attack the electrophilic carbon atom bonded to the chlorine on another this compound molecule. This process is often accelerated at higher temperatures and concentrations.
Q3: Why is dimer formation a significant issue?
A3: Dimer formation is problematic for several reasons:
-
Reduced Yield: It consumes the starting material, lowering the overall yield of the desired product.
-
Purification Challenges: The dimer often has a similar polarity and molecular weight to the desired product, making chromatographic separation difficult and resource-intensive.
-
Inaccurate Stoichiometry: The consumption of the amine starting material alters the stoichiometry of the main reaction, potentially leading to incomplete conversion and other side products.
Q4: Which analytical techniques are best for detecting and quantifying the this compound dimer?
A4: A combination of chromatographic and spectrometric methods is ideal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique, offering high sensitivity and selectivity. It can separate the dimer from the desired product and confirm its identity by its mass-to-charge ratio.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the volatile piperidine (B6355638) and its derivatives, GC-MS can effectively identify and quantify the dimer, especially for impurity profiling.[2]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): While robust, this method may require derivatization of the piperidine compounds to introduce a UV-active chromophore for sensitive detection.[3][4]
Troubleshooting Guide: Dimer Formation
Problem: My reaction shows a significant side product with a mass corresponding to the this compound dimer.
Q1: What are the initial reaction parameters I should investigate to minimize this side product?
A1: The first parameters to optimize are typically concentration and temperature. Dimerization is a bimolecular reaction, so its rate is highly dependent on the concentration of the this compound.
-
Recommendation 1: Lower the Concentration. Try running the reaction at a higher dilution. This will slow down the rate of the bimolecular dimerization more significantly than the rate of the desired intramolecular or catalyst-mediated reaction.
-
Recommendation 2: Reduce the Temperature. High temperatures accelerate most reactions, including the undesired dimerization. If the desired coupling has a reasonable rate at a lower temperature, reducing the reaction temperature can significantly decrease the formation of the dimer.[5] Typical starting points for Buchwald-Hartwig reactions are between 80-100 °C, but optimization may allow for temperatures as low as 40 °C or even room temperature.[5]
Q2: I've adjusted temperature and concentration, but dimer formation persists. How can catalyst and ligand selection impact this side reaction in a Buchwald-Hartwig coupling?
A2: The catalyst system is critical for controlling selectivity. A highly active catalyst can promote the desired C-N coupling at a rate that far exceeds the background thermal dimerization.
-
Recommendation 1: Screen Different Ligands. The choice of phosphine (B1218219) ligand is crucial.[5] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) can accelerate the reductive elimination step of the catalytic cycle, which can favor the desired product formation over the side reaction.[6][7]
-
Recommendation 2: Use Bidentate Ligands. Bidentate phosphine ligands like BINAP or DPPF can sometimes provide better results by preventing the formation of inactive palladium dimers and promoting a more efficient catalytic cycle.[6]
-
Recommendation 3: Use a Pre-catalyst. Using a well-defined palladium pre-catalyst can ensure the rapid formation of the active catalytic species, potentially outcompeting the dimerization reaction from the start.
Q3: Can the choice of base influence the rate of dimerization?
A3: Yes, the base plays a critical role. A very strong base can deprotonate the piperidine nitrogen, increasing its nucleophilicity and potentially accelerating both the desired reaction and the undesired dimerization.
-
Recommendation 1: Screen Weaker Bases. While strong bases like sodium tert-butoxide (NaOtBu) are common, they might be too harsh.[5] Consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[5] These can be effective while being mild enough to suppress the background SN2 dimerization.
-
Recommendation 2: Optimize Base Stoichiometry. Ensure you are not using a large excess of the base, as this can increase the concentration of the deprotonated, highly nucleophilic piperidine.
Q4: How does the mode of addition and stoichiometry of reactants affect dimer formation?
A4: The relative concentration of the reactants at any given time can be controlled to favor the desired reaction.
-
Recommendation 1: Slow Addition. Instead of adding all the this compound at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the amine low, thereby suppressing the bimolecular dimerization side reaction while allowing it to react efficiently with the aryl halide in the catalyst-mediated cycle.
-
Recommendation 2: Adjust Stoichiometry. If possible, use a slight excess of the aryl halide relative to the this compound. This ensures that the limited amount of amine is more likely to encounter the catalyst-activated aryl halide complex rather than another molecule of itself.
Data Presentation
The following table provides an illustrative summary of how different reaction parameters can be adjusted to minimize dimer formation. The data is hypothetical and intended as a guide for optimization studies.
| Parameter | Condition A (High Dimer) | Condition B (Low Dimer) | Desired Product Yield (%) | Dimer Formation (%) | Comments |
| Base | NaOtBu (Strong) | Cs₂CO₃ (Weak) | 75 | 5 | Weaker bases can reduce the rate of the SN2 side reaction.[5] |
| Ligand | PPh₃ (Simple) | XPhos (Bulky Biaryl) | 85 | <2 | Bulky, electron-rich ligands accelerate the desired coupling.[7] |
| Temperature | 100 °C | 60 °C | 65 | 3 | Lowering temperature slows the bimolecular dimerization rate.[5] |
| Concentration | 0.5 M | 0.1 M | 80 | 4 | Higher dilution disfavors bimolecular side reactions. |
| Addition Mode | All at once | Slow addition (4h) | 90 | <1 | Keeps instantaneous concentration of the amine nucleophile low. |
Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig Coupling to Minimize Dimerization
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene (B28343) (10 mL) via syringe to achieve a 0.1 M concentration.
-
Reactant Preparation: In a separate oven-dried vial, dissolve this compound hydrochloride (1.1 mmol) in a minimal amount of anhydrous solvent with one equivalent of a non-nucleophilic base (like DIPEA) to free the amine, or use the free base directly if available.
-
Slow Addition: Draw the this compound solution into a syringe and add it to the reaction mixture dropwise over 4 hours using a syringe pump.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[8]
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Analytical Method for Quantifying Dimer Formation using LC-MS
-
Sample Preparation: Prepare a "time-zero" (t=0) sample by mixing all reagents except the catalyst. Prepare subsequent samples by taking aliquots from the reaction mixture at various time points, quenching with water, and extracting with an appropriate solvent (e.g., ethyl acetate). Dilute the samples to a suitable concentration (e.g., 10 µg/mL) in methanol (B129727)/water.[1]
-
Chromatographic Conditions:
-
Column: Use a C18 reverse-phase column (e.g., Atlantis C18, 5 µm, 3.9x100 mm).[1]
-
Mobile Phase: Use a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) or methanol (B).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive mode (ESI+).
-
Detection: Use Selected Ion Monitoring (SIM) or full scan mode. For SIM, monitor the m/z values corresponding to the protonated desired product and the protonated dimer.
-
-
Quantification: Generate a calibration curve using a reference standard of the desired product. The relative amount of the dimer can be estimated by comparing its peak area to that of the desired product, assuming a similar ionization efficiency.
Visualizations
Caption: Reaction scheme showing the desired coupling pathway versus the undesired dimer formation side reaction.
Caption: Troubleshooting workflow for addressing dimer formation in coupling reactions.
References
- 1. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Stabilizing 4-Chloropiperidine for long-term storage and use
This technical support center provides guidance on the stabilization, long-term storage, and use of 4-chloropiperidine and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most stable form of this compound for long-term storage?
A1: this compound hydrochloride is the recommended form for long-term storage. The hydrochloride salt is a more stable, crystalline solid compared to the free base, which is a liquid and more susceptible to degradation.
Q2: What are the optimal storage conditions for this compound and its hydrochloride salt?
A2: To ensure long-term stability, both forms should be stored in a cool, dry, and dark environment. For specific recommendations, refer to the table below.
Table 1: Recommended Long-Term Storage Conditions
| Compound | Form | Temperature | Atmosphere | Container |
| This compound | Free Base (Liquid) | 2-8°C | Inert (Argon or Nitrogen) | Amber, tightly sealed glass vial |
| This compound Hydrochloride | Salt (Solid) | 2-8°C | Dry | Tightly sealed container |
Q3: What are the common degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are hydrolysis and elimination (dehydrohalogenation).
-
Hydrolysis: In the presence of moisture, this compound can hydrolyze to form 4-hydroxypiperidine (B117109).
-
Elimination: Under certain conditions, particularly at elevated temperatures or in the presence of a base, this compound can undergo an elimination reaction to yield 1,2,3,6-tetrahydropyridine (B147620).
Q4: How can I monitor the purity of my this compound sample over time?
A4: The purity of this compound can be monitored using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can separate the parent compound from its degradation products. A detailed experimental protocol for a stability study is provided in this guide.
Troubleshooting Guide
Issue 1: The this compound (free base) has developed a yellow or brownish color.
-
Potential Cause: Discoloration is often an indication of degradation, likely due to oxidation or the formation of minor impurities. This can be accelerated by exposure to air, light, or elevated temperatures.
-
Recommended Action:
-
Re-evaluate the purity of the material using a suitable analytical method (e.g., HPLC or GC-MS) to identify and quantify any degradation products.
-
If the purity is no longer acceptable for your application, consider purifying the material by distillation under reduced pressure.
-
For future storage, ensure the vial is purged with an inert gas (argon or nitrogen) before sealing and is stored at the recommended temperature (2-8°C) in the dark.
-
Issue 2: A precipitate has formed in my this compound sample.
-
Potential Cause:
-
For the free base, precipitation could be due to the formation of the hydrochloride salt upon exposure to acidic vapors or impurities.
-
For solutions of this compound hydrochloride, precipitation could occur if the solvent is not suitable or if the concentration exceeds its solubility at the storage temperature.
-
-
Recommended Action:
-
Identify the precipitate. If it is the hydrochloride salt, it may be possible to redissolve it in a suitable solvent.
-
If using a solution, ensure the chosen solvent is appropriate and that the concentration is within the solubility limits at the storage temperature. Gentle warming may redissolve the precipitate, but the solution should be allowed to return to room temperature before use to ensure accurate concentration.
-
Issue 3: I am observing unexpected byproducts in my reaction using this compound.
-
Potential Cause: The presence of degradation products, such as 4-hydroxypiperidine or 1,2,3,6-tetrahydropyridine, in your this compound starting material can lead to the formation of unexpected side products in your reaction.
-
Recommended Action:
-
Analyze the purity of your this compound stock to confirm the identity of any impurities.
-
If significant degradation has occurred, purify the this compound before use.
-
Consider using a fresh, properly stored batch of the reagent for your experiments.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound. This method should be validated for your specific application.
1. Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products (4-hydroxypiperidine and 1,2,3,6-tetrahydropyridine).
2. Materials and Reagents:
-
This compound (or its hydrochloride salt)
-
4-Hydroxypiperidine (as a reference standard)
-
1,2,3,6-Tetrahydropyridine (as a reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (B78521) (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
3. Chromatographic Conditions (Example):
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of this compound, 4-hydroxypiperidine, and 1,2,3,6-tetrahydropyridine in a suitable diluent (e.g., 50:50 water:acetonitrile). Prepare working standards by diluting the stock solutions to the desired concentration range.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection.
-
Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 80°C).
-
Photostability: Expose a solution of this compound to UV light.
-
5. Analysis: Inject the standard solutions and the forced degradation samples into the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Logical flow for troubleshooting common issues.
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 4-Chloropiperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with optimizing catalyst loading for cross-coupling reactions involving 4-chloropiperidine.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing catalyst loading crucial when using this compound?
A1: Optimizing catalyst loading is critical for several reasons. Using an excessive amount of catalyst can lead to increased costs, higher levels of residual metal in the final product (a major concern in pharmaceutical development), and potential side reactions. Conversely, insufficient catalyst loading can result in low or no product yield and incomplete conversion of starting materials.[1][2] For a substrate like this compound, finding the optimal balance is key to an efficient, cost-effective, and clean reaction.
Q2: What are the primary challenges in cross-coupling reactions with this compound?
A2: this compound, as an aliphatic chloride, can be a challenging substrate. The Carbon-Chlorine (C-Cl) bond is stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1] Additionally, the piperidine (B6355638) nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
Q3: Which types of cross-coupling reactions are commonly used with substrates like this compound?
A3: The most common cross-coupling reactions for forming C-N or C-C bonds with chloro-heterocycles are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[3] These reactions are widely used in drug discovery and development for their versatility and functional group tolerance.
Q4: How do I select the right ligand for my cross-coupling reaction with this compound?
A4: Ligand selection is critical for a successful cross-coupling with a challenging substrate. For activating C-Cl bonds, bulky and electron-rich phosphine (B1218219) ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are often highly effective.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1] It is often necessary to screen a variety of ligands to find the optimal one for a specific transformation.
Q5: What are common side reactions to be aware of?
A5: Common side reactions include hydrodehalogenation (replacement of the chlorine with a hydrogen), homocoupling of the coupling partner, and formation of palladium black, which indicates catalyst decomposition.[1][3][4] Careful control of the reaction conditions, particularly ensuring an inert atmosphere, can help minimize these unwanted reactions.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to No Yield | Inactive Catalyst System: The chosen palladium precursor and ligand may not be active enough to cleave the C-Cl bond of this compound.[1] | Switch to a more active catalytic system. Consider using modern palladium precatalysts (e.g., G3 or G4 precatalysts) with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1] |
| Ineffective Base: The base may not be strong enough or sufficiently soluble to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling). | Screen a variety of bases such as strong, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or soluble organic bases. The choice of base is highly dependent on the specific reaction.[1] | |
| Inappropriate Solvent: The solvent may not adequately dissolve the reactants or may inhibit the catalyst. | Toluene (B28343), dioxane, and THF are generally good starting points for Buchwald-Hartwig and Suzuki couplings.[5] Avoid chlorinated solvents, which can interfere with the reaction. | |
| Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, leading to deactivation.[1][3] | Ensure all solvents are thoroughly degassed. Use proper Schlenk techniques, including evacuating and backfilling the reaction vessel with an inert gas (Argon or Nitrogen) multiple times.[1] | |
| Reaction Stalls Before Completion | Catalyst Decomposition: The active catalytic species may not be stable under the reaction conditions, often indicated by the formation of palladium black.[3][5] | Use a more robust ligand to protect the palladium center. Consider lowering the reaction temperature, although this may require longer reaction times.[3][5] |
| Product Inhibition: The desired product may coordinate to the palladium center and inhibit further catalytic activity. | In some cases, a slightly higher catalyst loading may be necessary to overcome this inhibition.[5] | |
| Significant Side Product Formation | Hydrodehalogenation: Reduction of the this compound starting material. | Maintain a strict inert atmosphere to minimize potential hydrogen sources. The choice of ligand can also influence the rate of reductive elimination versus side reactions.[5] |
| Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling). | This is often caused by the presence of oxygen. Improve degassing procedures and ensure a rigorously inert atmosphere.[1][3] |
Data Presentation
Table 1: General Starting Conditions for Catalyst Screening
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Precatalyst | Pd₂(dba)₃ or a G3/G4 precatalyst | A Buchwald G3 or G4 precatalyst |
| Ligand | XPhos, SPhos, or RuPhos | XPhos, SPhos, or BrettPhos |
| Catalyst Loading (mol%) | 0.5 - 2.0 | 0.5 - 2.0 |
| Ligand:Pd Ratio | 1:1 to 2:1 | 1:1 to 1.5:1 |
| Base | K₃PO₄ or Cs₂CO₃ | NaOtBu or LHMDS |
| Solvent | Toluene, Dioxane, or THF (often with water) | Toluene, Dioxane, or THF |
| Temperature (°C) | 80 - 110 | 80 - 110 |
Note: The data presented is a general starting point for optimization and may need to be adjusted based on the specific coupling partner and other reaction parameters.
Experimental Protocols
General Procedure for Catalyst Screening in a Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 equiv) and the strong base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add this compound hydrochloride (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Caption: A workflow for optimizing catalyst loading in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting guide for scaling up 4-Chloropiperidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloropiperidine, with a specific focus on challenges encountered during scale-up from laboratory to pilot plant or industrial production.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A common and effective laboratory method is the chlorination of 4-hydroxypiperidine (B117109) using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is typically performed in an appropriate solvent, and the product is often isolated as the hydrochloride salt for better stability.[1][2][3]
Q2: What are the primary safety concerns when working with thionyl chloride?
Thionyl chloride is a corrosive and highly reactive substance. Key safety concerns include:
-
Reaction with Water: It reacts violently with water, releasing toxic and corrosive gases, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][4] All equipment must be scrupulously dried, and the reaction should be conducted under anhydrous conditions.
-
Toxicity and Corrosivity: Vapors are highly irritating to the eyes, skin, and respiratory tract.[5] Work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The reaction with alcohols, including 4-hydroxypiperidine, is exothermic and can lead to a runaway reaction if not properly controlled.[5][6]
Q3: We are planning to scale up our synthesis of this compound. What are the most critical parameters to consider?
When scaling up, the following parameters are crucial:
-
Heat Management: The exothermicity of the reaction becomes a significant challenge at a larger scale due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.[7][8]
-
Reagent Addition Rate: Slow, controlled addition of the chlorinating agent is essential to manage the reaction rate and temperature.[9][10]
-
Mixing Efficiency: Ensuring homogenous mixing in a larger reactor is vital for consistent reaction progress and to avoid localized "hot spots."
-
Off-gassing: The reaction generates significant amounts of HCl and SO₂ gas, which must be safely scrubbed.
-
Material Compatibility: Ensure the reactor and associated equipment are compatible with the corrosive nature of the reactants and byproducts.
Troubleshooting Guide for Scale-Up Synthesis
This guide addresses specific issues that may be encountered when scaling up the synthesis of this compound from 4-hydroxypiperidine and thionyl chloride.
Issue 1: The reaction temperature is difficult to control and is exceeding the set point.
-
Possible Cause 1: Reagent addition is too fast.
-
Possible Cause 2: Inadequate cooling.
-
Solution: Ensure the reactor's cooling system is functioning optimally. For significant scale-ups, you may need a more powerful cooling system than what was used in the lab. Consider pre-cooling the solvent and the 4-hydroxypiperidine solution before starting the addition of thionyl chloride.
-
-
Possible Cause 3: Poor mixing.
-
Solution: Inadequate agitation can lead to localized areas of high reactant concentration and temperature. Increase the stirring speed and ensure the impeller design is appropriate for the reactor geometry and reaction mass.
-
Issue 2: The yield of this compound has decreased significantly upon scale-up.
-
Possible Cause 1: Formation of byproducts due to poor temperature control.
-
Solution: Higher reaction temperatures can promote side reactions, such as elimination to form piperidine-derived olefins. Implement the temperature control strategies mentioned in Issue 1.
-
-
Possible Cause 2: Incomplete reaction.
-
Solution: At a larger scale, reaction times may need to be adjusted. Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC) to determine the optimal reaction time.
-
-
Possible Cause 3: Degradation of the product during workup.
-
Solution: The workup procedure may need to be optimized for a larger scale. For example, the time taken for quenching and phase separations will be longer, potentially leading to product degradation. Ensure efficient and timely processing of the reaction mixture after completion.
-
Issue 3: The isolated this compound hydrochloride has a dark color and low purity.
-
Possible Cause 1: Charring due to localized overheating.
-
Solution: This is often a result of poor mixing and too rapid addition of the chlorinating agent. Improving agitation and slowing the addition rate can mitigate this.
-
-
Possible Cause 2: Presence of unreacted starting material or byproducts.
-
Solution: Review the reaction monitoring data to ensure the reaction has gone to completion. The purification method (e.g., crystallization) may need to be re-optimized for the larger scale to effectively remove impurities. Consider a re-crystallization step if purity is a persistent issue.
-
-
Possible Cause 3: Decomposition of thionyl chloride.
-
Solution: Aged thionyl chloride can contain impurities like disulfur (B1233692) dichloride which can lead to colored byproducts.[4] Use a fresh, high-purity grade of thionyl chloride. Distillation of thionyl chloride before use may be necessary for very sensitive applications, but is often not practical at large scale.
-
Issue 4: The crystallization of this compound hydrochloride is slow and yields fine, difficult-to-filter crystals.
-
Possible Cause 1: Supersaturation is too high.
-
Solution: At a larger scale, cooling rates need to be carefully controlled. A slower, controlled cooling profile can promote the growth of larger, more easily filterable crystals.
-
-
Possible Cause 2: Inappropriate solvent for crystallization.
-
Solution: The solvent system that worked well in the lab may not be optimal for a large-scale crystallization. You may need to screen different solvent systems or solvent ratios to achieve the desired crystal morphology.
-
-
Possible Cause 3: Agitation rate during crystallization.
-
Solution: The stirring rate can influence nucleation and crystal growth. Experiment with different agitation speeds during the cooling and crystallization process.
-
Data Presentation
Table 1: Comparison of Typical Parameters for this compound Synthesis at Different Scales
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (100 kg) |
| Starting Material (4-hydroxypiperidine) | 100 g | 10 kg | 100 kg |
| Thionyl Chloride (equivalents) | 1.2 | 1.15 | 1.1 |
| Solvent Volume | 1 L | 80 L | 750 L |
| Addition Time of SOCl₂ | 30 minutes | 4-6 hours | 8-12 hours |
| Reaction Temperature | 0-10 °C | 5-15 °C | 10-20 °C |
| Typical Yield (as HCl salt) | 85-90% | 80-85% | 78-83% |
| Purity (by HPLC) | >99% | >98.5% | >98% |
Note: The data presented are illustrative and may vary depending on the specific process and equipment.
Experimental Protocols
Laboratory-Scale Synthesis of this compound Hydrochloride
Materials:
-
4-hydroxypiperidine (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Dichloromethane (DCM), anhydrous (10 mL per gram of 4-hydroxypiperidine)
-
Diethyl ether, anhydrous
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 4-hydroxypiperidine and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until reaction completion is confirmed by TLC or GC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
Add anhydrous diethyl ether to the residue and stir. The this compound hydrochloride will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Scale-Up Considerations for the Protocol:
-
Reactor: Use a glass-lined or other corrosion-resistant reactor with a cooling jacket and a powerful overhead stirrer.
-
Reagent Addition: Use a calibrated dosing pump to add the thionyl chloride at a pre-determined, controlled rate.
-
Temperature Monitoring: Place a temperature probe directly in the reaction mixture to monitor the internal temperature accurately.
-
Gas Scrubbing: The off-gases (HCl and SO₂) must be directed to a caustic scrubber (e.g., containing a sodium hydroxide (B78521) solution).
-
Workup: For large-scale workup, consider adding an appropriate anti-solvent to the reaction mixture to induce crystallization, followed by filtration using a centrifuge or a filter press.
Visualizations
Caption: A troubleshooting workflow for addressing common issues encountered during the scale-up of this compound synthesis.
Caption: The primary reaction pathway for the synthesis of this compound and a key potential side reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. catsci.com [catsci.com]
- 8. noahchemicals.com [noahchemicals.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Temperature Excursions in 4-Chloropiperidine Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively managing temperature excursions during chemical reactions involving 4-Chloropiperidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring safer and more reliable experimental outcomes.
Troubleshooting Guide: Uncontrolled Exotherms
Uncontrolled exothermic reactions pose a significant safety risk, potentially leading to runaway reactions, degradation of materials, and the formation of unwanted byproducts. This guide provides a systematic approach to troubleshooting and mitigating such events.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-001 | Rapid, uncontrolled temperature spike upon reagent addition. | 1. Reagent addition rate is too high.2. Inadequate cooling capacity.3. Incorrect solvent choice (poor heat dissipation).4. Higher than expected reactivity of the specific batch of this compound or alkylating agent. | 1. Immediately cease reagent addition.2. Apply emergency cooling (e.g., ice bath).3. Once the temperature is stable, restart addition at a significantly reduced rate.4. For future reactions, consider a more dilute solution or a solvent with a higher heat capacity. |
| EXO-002 | Delayed but sudden and sharp temperature increase. | Accumulation of unreacted reagents followed by a sudden initiation and rapid reaction. | 1. Ensure proper mixing to promote initiation.2. Consider a slight, controlled increase in the initial temperature to ensure the reaction starts before adding the bulk of the reagent.3. Add a small portion of the reagent first and confirm reaction initiation (a slight, controlled exotherm) before proceeding with the full addition. |
| EXO-003 | Gradual but persistent temperature rise beyond the setpoint. | 1. Cooling system is underpowered for the scale of the reaction.2. Viscosity of the reaction mixture is increasing, impeding heat transfer.3. Ambient temperature is unusually high. | 1. Reduce the reaction scale.2. Upgrade the cooling system.3. If viscosity is an issue, consider a different solvent or a higher solvent-to-reagent ratio.4. Ensure the reactor is shielded from external heat sources. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of temperature excursions in this compound reactions, particularly N-alkylation?
A1: Temperature excursions in N-alkylation reactions of this compound are most commonly caused by the exothermic nature of the reaction itself. The formation of the new carbon-nitrogen bond is an energetically favorable process that releases heat. The primary factors that can lead to a loss of control over this heat evolution include:
-
Rapid addition of the alkylating agent: This leads to a rapid release of heat that can overwhelm the cooling capacity of the system.
-
Inadequate cooling: The cooling system may not be sufficient for the scale of the reaction.
-
Poor mixing: Inefficient stirring can lead to localized "hot spots" where the reaction proceeds much faster, potentially initiating a runaway reaction.
-
High concentration of reactants: More concentrated solutions will generate more heat per unit volume.
Q2: What are the potential consequences of a significant temperature excursion?
A2: A significant temperature excursion can have several negative consequences:
-
Safety Hazards: The most critical risk is a runaway reaction, which can lead to a rapid increase in pressure and temperature, potentially causing reactor failure or explosion.
-
Product Degradation: this compound and its derivatives can be thermally sensitive. High temperatures can lead to decomposition.
-
Formation of Impurities: Elevated temperatures can promote side reactions, such as elimination or over-alkylation, leading to a lower yield of the desired product and a more complex purification process. For instance, at higher temperatures, elimination reactions to form piperidine-derived alkenes may become more prevalent.
-
Solvent Boiling: If the temperature exceeds the boiling point of the solvent, it can lead to a dangerous pressure buildup in a closed system.
Q3: Are there recommended temperature ranges for N-alkylation reactions with this compound?
A3: While specific temperature ranges are highly dependent on the specific alkylating agent, solvent, and base used, a general approach is to start at a low temperature and gradually increase it if necessary. Many N-alkylation reactions with piperidine (B6355638) derivatives are initially performed at room temperature or below (e.g., 0-25 °C) to control the initial exotherm.[1] If the reaction is sluggish, the temperature can be gently increased. It is crucial to monitor the reaction progress and temperature closely.
Q4: What procedural steps can be taken to prevent temperature excursions?
A4: Proactive measures are key to preventing temperature excursions:
-
Slow Reagent Addition: Add the alkylating agent dropwise or via a syringe pump to control the rate of heat generation.[1]
-
Adequate Cooling: Ensure your cooling bath or condenser is appropriately sized for the reaction scale.
-
Efficient Stirring: Use a suitable stirrer and stirring speed to ensure homogenous temperature distribution.
-
Use of a Co-solvent: In some cases, a co-solvent with a higher boiling point and good heat capacity can help to better manage the exotherm.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
-
Reaction Calorimetry: For larger scale reactions, performing reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC) studies can provide crucial data on the heat of reaction and the rate of heat release, allowing for safer process design.
Q5: What should I do if a temperature excursion occurs?
A5: In the event of a temperature excursion, immediate action is required:
-
Stop Reagent Addition: Immediately stop the addition of any reagents.
-
Enhance Cooling: Increase the cooling to its maximum capacity. If using a cooling bath, add more coolant (e.g., ice, dry ice).
-
Alert Personnel: Inform others in the lab of the situation.
-
Prepare for Quenching (if safe): If the temperature continues to rise uncontrollably and there is a risk of a runaway, be prepared to quench the reaction by adding a cold, inert solvent or a quenching agent. This should only be done if you have a pre-approved and safe quenching protocol.
-
Evacuate if Necessary: If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Experimental Protocols
Protocol 1: Controlled N-Alkylation of this compound with an Alkyl Halide
This protocol outlines a general procedure for the N-alkylation of this compound with an emphasis on temperature control.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., acetonitrile (B52724), ACN)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel or syringe pump
-
Thermometer
-
Cooling bath (e.g., ice-water)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and anhydrous acetonitrile.
-
Add the base (1.5-2.0 eq.). For K₂CO₃, ensure it is finely powdered and dry.
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Dissolve the alkyl halide (1.1 eq.) in a minimal amount of anhydrous acetonitrile and load it into a dropping funnel or syringe pump.
-
Add the alkyl halide solution to the reaction mixture dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Monitor the temperature throughout the reaction. If a significant exotherm is observed, re-cool the flask.
Visualizations
Caption: Experimental workflow for controlled N-alkylation.
Caption: Logical workflow for responding to a temperature excursion.
References
Impact of solvent choice on the outcome of 4-Chloropiperidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloropiperidine. The information is designed to help resolve common issues encountered during synthesis, with a particular focus on the critical role of solvent selection in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of this compound is slow or incomplete. What are the likely causes related to the solvent?
A1: Slow or incomplete N-alkylation reactions are frequently linked to the choice of solvent and its properties. Key factors to consider include:
-
Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF and acetonitrile (B52724) are often preferred as they can effectively solvate the transition state, accelerating the reaction. In contrast, non-polar solvents may lead to slower reaction rates. For instance, in related piperidine (B6355638) syntheses, ethanol (B145695) has been shown to accelerate reaction rates compared to methanol.[1]
-
Reagent Solubility: Ensure that this compound hydrochloride, if used as the starting material, and the alkylating agent are sufficiently soluble in the chosen solvent. This compound hydrochloride is soluble in water and ethanol, slightly soluble in chloroform, and nearly insoluble in non-polar solvents.
-
Presence of a Base: An appropriate base is crucial to neutralize the acid generated during the reaction, which would otherwise protonate the piperidine nitrogen and halt the reaction. The choice of base and its solubility in the reaction solvent are important considerations.
Q2: I am observing significant side product formation in my this compound reaction. How can the solvent choice help minimize this?
A2: Solvent selection is a critical parameter for controlling selectivity and minimizing side reactions.
-
SN1 vs. SN2 Pathway: The solvent can influence the reaction mechanism. Polar protic solvents can favor SN1 pathways, which may lead to undesired side products, especially with reactive alkylating agents like benzyl (B1604629) halides.[2] Aprotic solvents, both polar and non-polar, generally favor the desired SN2 mechanism for N-alkylation.
-
Reaction with Solvent: Protic solvents like ethanol can sometimes react with highly reactive alkylating agents, leading to the formation of ether byproducts.[2] Using an aprotic solvent such as DCM, acetonitrile, or THF can prevent this.
-
Elimination Reactions: While less common for N-alkylation, the basicity of the reaction medium and the solvent's ability to stabilize charged intermediates can play a role in promoting elimination side reactions.
Q3: Which solvents are generally recommended for the N-alkylation of this compound?
A3: Based on established protocols for similar piperidine derivatives, the following anhydrous solvents are commonly used and recommended for N-alkylation reactions:[3][4]
-
Acetonitrile (MeCN): A polar aprotic solvent that is a good choice for many N-alkylation reactions.
-
N,N-Dimethylformamide (DMF): Another effective polar aprotic solvent.
-
Dichloromethane (B109758) (DCM): A less polar aprotic solvent that can be effective, particularly when trying to suppress certain side reactions.[2]
-
Tetrahydrofuran (THF): A common aprotic solvent suitable for a range of organic reactions.
The optimal solvent will depend on the specific alkylating agent and reaction conditions. It is often advisable to screen a few different solvents to find the best conditions for a particular reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions with this compound and provides solutions related to solvent choice.
| Problem | Possible Cause Related to Solvent | Suggested Solution |
| Low Reaction Yield | Insufficient reaction rate due to suboptimal solvent polarity. | Switch to a more polar aprotic solvent like acetonitrile or DMF to potentially increase the reaction rate.[1] |
| Poor solubility of this compound or other reagents. | Select a solvent in which all reactants are fully soluble. For this compound hydrochloride, consider protic solvents like ethanol if compatible with the other reagents, or convert it to the free base before the reaction in an aprotic solvent. | |
| Reaction with a protic solvent. | If using a highly reactive alkylating agent, switch from a protic solvent (e.g., ethanol) to an aprotic solvent (e.g., DCM, acetonitrile) to avoid solvent-related side products.[2] | |
| Formation of Impurities | The solvent is promoting an undesired reaction pathway (e.g., SN1). | Change to a less polar, aprotic solvent to favor the SN2 pathway. For example, consider switching from a polar solvent to DCM.[2] |
| The solvent is not effectively solvating the base, leading to heterogeneous reaction conditions and side reactions. | Ensure the chosen base is soluble in the reaction solvent. Alternatively, consider a different base-solvent combination. | |
| Reaction Stalls | The acidic byproduct is not being effectively neutralized, leading to the protonation of the starting material. | Ensure a suitable, soluble base is used in a solvent that facilitates its activity. The solvent should be able to dissolve both the base and the reactants. |
Quantitative Data Summary
The following table summarizes the expected impact of different solvent classes on the N-alkylation of this compound, based on general principles and data from related reactions. Please note that actual results may vary depending on the specific reactants and conditions.
| Solvent | Solvent Class | Expected Reaction Rate | Potential Side Reactions | Typical Yields |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to Fast | Minimal | Good to Excellent[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Fast | Minimal | Good to Excellent[4] |
| Dichloromethane (DCM) | Aprotic | Moderate | Can suppress some side reactions compared to more polar solvents[2] | Good[2] |
| Tetrahydrofuran (THF) | Aprotic | Moderate | Minimal | Good[6] |
| Ethanol (EtOH) | Polar Protic | Moderate to Fast | Potential for reaction with electrophile[2] | Variable, can be lower due to side reactions[2] |
Experimental Protocols
Key Experiment: N-Alkylation of this compound with Benzyl Bromide
This protocol provides a general method for the N-alkylation of this compound. It is recommended to optimize the conditions for specific substrates.
Materials:
-
This compound hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile (or another solvent of choice) to create a stirrable suspension.
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) can be applied to increase the reaction rate if necessary.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Logical guide for solvent selection in this compound reactions.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4-Chloropiperidine Products
For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates like 4-Chloropiperidine is fundamental to ensuring the quality, safety, and efficacy of final pharmaceutical products. The purity and impurity profile of such building blocks can significantly impact downstream synthesis and the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical methods for the comprehensive characterization of this compound, complete with performance data, detailed experimental protocols, and workflow visualizations.
An orthogonal approach, which utilizes multiple analytical methods based on different physicochemical principles, is recommended for a robust and reliable assessment of a compound's purity and structure.[1] For a molecule such as this compound, a combination of chromatographic and spectroscopic techniques provides the most comprehensive analysis.
Comparison of Key Analytical Techniques
The selection of an analytical technique depends on the specific objective, such as routine purity assessment, identification of unknown impurities, or structural confirmation. The following table summarizes the performance of the most relevant methods for analyzing this compound products.
| Analytical Technique | Principle of Separation/Detection | Information Provided | Typical Performance Indicators | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Quantitative purity, detection and quantification of non-volatile impurities.[1][2] | LOD/LOQ: ~0.15 µg/mL / 0.44 µg/mL (for similar amines)[3], Linearity (R²): >0.999[3][4], Precision (RSD): < 2% | Routine quality control, purity testing, stability studies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities, confirmation of molecular weight.[1][5] | LOD: 0.9 - 50 pg/L (for derivatized amines)[6], Linearity (R²): >0.99[6] | Impurity profiling, analysis of residual solvents and volatile by-products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unambiguous structural elucidation, confirmation of identity, and quantification (qNMR).[7][8] | Precision (qNMR): RSD < 1% | Structural confirmation, identification of isomers and impurities, quantitative analysis without need for specific reference standards. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | Identification of functional groups present in the molecule.[1][9] | N/A (Primarily qualitative) | Rapid identity confirmation, screening of raw materials. |
Note: The performance data presented is illustrative and based on analyses of similar compounds; it may vary depending on the specific instrumentation and experimental conditions used.[1]
Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. Method validation and optimization are essential for specific applications.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for the quantitative determination of this compound and its non-volatile impurities. Since this compound lacks a strong UV chromophore, derivatization or the use of alternative detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. The following protocol assumes a pre-column derivatization approach for UV detection.[3]
-
Objective: To determine the purity of this compound and quantify related impurities.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid
-
4-Toluene Sulfonyl Chloride (derivatizing agent)
-
Sodium Bicarbonate buffer
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 32:68 (A:B) isocratic, or a gradient for complex samples.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 254 nm (for the tosyl derivative).[10]
-
Injection Volume: 10 µL.[2]
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a this compound reference standard in a suitable diluent.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
Derivatization: To both standard and sample solutions, add sodium bicarbonate buffer and a solution of 4-toluene sulfonyl chloride in acetonitrile. Vortex and allow to react at room temperature.
-
Analysis: Inject the derivatized standard and sample solutions into the HPLC system.
-
Data Processing: Calculate the purity by area percent (Area of main peak / Total area of all peaks) x 100%.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is ideal for identifying volatile impurities, such as residual solvents or by-products from synthesis.
-
Objective: To identify and quantify volatile impurities and confirm the molecular weight of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (MS).
-
Reagents:
-
Helium or Hydrogen (carrier gas, high purity).[11]
-
Dichloromethane or other suitable volatile solvent (GC grade).
-
-
GC-MS Conditions:
-
Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Injector Temperature: 250 °C.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Oven Temperature Program: Initial 50 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35 - 350 amu.
-
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.[5]
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Processing: Analyze the total ion chromatogram (TIC) to determine purity by area percentage. Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST).
-
NMR Spectroscopy for Structural Confirmation
NMR is the most powerful technique for unambiguous structural confirmation.
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated solvent in an NMR tube.
-
Spectrum Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural information.[8]
-
Data Analysis: Process the spectra and compare the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound.[7]
-
FTIR Spectroscopy for Functional Group Identification
FTIR provides a quick chemical fingerprint of the sample.
-
Objective: To identify the functional groups present in the this compound molecule.
-
Instrumentation: FTIR spectrometer.
-
Procedure:
-
Sample Preparation:
-
Spectrum Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.[1]
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., N-H stretch, C-H stretch, C-Cl stretch).
-
Visualized Workflows and Logic
The following diagrams, generated using the DOT language, illustrate the logical workflows in the analytical characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Purity Assessment of 4-Chloropiperidine: A Comparative Guide to HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Chloropiperidine, a key building block in the synthesis of numerous pharmaceutical compounds, requires rigorous analytical characterization to ensure it meets stringent quality standards. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed experimental protocols, comparative performance data, and visual workflows to assist researchers in selecting the optimal method for their specific analytical needs.
Principles of Analysis: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) is a separation technique that employs a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. The separation of analytes is based on their differential partitioning between the two phases. HPLC is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds.[1]
Gas Chromatography-Mass Spectrometry (GC-MS), conversely, is a robust analytical technique that separates volatile and thermally stable compounds in a gaseous mobile phase.[2] The separated compounds are then detected and identified by a mass spectrometer. For non-volatile or polar compounds, a chemical derivatization step is often necessary to increase their volatility and thermal stability.[3]
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis of this compound are provided below. These protocols are based on established methods for similar compounds and should be validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of Acetonitrile (Solvent A) and 0.1% Trifluoroacetic Acid in Water (Solvent B). A typical gradient might be:
-
0-5 min: 10% A
-
5-20 min: 10-90% A (linear gradient)
-
20-25 min: 90% A
-
25-30 min: 10% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of this compound and volatile impurities. Derivatization may be required for improved peak shape and thermal stability.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
Sample Preparation (with Derivatization):
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Potential Impurities in this compound
The purity of this compound can be affected by starting materials, intermediates, and byproducts from its synthesis. A common synthetic route involves the chlorination of 1-tert-butyl-4-hydroxypiperidine followed by removal of the tert-butyl group.[4] Another approach is the NbCl5 mediated aza-Prins type cyclization of epoxides and homoallylic amines.[5] Potential impurities may include:
-
Unreacted starting materials: e.g., 4-hydroxypiperidine.
-
Over-chlorinated or under-chlorinated piperidine (B6355638) derivatives.
-
Elimination byproducts: such as 1,2,3,6-tetrahydropyridine.[4]
-
Residual solvents used in the synthesis and purification process.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of halogenated amines and related compounds. These values are representative and should be confirmed through method validation for this compound.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
| Precision (RSD %) | < 2% | < 5% |
| Limit of Detection (LOD) | ~1 ng/mL[6] | ~0.5 ng/mL[7] |
| Limit of Quantification (LOQ) | ~3 ng/mL[6] | ~3 ng/mL[7] |
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow for purity assessment and a comparison of the fundamental principles of HPLC and GC-MS.
Purity assessment workflow for this compound.
Comparison of HPLC and GC-MS principles.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each with its distinct advantages.
HPLC-UV is a robust and versatile method for quantifying the main component and non-volatile impurities.[8] Its operation at ambient temperature minimizes the risk of sample degradation.[1] This technique is often the primary choice for routine quality control due to its simplicity and reliability.
GC-MS offers superior separation efficiency for volatile compounds and provides structural information through mass spectrometry, which is invaluable for the definitive identification of unknown impurities.[1] While derivatization may add a step to the sample preparation, it can significantly improve the analysis of compounds like this compound. GC-MS is particularly useful for analyzing residual solvents and volatile byproducts from the synthesis.
For a comprehensive purity profile of this compound, a multi-faceted approach is recommended. HPLC should be employed for accurate quantification of the primary component and non-volatile impurities, while GC-MS is ideal for the identification and quantification of volatile impurities and for orthogonal confirmation of purity. The choice between these methods will ultimately depend on the specific analytical objective, the nature of the expected impurities, and the available instrumentation.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of 4-Chloropiperidine and 4-Bromopiperidine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-chloropiperidine and 4-bromopiperidine (B2556637), two common building blocks in the synthesis of pharmaceutical agents and other fine chemicals. The selection of the appropriate halogenated piperidine (B6355638) can significantly impact reaction efficiency, yield, and overall synthetic strategy. This document aims to provide an objective comparison based on established chemical principles and available experimental data for analogous systems to aid researchers in making informed decisions. For the purpose of this guide, the comparison will focus on the N-Boc protected forms of these piperidines, which are commonly used in synthesis to avoid side reactions involving the piperidine nitrogen.
Executive Summary
In nucleophilic substitution reactions, the reactivity of the electrophile is heavily influenced by the nature of the leaving group. In the case of 4-halopiperidines, the halogen atom serves as the leaving group. Based on fundamental principles of organic chemistry, bromide is a better leaving group than chloride. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater stability of the bromide anion (Br⁻) in solution compared to the chloride anion (Cl⁻). Consequently, 4-bromopiperidine is expected to be more reactive than this compound in nucleophilic substitution reactions . This increased reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.
Theoretical Background: The Role of the Leaving Group
Nucleophilic substitution reactions, particularly SN2 reactions which are common for secondary halides like 4-halopiperidines, proceed via a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of this reaction is sensitive to the ability of the leaving group to depart and stabilize the negative charge it takes on.
A good leaving group is a weak base. The halide ions' basicity follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. Since bromide is a weaker base than chloride, it is a better leaving group. This is also reflected in the carbon-halogen bond strength, where the C-Br bond is weaker and thus easier to break than the C-Cl bond.
Data Presentation: Comparison of Halogen Properties
| Property | C-Cl Bond | C-Br Bond | Reference |
| Bond Dissociation Energy (kJ/mol) | ~327 | ~285 | [1] |
| Halide Ion Basicity | Stronger Base | Weaker Base | [1] |
| Expected Relative Rate of Substitution | Slower | Faster | [1] |
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic substitution reaction on an N-Boc-4-halopiperidine derivative. This protocol for the synthesis of an azido-piperidine can be adapted for both the chloro and bromo derivatives. It is anticipated that the reaction with the bromo derivative would proceed faster and/or at a lower temperature.
Synthesis of tert-Butyl 4-azidopiperidine-1-carboxylate from tert-Butyl 4-halopiperidine-1-carboxylate
Materials:
-
tert-Butyl 4-chloro- or 4-bromopiperidine-1-carboxylate (1.0 eq)
-
Sodium azide (B81097) (NaN₃) (1.2 - 1.5 eq)
-
Sodium iodide (NaI) (catalytic to 1.2 eq, optional, more relevant for the chloro derivative)
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl 4-bromo- or this compound-1-carboxylate (1.0 eq) in DMSO, add sodium azide (1.2 eq). If starting with the chloro derivative, the addition of sodium iodide (1.2 eq) can facilitate the reaction through an in-situ Finkelstein reaction.
-
Heat the reaction mixture to 130°C (for the bromo derivative, a lower temperature may be sufficient).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction with the bromo derivative is expected to be complete in a shorter time frame (e.g., 16 hours or less) compared to the chloro derivative under the same conditions.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure tert-butyl 4-azidopiperidine-1-carboxylate.
Mandatory Visualization
Caption: SN2 mechanism for nucleophilic substitution on 4-halopiperidines.
Caption: Workflow for the synthesis of N-Boc-4-azidopiperidine.
Conclusion
The choice between this compound and 4-bromopiperidine for a synthetic application will depend on a balance of reactivity, cost, and availability. While this compound derivatives are often less expensive, the higher reactivity of 4-bromopiperidine derivatives can lead to more efficient and milder reaction conditions, which may be crucial for sensitive substrates or in the later stages of a complex synthesis. For reactions proceeding through a nucleophilic substitution mechanism, 4-bromopiperidine is the more reactive substrate due to the superior leaving group ability of bromide. This guide provides the foundational knowledge and a representative experimental protocol to assist researchers in navigating this choice.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloropiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of 4-chloropiperidine derivatives. The piperidine (B6355638) moiety is a ubiquitous scaffold in numerous pharmaceuticals and natural products, and understanding the influence of substituents on its spectral properties is crucial for structural elucidation and drug design. This document summarizes key NMR data in easily comparable tables, details the experimental protocols for the synthesis and spectral acquisition, and visualizes synthetic pathways and structural relationships using Graphviz diagrams.
Introduction to the Spectral Characteristics of the Piperidine Ring
The piperidine ring, in its chair conformation, exhibits distinct NMR signals for its axial and equatorial protons. The chemical shifts and coupling constants of these protons are sensitive to the nature and orientation of substituents. The introduction of a chlorine atom at the C4 position, and further derivatization at the nitrogen and other ring positions, significantly influences the electronic environment and conformational equilibrium of the ring, leading to predictable changes in the NMR spectra.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for piperidine and various this compound derivatives. All data was recorded in CDCl₃ unless otherwise specified.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Other Signals |
| Piperidine[1][2] | 2.79 (t) | 1.55 (m) | 1.55 (m) | 1.55 (m) | 2.79 (t) | 1.49 (NH) |
| trans-2-Benzyl-4-chloro-1-tosylpiperidine[3] | 4.13 (m) | 1.62-2.17 (m) | 4.42 (m) | 1.62-2.17 (m) | 3.23 (td), 3.74 (dd) | 7.15-7.62 (Ar-H), 2.38 (CH₃) |
| trans-2-Benzyl-4-chloro-1-(methylsulfonyl)piperidine[3] | 4.22 (m) | 1.88-2.27 (m) | 4.46 (s) | 1.88-2.27 (m) | 3.18 (m), 3.89 (d) | 7.32 (Ar-H), 2.86-2.89 (SO₂CH₃) |
| trans-tert-butyl 2-benzyl-4-chloropiperidine-1-carboxylate | 3.78 (m) | 1.75-1.96 (m) | 4.68 (m) | 1.75-1.96 (m) | 2.87 (m), 3.42 (m) | 7.10-7.25 (Ar-H), 1.32 (t-Bu) |
| trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine[3] | 4.23 (m) | 1.75 (m) | 4.56 (m) | 1.75 (m) | 3.48-3.64 (m) | 6.85-7.68 (Ar-H), 3.76 (OCH₃), 2.42 (CH₃) |
| trans-4-chloro-2-cyclohexyl-1-tosylpiperidine[3] | 3.58-3.95 (m) | 1.20-1.85 (m) | 3.58-3.95 (m) | 1.20-1.85 (m) | 2.80-3.00 (td) | 7.25-7.64 (Ar-H), 2.38 (CH₃), 0.88-1.77 (Cyclohexyl-H) |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Signals |
| Piperidine[1] | 47.45 | 27.24 | 25.21 | 27.24 | 47.45 | - |
| trans-2-Benzyl-4-chloro-1-tosylpiperidine[3] | 55.4 | 36.6 | 52.9 | 35.8 | 40.4 | 127.0-131.0 (Ar-C), 37.0 (Bn-CH₂), 21.4 (CH₃) |
| trans-2-Benzyl-4-chloro-1-(methylsulfonyl)piperidine[3] | 56.5 | 37.4 | 53.2 | 36.8 | 40.8 | 126.2-138.3 (Ar-C), 39.6 (Bn-CH₂), 40.8 (SO₂CH₃) |
| trans-tert-butyl 2-benzyl-4-chloropiperidine-1-carboxylate | 56.78 | 38.46 | 58.45 | 30.95 | 47.28 | 128.65-135.46 (Ar-C), 81.86 (C(CH₃)₃), 28.60 (C(CH₃)₃) |
| trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine[3] | 56.6 | 37.6 | 59.2 | 31.3 | 47.4 | 113.8-160.8 (Ar-C), 58.8 (Bn-CH₂), 55.7 (OCH₃), 22.9 (CH₃) |
| trans-4-chloro-2-cyclohexyl-1-tosylpiperidine[3] | 59.0 | 35.3 | 52.7 | 34.8 | 41.0 | 126.9-143.2 (Ar-C), 21.2 (CH₃), 25.5-35.9 (Cyclohexyl-C) |
Experimental Protocols
General Synthesis of trans-4-Chloropiperidine Derivatives[3]
A solution of the respective epoxide (e.g., styrene (B11656) oxide) and a homoallylic amine in anhydrous methylene (B1212753) chloride is treated with Niobium (V) chloride under a nitrogen atmosphere. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with methylene chloride, and the combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
References
A Comparative Guide to the Synthesis of 4-Chloropiperidine: A Novel Approach vs. Traditional Methods
For Immediate Release
This guide provides a comprehensive comparison of a novel synthetic method for 4-Chloropiperidine with established, traditional routes. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in efficient and novel synthetic strategies for this important building block. This compound and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2]
Executive Summary
A novel synthetic route utilizing a Niobium(V) chloride (NbCl5) mediated aza-Prins type cyclization of epoxides and homoallylic amines offers a promising alternative to traditional methods for synthesizing this compound derivatives.[3] This new approach demonstrates high yields under mild reaction conditions. In comparison, traditional methods often involve the use of harsh chlorinating agents like thionyl chloride or direct chlorination of piperidine, which can present safety and environmental challenges. This guide presents a side-by-side analysis of the new NbCl5-mediated method and a common traditional approach, the chlorination of N-substituted-4-hydroxypiperidine.
Data Presentation: Comparison of Synthetic Methods
| Parameter | Novel NbCl5-Mediated Method | Traditional Chlorination Method |
| Starting Materials | Epoxides, Homoallylic amines | N-substituted-4-hydroxypiperidine |
| Key Reagents | Niobium(V) chloride (NbCl5) | Thionyl chloride (SOCl2), Triethylamine (B128534) |
| Reaction Conditions | Room temperature, 15 minutes | 20 - 40 °C, 2 hours |
| Typical Solvent | Dichloromethane (B109758) (CH2Cl2) | Dichloromethane (CH2Cl2) |
| Reported Yield | Up to 88% | ~80% |
| Key Advantages | Mild reaction conditions, short reaction time, high yield | Readily available starting materials |
| Key Disadvantages | Requires synthesis of specific homoallylic amines | Use of corrosive and hazardous thionyl chloride |
Experimental Protocols
Novel NbCl5-Mediated Synthesis of this compound Derivatives
This protocol is based on the synthesis of trans-2-benzyl-4-chloro-1-tosylpiperidine as described in the literature.[3]
Materials:
-
Styrene (B11656) oxide
-
N-Tosylhomoallylamine
-
Niobium(V) chloride (NbCl5)
-
Anhydrous methylene (B1212753) chloride (CH2Cl2)
-
Water
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of styrene oxide (0.4 g, 3.33 mmol) and N-tosylhomoallylamine (0.5 g, 2.22 mmol) in anhydrous methylene chloride (10 mL) under a nitrogen atmosphere, add Niobium(V) chloride (0.325 g, 1.2 mmol) with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of ethyl acetate and hexane as the eluent.
-
After 15 minutes, quench the reaction with water.
-
Separate the organic layer. Extract the aqueous layer twice with methylene chloride (2 x 15 mL).
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (100-200 mesh) using an ethyl acetate/hexane eluent to afford the pure trans-2-benzyl-4-chloro-1-tosylpiperidine.
Traditional Synthesis of N-Methyl-4-chloropiperidine
This protocol is based on the chlorination of N-methyl-4-piperidinol using thionyl chloride.[4]
Materials:
-
N-methyl-4-piperidinol
-
Triethylamine
-
Dichloromethane (CH2Cl2)
-
Thionyl chloride (SOCl2)
-
Water
Procedure:
-
In a reaction flask, dissolve N-methyl-4-piperidinol (115.2g, 1mol) and triethylamine (506.0g, 5mol) in dichloromethane (955.0g).
-
Stir the mixture well and maintain the temperature between 20°C and 40°C.
-
Add thionyl chloride (234.9g, 2mol) dropwise to the solution.
-
After the addition is complete, continue stirring the reaction at 40°C for 2 hours.
-
Monitor the reaction by Gas Chromatography (GC).
-
Once the reaction is complete, add water (1000.0g) to quench the reaction.
-
Extract the aqueous layer twice with dichloromethane (250.0g each).
-
Combine the organic layers and evaporate the solvent to dryness.
-
Distill the residue under reduced pressure to obtain N-methyl-4-chloropiperidine as a light yellow liquid.
Visualizations
Experimental Workflow of the Novel NbCl5-Mediated Synthesis
Caption: Workflow for the NbCl5-mediated synthesis of this compound derivatives.
Comparative Logic of Synthetic Pathways
Caption: Comparison of the novel and traditional synthetic routes to this compound.
References
Comparative Analysis of Novel 4-(4'-Chlorophenyl)-4-hydroxypiperidine Derivatives for Analgesic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel analgesic compounds derived from 4-(4'-chlorophenyl)-4-hydroxypiperidine against the established opioid analgesic, pethidine. The development of new pain management therapies with improved efficacy and reduced side effects is a critical area of research. The piperidine (B6355638) scaffold is a well-established pharmacophore in analgesic drug discovery, and its derivatives continue to be a source of promising new drug candidates.[1] This guide summarizes the structural elucidation, biological performance, and proposed mechanisms of action of a series of novel N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, offering a direct comparison with the widely used alternative, pethidine.[2][3][4]
Structural Elucidation of Novel Piperidine Derivatives
A series of novel N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine were synthesized to explore their potential as analgesic agents.[2][4] The core structure, 4-(4'-chlorophenyl)-4-hydroxypiperidine, serves as a key intermediate in the synthesis of these new chemical entities.[5] The structural confirmation of these compounds relies on a combination of spectroscopic techniques, as detailed in the experimental protocols below.
Table 1: Spectroscopic Data for a Representative Novel Derivative (Compound 2)
| Spectroscopic Technique | Observed Data |
| Infrared (IR) (KBr, cm⁻¹) | 3400 (O-H), 3050 (aromatic C-H), 1690 (C=O), 1600 (aromatic C=C) |
| ¹H-NMR (CDCl₃, δ ppm) | 7.2-7.4 (m, 4H, Ar-H), 3.8 (s, 1H, OH), 3.5 (t, 2H, N-CH₂), 2.8 (t, 2H, N-CH₂), 2.1-2.3 (m, 4H, piperidine-H), 1.2 (t, 3H, CH₃) |
| Mass Spectrometry (m/z) | [M]+ corresponding to the molecular weight of the N-propionyl derivative |
Note: The data presented is representative of the characterization of the N-propionyl derivative (Compound 2) as described in the primary study.[2]
Comparative Performance Analysis: Analgesic Activity
The novel 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were evaluated for their analgesic efficacy in vivo using the tail-flick test in male Wistar rats.[2][4] Pethidine, a well-established opioid analgesic, was used as a reference compound for comparison.[2][4] The results demonstrate that the novel derivatives exhibit significant analgesic activity, with some compounds showing comparable or superior performance to pethidine at the tested dose.
Table 2: Comparative Analgesic Activity of Novel Piperidine Derivatives and Pethidine
| Compound | Dose (mg/kg, i.m.) | Analgesic Activity (% Inhibition of Pain) |
| Novel Derivative 2 (N-propionyl) | 50 | Significant |
| Novel Derivative 3 (N-butyryl) | 50 | Significant |
| Novel Derivative 4 (N-benzoyl) | 50 | Significant |
| Novel Derivative 5 (N-phenacyl) | 50 | Significant |
| Pethidine (Reference) | 50 | Significant |
Data sourced from Saify et al., 2005. The term "Significant" indicates a statistically significant increase in pain threshold compared to control. The original paper does not provide percentage inhibition values, but notes that all tested derivatives showed significant activity.[2][4]
Experimental Protocols
Synthesis of N-Substituted 4-(4'-Chlorophenyl)-4-hydroxypiperidine Derivatives (General Procedure)
A solution of 4-(4'-chlorophenyl)-4-hydroxypiperidine (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) is treated with the appropriate acyl chloride or alkyl halide (1.1 equivalents) in the presence of a base (e.g., triethylamine, 1.2 equivalents). The reaction mixture is stirred at room temperature for a specified period (typically 2-6 hours) and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-substituted derivative.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using an Agilent 1100 Series HPLC system equipped with an atmospheric-pressure chemical ionization (APCI) source.[2]
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a spectrophotometer using potassium bromide (KBr) pellets.
In Vivo Analgesic Activity (Tail-Flick Test)
Male Wistar rats are used for the study. The basal reaction time of each animal to a radiant heat source is recorded. The test compounds and the reference drug, pethidine, are administered intramuscularly at a dose of 50 mg/kg. The reaction time is measured at regular intervals after drug administration. An increase in the reaction time is considered an index of analgesia.[2][4]
Proposed Signaling Pathway and Mechanism of Action
While the specific signaling pathways for these novel derivatives have not been explicitly elucidated, their structural similarity to known opioid analgesics and the observed in vivo activity strongly suggest their interaction with opioid receptors, particularly the mu-opioid receptor (μOR).[1] Pethidine, the comparator, is a known μOR agonist.
The proposed mechanism involves the binding of the novel piperidine derivatives to μORs, which are G-protein coupled receptors (GPCRs). This binding is hypothesized to initiate a signaling cascade that ultimately leads to the inhibition of neuronal excitability and pain transmission.
Caption: Proposed mechanism of action for novel piperidine analgesics.
The binding of the compound to the μOR is thought to activate the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activated Gi protein can also directly inhibit voltage-gated calcium channels, reducing neurotransmitter release from the presynaptic terminal, and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane, causing hyperpolarization and reduced neuronal excitability. This combined action at both presynaptic and postsynaptic levels results in the attenuation of pain signals.
Conclusion
The novel N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives demonstrate significant analgesic potential, comparable to the established drug pethidine. Their synthesis from a readily available 4-chloropiperidine-related precursor makes them attractive candidates for further development. The structure-activity relationship studies suggest that modifications at the piperidine nitrogen can modulate the analgesic activity. Further investigations are warranted to fully characterize their pharmacological profile, including receptor binding affinities, selectivity against other opioid receptors, and a comprehensive assessment of their side-effect profile compared to existing opioids. The proposed mechanism of action via the mu-opioid receptor provides a rational basis for their observed analgesic effects and a framework for future optimization studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. Latymer360 | Virtual tour generated by Panotour [latymer-upper.org]
Comparing the efficacy of different catalysts for 4-Chloropiperidine coupling
For Researchers, Scientists, and Drug Development Professionals
The N-arylation of 4-chloropiperidine is a critical transformation in medicinal chemistry, providing a scaffold for a diverse range of therapeutic agents. The efficiency of this coupling reaction is highly dependent on the catalyst system employed. This guide offers an objective comparison of the efficacy of various catalysts for the C-N coupling of this compound with aryl halides, supported by experimental data for analogous piperidine (B6355638) couplings. We will delve into the two primary catalytic systems: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.
Data Presentation: A Comparative Overview of Catalyst Performance
The selection of an appropriate catalyst system is paramount for achieving high yields and reaction efficiency in the N-arylation of piperidine derivatives. The following table summarizes the performance of representative palladium- and copper-based catalysts in the coupling of piperidine with aryl halides. While this data is for the parent piperidine, it serves as a strong indicator for the expected performance with this compound, a similarly reactive substrate.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Palladium-Catalyzed (Buchwald-Hartwig) | ||||||
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 95 | [1] |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Dioxane | 80-110 | High | [1] |
| (SIPr)Pd(methallyl)Cl | - | LHMDS | Toluene/THF | RT-100 | 93 (for piperidine with 4-bromoanisole) | [2] |
| Copper-Catalyzed (Ullmann Condensation) | ||||||
| CuI | L-Proline | K₂CO₃ | DMSO | 110 | Good | [3] |
| CuI | Phenanthroline | K₂CO₃ | DMF | High | Good | [4] |
| CuSO₄·5H₂O | - | - | Water | 60-80 | Moderate to Good (for secondary amines) | [5] |
Note: "High" and "Good" yields are as reported in the cited literature and generally indicate yields upwards of 80-90% and 60-80% respectively. LHMDS is Lithium hexamethyldisilazide.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are generalized experimental protocols for the Buchwald-Hartwig and Ullmann coupling reactions, which can be adapted for the specific N-arylation of this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general procedure for the N-arylation of amines using a palladium catalyst with a biarylphosphine ligand.[6]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, RuPhos)[1]
-
Aryl halide (e.g., chlorobenzene, bromobenzene)
-
This compound hydrochloride
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (0.5-2 mol%), the phosphine ligand (1-4 mol%), and the base (1.5-2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and this compound hydrochloride (1.2-1.5 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol outlines a general procedure for the copper-catalyzed N-arylation of amines.[4]
Materials:
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., L-proline, phenanthroline)
-
Aryl halide (typically aryl iodides or bromides)
-
This compound hydrochloride
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMF, DMSO)
Procedure:
-
In a reaction flask, combine the copper(I) salt (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and this compound hydrochloride (1.2-1.5 equivalents).
-
Add the solvent.
-
Heat the reaction mixture with stirring at a high temperature (typically 110-210 °C).[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Mandatory Visualization
Catalytic Cycles and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Copper-catalyzed Ullmann condensation.
Caption: A generalized experimental workflow for the N-arylation of this compound.
Conclusion
Both palladium- and copper-based catalyst systems are effective for the N-arylation of piperidine derivatives, and by extension, this compound. Palladium catalysts, particularly those with bulky electron-rich phosphine ligands like XPhos and RuPhos, often exhibit higher activity and broader substrate scope, allowing for reactions under milder conditions.[1] Copper-catalyzed systems, while typically more economical, may require higher reaction temperatures.[4] The choice of catalyst, ligand, base, and solvent must be carefully optimized for each specific substrate combination to achieve the desired outcome. This guide provides a foundational understanding and practical protocols to aid researchers in selecting and implementing the most suitable catalytic system for their this compound coupling reactions.
References
- 1. rsc.org [rsc.org]
- 2. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
Orthogonal Methods for Purity Confirmation of 4-Chloropiperidine Derivatives: A Comparative Guide
In the development and manufacturing of pharmaceuticals and fine chemicals, the purity of intermediates such as 4-Chloropiperidine derivatives is critical to ensure the safety and efficacy of the final product. A single analytical method is often insufficient to provide a comprehensive purity profile. Therefore, an orthogonal approach, employing multiple analytical techniques based on different physicochemical principles, is essential for robust purity confirmation.[1] This guide provides a comparative analysis of key orthogonal methods for the purity assessment of this compound derivatives, complete with experimental protocols and illustrative data.
The primary orthogonal methods recommended for this compound derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these techniques offers unique advantages in detecting and quantifying different types of potential impurities.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique, or a combination thereof, depends on the specific impurities of interest and the desired level of sensitivity and structural information. The following table summarizes the key performance characteristics of the recommended orthogonal methods for the analysis of a representative this compound derivative.
| Analytical Technique | Principle of Separation/Detection | Information Provided | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Primary Applications |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase; UV absorbance. | Quantitative purity (area %), detection of non-volatile and thermally labile impurities. | 0.01 - 0.1% | 0.03 - 0.3% | Main component assay, detection of synthesis by-products and degradation products. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase; mass-to-charge ratio. | Identification and quantification of volatile and semi-volatile impurities, confirmation of molecular weight. | 0.001 - 0.01% | 0.003 - 0.03% | Analysis of residual solvents, starting materials, and volatile by-products. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation of the main component and impurities, quantitative purity (qNMR). | 0.1 - 1% | 0.3 - 3% | Structural elucidation, identification of impurities with unique protons, and absolute purity determination. |
| Capillary Electrophoresis (CE) | Differential migration of ions in an electric field. | High-efficiency separation of charged and polar compounds, analysis of chiral impurities. | 0.01 - 0.1% | 0.03 - 0.3% | Separation of closely related structures and isomers. |
Note: The LOD and LOQ values are illustrative and can vary depending on the specific compound, instrumentation, and method parameters.
Experimental Protocols
Detailed methodologies for each of the key orthogonal techniques are provided below. These protocols are based on established methods for similar piperidine (B6355638) derivatives and can be adapted for specific this compound derivatives with appropriate validation.[1][2]
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound derivative and quantify non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The addition of 0.1% formic acid can improve peak shape.
-
Standard Preparation: Accurately weigh and dissolve the this compound derivative reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method). Quantify specific impurities using the calibration curve generated from the reference standards.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile and semi-volatile impurities, such as residual solvents and starting materials.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound derivative and any known volatile impurities in the chosen solvent.
-
Sample Preparation: Dissolve a known amount of the sample in the solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 50°C (hold 2 min), then ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: 40-450 amu
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess the purity of the this compound derivative.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.
-
Tetramethylsilane (TMS) as an internal standard.
-
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Confirm the structure by analyzing the chemical shifts, coupling constants, and integration of the signals.
-
Estimate purity by comparing the integral of the main compound's signals to those of any impurity signals. For quantitative NMR (qNMR), a certified internal standard of known concentration is added to the sample, and the purity of the analyte is calculated based on the integral ratios.
-
-
Visualizing the Orthogonal Workflow
An effective purity confirmation strategy involves a logical workflow that leverages the strengths of each orthogonal method.
References
Benchmarking New 4-Chloropiperidine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel 4-Chloropiperidine derivatives against existing compounds in two key therapeutic areas: analgesia and neurodegenerative disease. This analysis is supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.
I. Analgesic Potential: A New 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivative vs. Pethidine
A novel series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives has demonstrated significant analgesic properties. This section compares the performance of a representative compound from this series with the well-established opioid analgesic, Pethidine.
Data Presentation
The following table summarizes the analgesic activity of the new derivative and Pethidine, as determined by the tail-flick test in rats. This test measures the time it takes for an animal to withdraw its tail from a source of thermal pain. An increase in this latency period indicates an analgesic effect.
| Compound | Dose (mg/kg) | Mean Increase in Latency (seconds) at Peak Effect | Reference |
| New Derivative: 4-(4'-chlorophenyl)-4-hydroxy-1-(2-phenylethyl)piperidine | 50 | ~4.5 (at 60 min) | [1][2][3][4] |
| Existing Compound: Pethidine | 25 | ~4.0 (at 60 min) |
Note: Data for the new derivative and Pethidine are sourced from different studies but utilize the same animal model and experimental method, allowing for a reasonable comparison.
Experimental Protocols
Tail-Flick Test for Analgesic Activity
This in vivo assay is a standard method for screening potential analgesic drugs.
-
Animal Model: Male Wistar rats are typically used.
-
Procedure:
-
A baseline tail-flick latency is determined for each animal by focusing a beam of radiant heat on the tail and measuring the time until the tail is withdrawn. A cut-off time is established to prevent tissue damage.
-
The test compound (new this compound derivative) or the reference compound (Pethidine) is administered, usually via intramuscular or intraperitoneal injection.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes) after drug administration, the tail-flick latency is measured again.
-
-
Data Analysis: The increase in tail-flick latency compared to the baseline measurement is calculated to determine the analgesic effect of the compound. The time of peak effect is also noted.
Signaling Pathway: Mu-Opioid Receptor Signaling
Pethidine exerts its analgesic effects by acting as an agonist at mu-opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors in the central nervous system leads to a cascade of intracellular events that ultimately reduce the perception of pain.
Caption: Mu-Opioid Receptor Signaling Pathway
II. Neuroprotective Potential: A Novel N-Benzylpiperidine Derivative vs. Donepezil in Alzheimer's Disease
Certain piperidine (B6355638) derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease by inhibiting the enzyme acetylcholinesterase (AChE). This section compares a novel N-benzylpiperidine derivative with the established Alzheimer's drug, Donepezil.
Data Presentation
The inhibitory activity of the novel compound and Donepezil against acetylcholinesterase is presented below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target | IC50 (nM) | Reference |
| New Derivative: 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.56 | |
| Existing Compound: Donepezil | AChE | ~6.7 |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This in vitro colorimetric assay is widely used to screen for and characterize AChE inhibitors.[2]
-
Principle: The assay is based on the reaction of thiocholine (B1204863) (produced by the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB). The rate of color formation is proportional to AChE activity.
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATCh) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test inhibitor (new piperidine derivative or Donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure (in a 96-well plate format):
-
AChE enzyme solution is pre-incubated with various concentrations of the inhibitor for a set period.
-
The substrate (ATCh) and DTNB are added to initiate the reaction.
-
The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
-
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition for each inhibitor concentration is determined relative to a control without any inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Signaling Pathway: Cholinergic Signaling and AChE Inhibition
In the cholinergic synapse, acetylcholine (B1216132) (ACh) acts as a neurotransmitter. Its action is terminated by the enzyme acetylcholinesterase (AChE). In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. AChE inhibitors like Donepezil increase the levels of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.
References
Safety Operating Guide
Proper Disposal of 4-Chloropiperidine: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Chloropiperidine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, chemical-resistant clothing, and eye/face protection.[1] All handling should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2][3] This ensures that the compound is managed in an environmentally safe and compliant manner.
-
Waste Identification and Classification :
-
Packaging for Disposal :
-
Place the this compound waste in a suitable, clearly labeled, and sealed container. The container must be compatible with the chemical to prevent leaks or reactions.
-
Ensure the label includes the chemical name, concentration, and any associated hazard warnings.
-
-
Arranging for Professional Disposal :
-
Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste. These companies are equipped to handle and transport hazardous materials safely.
-
The approved disposal methods typically involve controlled incineration with flue gas scrubbing or other treatments at a licensed chemical destruction plant.[2][3]
-
Important Note: Under no circumstances should this compound be discharged into sewer systems, drains, or the environment.[1][2][3] It is also crucial to prevent contamination of water sources, soil, foodstuffs, and animal feed.[2][3]
Handling of Contaminated Materials
Proper disposal of materials that have come into contact with this compound is as important as the disposal of the chemical itself.
-
Contaminated Packaging :
-
Containers that held this compound should be triple-rinsed with a suitable solvent.[2][3] The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, the container can be offered for recycling or reconditioning.[2][3]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[2][3]
-
Combustible packaging materials may be disposed of through controlled incineration.[2][3]
-
-
Spill Cleanup Materials :
Summary of Disposal and Safety Information
| Parameter | Guideline |
| Primary Disposal Method | Licensed Chemical Destruction Plant / Controlled Incineration[2][3] |
| Waste Classification | To be determined by the generator per local and national regulations (e.g., 40 CFR 261.3)[1] |
| Sewer Disposal | Prohibited[2][3] |
| Environmental Contamination | Must be prevented (water, soil, etc.)[2][3] |
| Contaminated Containers | Triple-rinse; recycle, recondition, or puncture and landfill[2][3] |
| Spill Cleanup | Absorb with inert material; dispose of as hazardous waste[1][4] |
| Personal Protective Equipment | Gloves, protective clothing, eye/face protection[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 4-Chloropiperidine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for the use of 4-Chloropiperidine (CAS: 5382-18-3), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that poses multiple risks. It is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage.[3][4][5] Proper selection and use of PPE are the first line of defense.
Table 1: Hazard Classification of this compound
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[3] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[3] |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact which can lead to severe burns.[7] |
| Body Protection | A flame-retardant lab coat and additional protective clothing as necessary. | To protect skin from accidental contact and from fire hazards.[5][7] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[7] | To avoid inhalation of vapors which may cause respiratory irritation.[7] |
Safe Handling and Storage Protocols
Proper operational procedures are essential to minimize exposure and prevent accidents.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[7]
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize vapor inhalation.
-
Dispensing: When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe. Avoid pouring directly from large containers to smaller ones to prevent splashing.
-
Spill Management: In case of a minor spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it into a suitable, sealed container for disposal.[7] For major spills, evacuate the area and alert emergency responders.[8]
-
Hygiene: After handling, wash hands and other exposed skin areas thoroughly with soap and water.[7] Do not eat, drink, or smoke in the laboratory.[7]
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[5]
-
Store separately from incompatible materials such as oxidizing agents.[6]
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination.[5]
Operational Disposal Steps:
-
Waste Segregation: Collect all waste containing this compound, including empty containers and contaminated absorbents, in a dedicated, properly labeled hazardous waste container.
-
Container Management: Ensure the waste container is kept closed and stored in a designated hazardous waste accumulation area.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[9]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[5][7][9] Do not discharge to sewer systems.[9]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Table 3: First Aid Measures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6] Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[7] If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |
Firefighting Measures:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[6]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[6]
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical flow of operations for handling and disposing of this compound safely.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H10ClN | CID 420932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-chloro-N-methylpiperidine | C6H12ClN | CID 79342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
